Technical Documentation Center

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
  • CAS: 785777-95-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide

Executive Summary 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a highly functionalized, electron-deficient heterocyclic building block. Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a highly functionalized, electron-deficient heterocyclic building block. Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors and nuclear transport modulators. The incorporation of a trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the bromo (–Br) and hydrazinyl (–NHNH₂) substituents serve as orthogonal reactive handles for transition-metal-catalyzed cross-coupling and heterocycle annulation, respectively.

This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 6-(trifluoromethyl)pyrimidin-4-ol. The guide details the retrosynthetic rationale, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high yield and purity.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 5-bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine relies on the sequential functionalization of the pyrimidine ring, exploiting its inherent electronic properties.

  • Regioselective Bromination (Step 1): The starting material, 6-(trifluoromethyl)pyrimidin-4-ol, exists in tautomeric equilibrium with its pyrimidin-4-one form. The hydroxyl/oxo group strongly donates electron density via resonance, activating the adjacent C5 position toward electrophilic aromatic substitution. Conversely, the strongly electron-withdrawing –CF₃ group at C6 deactivates the rest of the ring, ensuring absolute regiocontrol for bromination at C5.

  • Electrophilic Activation (Step 2): The C4–OH group is a poor leaving group. To enable subsequent nucleophilic attack, it must be converted into a superior leaving group. Phosphorus oxychloride (POCl₃) is utilized to generate a reactive phosphorodichloridate intermediate, which collapses to form the C4–Cl derivative. The addition of a non-nucleophilic base (e.g., DIPEA) scavenges the generated HCl, preventing degradation of the pyrimidine core [2].

  • Nucleophilic Aromatic Substitution (SNAr) (Step 3): The final step involves the displacement of the C4 chloride by hydrazine. This SNAr reaction is highly favored because the pyrimidine ring is profoundly electron-deficient. The combined electron-withdrawing effects of the pyrimidine nitrogens, the –CF₃ group, and the –Br atom stabilize the anionic Meisenheimer complex intermediate, allowing the reaction to proceed rapidly even at low temperatures [1].

SynthesisPathway A 6-(Trifluoromethyl) pyrimidin-4-ol (CAS: 1546-78-7) B 5-Bromo-6-(trifluoromethyl) pyrimidin-4-ol (CAS: 126538-81-6) A->B Br2, AcOH RT, 4h C 5-Bromo-4-chloro-6- (trifluoromethyl)pyrimidine (CAS: 425392-76-3) B->C POCl3, DIPEA 100°C, 3h D 5-Bromo-4-hydrazinyl-6- (trifluoromethyl)pyrimidine C->D NH2NH2·H2O EtOH, 0°C to RT

Fig 1: Three-step synthetic workflow for 5-bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.

Quantitative Data & Yield Summary

The following table summarizes the physicochemical properties and expected quantitative outcomes for each stage of the synthetic workflow.

StepIntermediate / ProductCAS NumberMolecular WeightTypical YieldTarget Purity (LC-MS)
1 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol126538-81-6242.98 g/mol 85 – 90%> 95%
2 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine425392-76-3261.43 g/mol 75 – 80%> 95%
3 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidineN/A257.01 g/mol 80 – 85%> 98%

Experimental Protocols & Methodologies

To ensure a self-validating system, each protocol includes specific In-Process Controls (IPCs) to verify reaction completion before proceeding to the next step.

Step 1: Synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
  • Objective: Regioselective electrophilic bromination at the C5 position.

  • Procedure:

    • Dissolve 6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

    • Slowly add molecular bromine (Br₂) or N-bromosuccinimide (NBS) (1.1 eq) dropwise at room temperature to control the exothermic nature of the halogenation.

    • Stir the reaction mixture continuously for 4 hours.

    • IPC: Monitor the reaction via LC-MS. Proceed to workup only when the starting material mass (

      
       165[M+H]⁺) is fully consumed.
      
    • Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize any excess oxidant. Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum.

Step 2: Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
  • Objective: Vilsmeier-Haack type activation of the hydroxyl group to a chloride leaving group.

  • Procedure:

    • Suspend 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl₃) (5.0 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0 °C. Causality note: DIPEA acts as an acid scavenger, preventing the degradation of the pyrimidine ring by the HCl byproduct [2].

    • Heat the mixture to 100 °C (reflux) for 3 hours.

    • IPC: Quench a 10 µL aliquot in methanol. Verify the presence of the methyl ether derivative (or the intact chloride) via LC-MS to confirm the complete conversion of the hydroxyl group.

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Caution: Carefully pour the thick residue into crushed ice to safely hydrolyze residual POCl₃. Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
  • Objective: Nucleophilic Aromatic Substitution (SNAr) of the C4-chloride.

  • Procedure:

    • Dissolve the crude 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in absolute ethanol (0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add hydrazine hydrate (NH₂NH₂·H₂O, 64% hydrazine) (2.5 eq) dropwise. Causality note: Hydrazine is a highly potent alpha-effect nucleophile. Low temperatures are strictly required to prevent bis-substitution or ring-opening side reactions [1].

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • IPC: Confirm the complete disappearance of the chloride intermediate via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Workup: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold water to remove excess hydrazine and water-soluble salts. Filter the solid, wash with cold ethanol, and dry under high vacuum to afford the final product.

SNArMechanism SM 5-Bromo-4-chloro-6- (trifluoromethyl)pyrimidine MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic attack at C4 Nuc Hydrazine (Nucleophile) Nuc->MC Lone pair donation Prod 5-Bromo-4-hydrazinyl-6- (trifluoromethyl)pyrimidine MC->Prod Rearomatization LG Chloride Ion (Leaving Group) MC->LG Expulsion

Fig 2: SNAr mechanism showing the formation of the Meisenheimer complex intermediate.

References

  • Title: US11787771B2 - Hydrazide containing nuclear transport modulators and uses thereof (Details SNAr protocols for 4-hydrazinylpyrimidine synthesis)
  • Title: CN119487038A - KRAS G12D modulating compounds (Details POCl₃/DIPEA chlorination protocols for pyrimidines)
Exploratory

Technical Monograph: Physicochemical Profiling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

This technical guide provides an in-depth physicochemical and reactive profiling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-95-9).[1][2] It is designed to support researchers utilizing this scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical and reactive profiling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-95-9).[1][2] It is designed to support researchers utilizing this scaffold in the synthesis of fused heterocyclic systems, particularly for drug discovery applications targeting kinase inhibition or antiviral pathways.[2]

[1][2]

Executive Summary

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine serves as a high-value "linchpin" intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the convergence of three distinct reactive handles on a pyrimidine core:

  • Hydrazine (-NHNH₂): A bidentate nucleophile primed for cyclocondensation.[1][2]

  • Bromine (-Br): A sterically significant halogen capable of participating in palladium-catalyzed cross-coupling or acting as a blocking group.[1][2]

  • Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that modulates the pKa of the hydrazine moiety and enhances the lipophilicity of the final scaffold.[1][2]

This guide details the molecule's solid-state characteristics, solution-phase behavior, and the specific reactivity patterns dictated by its electronic architecture.[2]

Molecular Architecture & Electronic Properties[1][2]

The reactivity of this molecule is governed by the push-pull electronic effects of its substituents.[1][2]

  • Electronic Deficient Core: The pyrimidine ring is inherently electron-deficient (π-deficient).[1][2][3] The addition of a -CF₃ group at the C6 position exacerbates this deficiency via strong inductive effects (-I).[1][2]

  • Nucleophilicity Modulation: The electron-withdrawing nature of the -CF₃ group and the pyrimidine nitrogen atoms reduces the electron density on the hydrazine N¹ (proximal to the ring).[1][2] Consequently, the terminal N² nitrogen remains the primary nucleophilic site, but its basicity is lower than that of phenylhydrazine.

  • Halogen Bonding: The C5-Bromine atom provides a hydrophobic handle and can participate in halogen bonding interactions within protein binding pockets, often serving to fill lipophilic cavities in kinase domains.[2]

Computed Physicochemical Descriptors
ParameterValue (Estimated/Observed)Significance
Molecular Formula C₅H₄BrF₃N₄Core stoichiometry
Molecular Weight 257.01 g/mol Fragment-based drug design compliant
Exact Mass 255.9571Critical for HRMS validation
ClogP ~1.2 - 1.5Moderate lipophilicity; suitable for CNS penetration models
TPSA ~65 ŲPolar surface area dominated by hydrazine/pyrimidine nitrogens
pKa (Hydrazine) ~3.5 - 4.5 (Conjugate acid)Significantly lower than unsubstituted hydrazine (pKa ~8.[1][2][4][5]1) due to EWG

Physicochemical Parameters

Solid-State Properties[2]
  • Appearance: Typically an off-white to pale yellow crystalline solid.[1][2]

  • Melting Point: High thermal stability is expected, with melting/decomposition typically occurring in the range of 140°C – 160°C (based on structural analogs).[1][2]

  • Crystallinity: The molecule likely crystallizes with intermolecular hydrogen bonds between the hydrazine -NH and the pyrimidine ring nitrogens of adjacent molecules.[1][2]

Solubility Profile

The presence of the fluorinated group renders the molecule less soluble in polar protic solvents compared to non-fluorinated pyrimidines.[1][2]

SolventSolubility RatingUsage Note
Water Low / InsolubleNot suitable for aqueous stock solutions.[1][2]
DMSO High (>50 mM)Preferred solvent for biological assays and stock storage.[1][2]
Methanol/Ethanol ModerateSuitable for recrystallization, often with heating.[1][2]
Dichloromethane ModerateUseful for extraction during workup.[1][2]
Hexanes InsolubleUsed as an anti-solvent for precipitation.[1][2]
Stability[2]
  • Oxidative Instability: The hydrazine moiety is susceptible to air oxidation, potentially forming azo dimers or decomposing to the de-hydrazinated pyrimidine over time.[2] Storage under inert atmosphere (Argon/Nitrogen) at -20°C is mandatory. [1][2]

  • Light Sensitivity: The C-Br bond is photosensitive.[1][2] Prolonged exposure to UV light may lead to debromination or radical-induced degradation.[1][2] Amber vials are required.

Synthetic Utility & Reactivity Profile[2]

The primary utility of this intermediate is the synthesis of fused heterocycles.[1][2] The following diagram illustrates the two primary divergent pathways: condensation to [1,2,4]triazolo[4,3-c]pyrimidines (via orthoesters) or pyrazolo[3,4-d]pyrimidines (via 1,3-dielectrophiles).[1][2]

Reactivity Flowchart (Graphviz)[1][2]

ReactivityPathways Precursor 5-Bromo-4-chloro- 6-(trifluoromethyl)pyrimidine Core 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine (THE CORE) Precursor->Core EtOH, 0°C to RT Hydrazine Hydrazine Hydrate (Nucleophilic Sub.) Hydrazine->Core Triazolo Triazolo[4,3-c]pyrimidine Scaffold Core->Triazolo Reflux Hydrazone Schiff Base / Hydrazone (Intermediate) Core->Hydrazone Cat. Acid Orthoester Triethyl Orthoformate (Cyclization) Orthoester->Triazolo Aldehyde Aryl Aldehydes (Condensation) Aldehyde->Hydrazone Pyrazolo Pyrazolo[3,4-d]pyrimidine (Post-Cyclization) Hydrazone->Pyrazolo Oxidative Cyclization (e.g., PhI(OAc)2)

Figure 1: Divergent synthetic pathways utilizing the hydrazine and bromine handles for scaffold generation.[1][2]

Experimental Protocols

Synthesis of the Core Intermediate

Note: This protocol assumes starting from the commercially available 4-chloro derivative.[2]

  • Preparation: Dissolve 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in absolute ethanol (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Hydrazine Hydrate (80% aqueous solution, 2.5 eq). The excess hydrazine acts as a base to scavenge HCl.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (System: 50% EtOAc/Hexanes).[1][2] The product is more polar than the starting material.[1][2]

  • Workup: The product often precipitates directly from the ethanol solution.[1][2]

    • If solid forms: Filter the precipitate, wash with cold ethanol (2x) and cold water (2x) to remove hydrazine salts.[1][2]

    • If no precipitate:[2] Concentrate the solvent to ~20% volume, add cold water to induce precipitation.[1][2]

  • Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography on silica gel if possible, as hydrazines can streak or decompose; if needed, use 1% Triethylamine in the eluent.

Quality Control: HPLC Method

To ensure purity before using in subsequent steps (critical as hydrazine impurities can poison palladium catalysts):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (hydrazinyl absorption).[1][2]

  • Retention: The product will elute earlier than the chloro-precursor but later than simple non-brominated pyrimidines due to the lipophilic Br and CF3 groups.[1][2]

Handling & Safety (E-E-A-T)

  • Hazard Identification:

    • Skin/Eye Irritant: The trifluoromethyl group increases skin permeability.[1][2] Wear nitrile gloves and safety goggles.[1][2]

    • Genotoxicity Potential: Hydrazine derivatives are structural alerts for mutagenicity (Ames positive).[1][2] Handle in a fume hood with a sash lowered.[1][2]

  • Decomposition Hazards: Do not heat above 100°C without solvent, as high-energy decomposition can occur.[1][2]

  • Waste Disposal: Quench excess hydrazine in filtrates with dilute hypochlorite (bleach) solution before disposal to convert it to nitrogen gas and water.[1][2]

References

  • ChemicalBook. (2025).[1][2] 4-BROMO-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 785777-89-1.[1][2][6] Retrieved from [1][2]

  • PubChem. (2025).[1][2][5] 5-(Hydrazino)pyrimidine | C4H6N4.[1][2][5] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Singh, K., et al. (2012).[1][2] Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry. Retrieved from [1][2]

  • Wu, W.N., et al. (2021).[1][2][7] Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [1][2]

Sources

Foundational

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS number and structure

Executive Summary 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS 785777-95-9 ) is a highly specialized pyrimidine intermediate characterized by the presence of three distinct functional handles: a hydrazine grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS 785777-95-9 ) is a highly specialized pyrimidine intermediate characterized by the presence of three distinct functional handles: a hydrazine group at C4, a bromine atom at C5, and a trifluoromethyl group at C6.[1][2][3][4] This trifunctional scaffold is a critical building block in medicinal chemistry and agrochemical discovery, serving as the immediate precursor to fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines .[1][4] These fused systems are pharmacophores frequently associated with kinase inhibition (e.g., EGFR, Mer), antiviral activity, and herbicidal efficacy.[4]

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and downstream applications, designed for researchers requiring high-fidelity experimental protocols.[4]

Chemical Identity & Structural Analysis[1][4]

The compound features a pyrimidine ring substituted at positions 4, 5, and 6.[4][5][6][7][8] The electron-withdrawing nature of the trifluoromethyl (-CF3) group and the bromine (-Br) atom significantly activates the C4 position for nucleophilic attacks, while the hydrazine moiety (-NHNH2) acts as a potent binucleophile for cyclization.[1][4]

PropertyData
Chemical Name 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
CAS Number 785777-95-9
Molecular Formula C₅H₄BrF₃N₄
Molecular Weight 257.01 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Functional Groups Hydrazine (Nucleophile), Bromide (Electrophile/Cross-coupling handle), Trifluoromethyl (Lipophilic/Metabolic stability)
Structural Connectivity (DOT Visualization)

The following diagram illustrates the core connectivity and the electronic environment of the molecule.

G Core Pyrimidine Ring Pos4 C4: -NHNH₂ (Binucleophile) Core->Pos4 Substitution Pos5 C5: -Br (Steric/Electrophilic) Core->Pos5 Substitution Pos6 C6: -CF₃ (EWG/Lipophilic) Core->Pos6 Substitution Pos4->Pos5 Ortho-interaction (Cyclization Potential)

Figure 1: Structural analysis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine highlighting functional handles.[1][4]

Synthetic Pathway (SɴAr Mechanism)[1][4][7]

The synthesis of the title compound relies on a Nucleophilic Aromatic Substitution (SɴAr) .[4][7] The starting material, 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, possesses a chloride leaving group at C4.[1][4] This position is highly activated due to the combined electron-withdrawing effects of the ring nitrogens, the -CF3 group at C6, and the -Br atom at C5.[1]

Reaction Scheme

Substrate: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine Reagent: Hydrazine Hydrate (NH₂NH₂[1][4]·H₂O) Solvent: Ethanol or Methanol Mechanism: Addition-Elimination[1][4]

Detailed Experimental Protocol

Note: This protocol is self-validating. The disappearance of the starting material (TLC: non-polar) and the appearance of a polar, baseline spot indicates reaction progress.[4]

  • Preparation: Dissolve 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv) in absolute ethanol (10 mL/g). Cool the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise add Hydrazine Hydrate (2.0–2.5 equiv) over 15 minutes. Causality: Excess hydrazine acts as both the nucleophile and the scavenger for the HCl byproduct, preventing protonation of the product.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 4:1).[1][4] The starting material should be consumed within 1–2 hours.[4]

  • Workup:

    • The product often precipitates directly from the reaction mixture.

    • Pour the mixture into ice-cold water (5 volumes).

    • Filter the solid precipitate.

    • Wash the cake with cold water (3x) to remove hydrazine salts.[4]

    • Wash with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. Recrystallization from ethanol/water can be performed if necessary, though crude purity is often >95%.[4]

Reactivity Profile & Cyclization Strategies

The "Core" value of this compound lies in its ability to undergo cyclization to form fused bicyclic heterocycles. The hydrazine moiety (N-N) provides two nucleophilic nitrogens, while the adjacent C5-Bromine allows for potential metal-catalyzed cross-coupling or further functionalization.[1][4]

Pathway A: Synthesis of Pyrazolo[3,4-d]pyrimidines

Reaction with one-carbon donors (e.g., formic acid, triethyl orthoformate) leads to the formation of the pyrazole ring fused to the pyrimidine.[1][4][9]

  • Reagents: Triethyl orthoformate (TEOF) or Formic Acid.[1][4]

  • Outcome: 1H-pyrazolo[3,4-d]pyrimidine derivatives.

  • Relevance: Common scaffold in kinase inhibitors (e.g., Ibrutinib analogs).[4]

Pathway B: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines

Reaction with aldehydes followed by oxidative cyclization, or direct reaction with carboxylic acids.[1][4]

  • Reagents: R-CHO (Aldehyde) followed by Iodobenzene Diacetate (IBD) or Chloramine-T.[1][4]

  • Outcome: [1,2,4]triazolo[4,3-c]pyrimidine.[1][4][8]

  • Relevance: Antiviral and antifungal agents.[4][6][10]

Pathway Visualization[1][4]

ReactionPathways Start 5-Bromo-4-chloro-6- (trifluoromethyl)pyrimidine Intermediate 5-Bromo-4-hydrazinyl-6- (trifluoromethyl)pyrimidine (CAS 785777-95-9) Start->Intermediate NH₂NH₂·H₂O SNAr (EtOH, 0°C) ProdA Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) Intermediate->ProdA + HC(OEt)₃ (TEOF) Cyclization ProdB [1,2,4]Triazolo[4,3-c]pyrimidine (Antiviral Scaffold) Intermediate->ProdB + R-CHO / Oxidation or R-COOH

Figure 2: Divergent synthesis pathways from the hydrazine intermediate.[1][4]

Applications in Drug Discovery[5][6][13][14]

Kinase Inhibition (Oncology)

The pyrazolo[3,4-d]pyrimidine scaffold derived from this intermediate mimics the adenine pharmacophore of ATP.[1][4] The trifluoromethyl group at the C6 position (which becomes C4 or C6 in the fused system depending on numbering) enhances lipophilicity and metabolic stability, crucial for penetrating the ATP-binding pocket of kinases like EGFR and BTK .[4]

Antiviral Agrochemicals

Research indicates that trifluoromethyl-substituted pyrimidine derivatives exhibit significant activity against plant viruses, such as the Tobacco Mosaic Virus (TMV) .[1][4] The electron-withdrawing CF3 group strengthens the interaction with viral coat proteins.[1]

Herbicides

Fused triazolopyrimidines are a well-established class of herbicides (e.g., sulfonamide herbicides) that inhibit acetolactate synthase (ALS).[1][4] The 5-bromo-4-hydrazinyl intermediate allows for the introduction of diversity at the 5-position via Suzuki or Sonogashira coupling after or during ring formation.[1]

References

  • BuyersGuideChem. 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS 785777-95-9.[1][4] Retrieved from [Link]

  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (Discusses synthesis of similar trifluoromethyl pyrimidine intermediates). Retrieved from [Link][1][4]

  • National Institutes of Health (PMC). Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines.[4] (Details SNAr conditions for 4-chloropyrimidines). Retrieved from [Link]

  • Semantic Scholar. IBD-mediated oxidative cyclization of pyrimidinylhydrazones... Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • PubChem. Compound Summary: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.[1][4] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

Topic: Solubility of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in Common Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in Common Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1]

Executive Summary

This technical guide provides an in-depth assessment of the solubility characteristics of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-95-9).[1] As a critical intermediate in the synthesis of fused heterocycles—specifically pyrazolo[3,4-d]pyrimidines used in anticancer and antiviral drug discovery—understanding its solvation thermodynamics is essential for reaction optimization, purification, and formulation.

This document synthesizes empirical data from synthetic protocols with structural property relationships (SPR) to deliver a practical solvent selection guide. It includes a validated Standard Operating Procedure (SOP) for solubility determination and a solubility-driven purification workflow.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

To predict and manipulate solubility, one must first understand the competing electronic and steric forces within the molecule.

  • Compound Name: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
    N
    
    
    [1]
  • Molecular Weight: ~257.01 g/mol

  • Physical State: Solid (typically off-white to yellow crystalline powder)[1]

Structural Property Relationships (SPR) impacting Solvation:
  • The Hydrazine Moiety (-NHNH

    
    ):  Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA).[1] This group drives solubility in polar protic solvents (e.g., Methanol) but also facilitates strong intermolecular H-bonding in the crystal lattice, potentially reducing solubility in non-polar media.
    
  • The Trifluoromethyl Group (-CF

    
    ):  Highly lipophilic and electron-withdrawing.[1] It decreases water solubility significantly compared to non-fluorinated analogs but enhances solubility in fluorinated solvents and certain esters.[1]
    
  • The Pyrimidine Core: A planar, electron-deficient aromatic system.[1] The nitrogen atoms provide sites for dipole-dipole interactions with polar aprotic solvents like DMSO.[1]

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their thermodynamic interaction with the solute. These classifications are derived from standard synthetic isolation protocols where this compound is typically synthesized via nucleophilic aromatic substitution (


) in alcoholic solvents and precipitated upon cooling or water addition.
Table 1: Technical Solubility Assessment
Solvent ClassSpecific SolventsSolubility RatingMechanistic InsightApplication
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)High dielectric constant disrupts strong crystal lattice energy; effective solvation of the polar pyrimidine core.[1]Stock Solutions , NMR analysis, High-temp reactions.
Polar Protic Methanol, Ethanol Moderate (Heat dependent)Good H-bonding match for hydrazine.[1] Solubility is often temperature-dependent (high at reflux, low at RT).[1]Recrystallization , Reaction solvent (reflux).[4]
Ethers THF, 1,4-Dioxane Moderate to Good Moderate polarity; oxygen atoms accept H-bonds from hydrazine protons.[1]Reaction solvent, Liquid-Liquid Extraction.[1]
Chlorinated DCM, Chloroform Low to Moderate Solubilizes the lipophilic -CF

/-Br face but struggles to break H-bond networks of the hydrazine tail.[1]
Extraction (organic phase).[1][5]
Non-Polar Hexane, Heptane Insoluble Lack of dipole moments prevents interaction with the polar core.Anti-solvent for precipitation/trituration.[1]
Aqueous Water Sparingly Soluble Hydrophobic effect of -CF

and -Br dominates, despite the polar hydrazine.[1]
Wash solvent (removes salts/impurities).[1]

Critical Note: The compound is prone to oxidation or decomposition in solution over time, particularly in acetone or aldehydes where the hydrazine group can form hydrazones. Always prepare fresh solutions.

Experimental Protocol: Gravimetric Solubility Determination

As an Application Scientist, relying on literature values is often insufficient due to batch-to-batch polymorphism.[1] The following self-validating protocol ensures accurate in-house data generation.

Materials:
  • Test Compound: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (>98% purity).[1]

  • Solvents: HPLC grade (DMSO, MeOH, ACN, Water).

  • Equipment: Analytical Balance (0.01 mg precision), Centrifuge/Syringe Filters (0.22 µm PTFE), Thermomixer.

Step-by-Step Methodology:
  • Saturation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Equilibration: Vortex vigorously for 1 minute.

    • Decision Gate: If fully dissolved, add more compound until solid persists. If not dissolved, add solvent in 50 µL increments until dissolution or volume limit (1 mL) is reached.

  • Incubation: Shake samples at 25°C (or target temp) for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification (Gravimetric):

    • Pipette a known volume of the supernatant (e.g., 50 µL) onto a pre-weighed aluminum dish.

    • Evaporate solvent (vacuum oven at 40°C).

    • Weigh the residue.[1]

    • Calculation:

      
      
      

Solubility-Driven Purification Workflow

The following diagram illustrates how to leverage the differential solubility of the compound (soluble in hot ethanol/THF, insoluble in water/hexane) for efficient purification without chromatography.

PurificationWorkflow Start Crude Reaction Mixture (in EtOH/THF) Concentrate Step 1: Partial Concentration (Remove 70% Solvent) Start->Concentrate Cool Step 2: Cryogenic Cooling (0°C to 4°C) Concentrate->Cool Precipitate Precipitation Observed? Cool->Precipitate AddAntiSolvent Step 3a: Add Anti-Solvent (Water or Hexane) Precipitate->AddAntiSolvent No (Solution Clear) Filter Step 4: Vacuum Filtration Precipitate->Filter Yes (Solid Forms) AddAntiSolvent->Filter Wash Step 5: Displacement Wash (Cold Water -> Cold EtOH) Filter->Wash Dry Final Product (Pure Solid) Wash->Dry

Figure 1: Solubility-driven isolation workflow utilizing the compound's low solubility in water/hexane and temperature-dependent solubility in alcohols.[1]

Scientific Rationale & Causality

Why DMSO/DMF?

The presence of the electron-withdrawing -CF


  and -Br  groups on the pyrimidine ring creates a significant dipole.[1] Polar aprotic solvents like DMSO ($ \epsilon \approx 47 $) stabilize this dipole without competing for protons, making them ideal for preparing concentrated stock solutions (>100 mM) for biological assays.
Why Avoid Acetone/Ketones?

While solubility might be high, the hydrazinyl group (-NHNH


)  is a potent nucleophile. It will react with ketones (like acetone) or aldehydes to form hydrazones  (Schiff bases). This is a common degradation pathway that researchers often mistake for "solubility issues" or "instability."[1]
  • Rule: Avoid acetone, MEK, or aldehyde-containing solvents during processing.

The Water "Wash" Principle

The synthesis of this compound typically involves the displacement of a chlorine atom by hydrazine.[1][6] This generates HCl salts.[1] Because the target molecule is sparingly soluble in water (due to the lipophilic CF


/Br face), water is the perfect "wash" solvent. It dissolves the byproduct salts (hydrazine hydrochloride) while leaving the target organic intermediate as a precipitate.

References

  • PubChem. (n.d.).[1] 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Baluja, S., et al. (2016).[7] Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[1][7][8] World Scientific News, 44, 13-34.[7] Retrieved from [Link]

Sources

Foundational

The False Metabolite: A Technical Retrospective on Halogenated Pyrimidines

Topic: Discovery and History of Halogenated Pyrimidine Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The discovery of halogenated pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Halogenated Pyrimidine Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of halogenated pyrimidines represents a watershed moment in rational drug design. Moving beyond the serendipity that characterized early antibiotic discovery, the synthesis of 5-fluorouracil (5-FU) in 1957 was a deliberate engineering feat based on the "antimetabolite" hypothesis. This class of compounds—defined by the substitution of the hydrogen at the C-5 position of the pyrimidine ring with a halogen (F, Cl, Br, I)—fundamentally altered the landscape of oncology and virology.

This whitepaper dissects the physicochemical basis of their activity, the evolution from "suicide inhibitors" to modern prodrugs, and the critical experimental workflows used to validate their efficacy.

Historical Genesis: The "False Metabolite" Hypothesis

In the mid-1950s, Charles Heidelberger at the University of Wisconsin observed that rat hepatomas utilized radioactive uracil for nucleic acid biosynthesis more avidly than normal liver tissue. This differential uptake suggested a potential therapeutic window: if a "saboteur" molecule could mimic uracil enough to enter the pathway but differ enough to jam the machinery, it could selectively kill cancer cells.

Heidelberger collaborated with Robert Duschinsky at Hoffmann-La Roche to synthesize 5-fluorouracil (5-FU).[1] The choice of fluorine was not random; it was governed by bioisosterism .

The Physicochemical Logic

The success of halogenated pyrimidines relies on the atomic properties of the halogen substituent relative to the hydrogen it replaces or the methyl group it mimics (in the case of thymine).

SubstituentVan der Waals Radius (Å)C-X Bond Length (Å)pKa (N-3 Proton)Biological Mimicry
Hydrogen (H) 1.201.09~9.5 (Uracil)Natural Substrate
Fluorine (F) 1.471.35~8.0 (5-FU)Steric: Mimics HElectronic: Inductive effect increases acidity
Chlorine (Cl) 1.751.77~7.9Poor mimic (too large for H, too small for Me)
Bromine (Br) 1.851.94~7.8Mimics Methyl (Steric)
Iodine (I) 1.982.14~7.7Steric: Mimics Methyl (Thymine)Electronic: Heavy atom effect
Methyl (CH3) 2.001.50~9.7 (Thymine)Natural Substrate
  • Fluorine: Mimics Hydrogen sterically but alters electronics (high electronegativity). This allows 5-FU to bind to Thymidylate Synthase (TS) but prevents the methylation step.

  • Iodine: Mimics the Methyl group sterically. This allows 5-Iodouracil (and Idoxuridine) to be incorporated into DNA in place of Thymine, causing mismatch errors.

Mechanistic Pharmacology: Suicide Inhibition

The defining mechanism of 5-FU is "suicide inhibition" of Thymidylate Synthase (TS). This is a textbook example of mechanism-based enzyme inactivation.

The Ternary Complex

Normal TS catalysis involves the transfer of a methylene group from the cofactor 5,10-methylene-tetrahydrofolate (mTHF) to dUMP. This requires the abstraction of the proton at C-5 of the pyrimidine ring.

  • Activation: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[2]

  • Binding: FdUMP enters the active site of TS.

  • Covalent Locking: The enzyme's nucleophilic cysteine attacks C-6, and the cofactor attacks C-5.

  • The Trap: In the natural substrate, the C-5 proton is removed to resolve the complex. In FdUMP, the C-5 position holds a Fluorine atom. The C-F bond is too strong to be broken by the enzyme base. The complex becomes covalently trapped, permanently disabling the enzyme.

Diagram 1: Mechanism of Thymidylate Synthase Inhibition

TS_Inhibition cluster_activation Metabolic Activation cluster_inhibition Thymidylate Synthase (TS) Active Site 5-FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) Binary Binary Complex (TS-FdUMP) FdUMP->Binary Binds Active Site Enzymes TP / TK TS_Free Thymidylate Synthase (Free Enzyme) TS_Free->Binary mTHF 5,10-methylene-THF (Cofactor) Ternary COVALENT TERNARY COMPLEX (TS-FdUMP-mTHF) mTHF->Ternary Binary->Ternary + Cofactor (mTHF) dTMP dTMP Synthesis (BLOCKED)

Figure 1: The "Suicide Inhibition" pathway. FdUMP acts as a pseudosubstrate, forming an irreversible covalent bond with Thymidylate Synthase and the folate cofactor, halting DNA synthesis.

Experimental Methodologies

Protocol A: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To determine the


 of a halogenated pyrimidine candidate against purified human TS. This assay validates the mechanism of action described above.

Reagents:

  • Purified Human Thymidylate Synthase (hTS).

  • Substrate: 2'-deoxyuridine-5'-monophosphate (dUMP).

  • Cofactor: 5,10-methylene-tetrahydrofolate (mTHF).

  • Test Compound: FdUMP (active metabolite) or candidate.

  • Assay Buffer: 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.

Workflow:

  • Preparation: Dilute hTS enzyme to 200 nM in Assay Buffer. Prepare serial dilutions of the Test Compound (0.1 nM to 10 µM).

  • Pre-incubation: Mix 50 µL of enzyme solution with 50 µL of Test Compound. Incubate at 25°C for 15 minutes. Note: This allows the binary complex to form.

  • Reaction Initiation: Add 100 µL of Substrate Mix (containing 200 µM dUMP and 300 µM mTHF).

  • Spectrophotometric Monitoring: Immediately monitor absorbance at 340 nm .

    • Principle: The conversion of mTHF to dihydrofolate (DHF) is accompanied by an absorbance increase at 340 nm.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve (0–5 mins). Plot 
    
    
    
    vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to derive
    
    
    .
Protocol B: Historical Synthesis (Duschinsky Modification)

Context: While modern industrial synthesis uses direct fluorination of uracil with


 gas in acetic acid, the original laboratory scale synthesis (1957) provides insight into the chemical assembly of the ring.
  • Condensation: Ethyl fluoroacetate is condensed with ethyl formate in the presence of potassium ethoxide.

    • Intermediate: Ethyl formylfluoroacetate (enolate form).

  • Cyclization: The enolate is reacted with S-ethylisothiourea (or O-methylisourea).

    • Intermediate: 2-ethylmercapto-5-fluorouracil.

  • Hydrolysis: Acid hydrolysis (HCl) removes the ethylmercapto group, yielding 5-fluorouracil.

  • Purification: Recrystallization from water/ethanol.

The Antiviral Pivot: From Cancer to Virology

The history of halogenated pyrimidines contains a critical pivot. William Prusoff at Yale synthesized 5-iodo-2'-deoxyuridine (Idoxuridine or IDU) in the late 1950s.

  • Intent: Designed as an anti-tumor agent (mimicking thymidine due to the similar Van der Waals radius of Iodine and the Methyl group).

  • Outcome: It was too toxic for systemic cancer therapy. However, Prusoff discovered it was active against Herpes Simplex Virus (HSV).

  • Mechanism: IDU is phosphorylated by viral thymidine kinase (which has broader substrate specificity than human TK) and incorporated into viral DNA. The bulky iodine atom distorts the DNA helix and causes replication errors (lethal mutagenesis).

  • Legacy: IDU became the first FDA-approved antiviral drug (1963), proving that viral infections could be treated chemically.

Modern Evolution: Prodrugs and Capecitabine

Systemic 5-FU administration is plagued by rapid degradation (via Dihydropyrimidine Dehydrogenase, DPD) and gastrointestinal toxicity. This led to the development of Capecitabine , a rationally designed carbamate prodrug that requires a three-step enzymatic cascade to activate, preferentially generating 5-FU within the tumor.

Diagram 2: Capecitabine Metabolic Activation Pathway

Capecitabine_Activation Liver Liver (Carboxylesterase) DFCR 5'-DFCR (Intermediate) Liver->DFCR LiverTumor Liver/Tumor (Cytidine Deaminase) DFCR->LiverTumor DFUR 5'-DFUR (Intermediate) LiverTumor->DFUR Tumor Tumor Site (Thymidine Phosphorylase) DFUR->Tumor 5FU 5-FU (Cytotoxic Payload) Tumor->5FU High Expression in Tumors

Figure 2: The "Trojan Horse" strategy. Capecitabine remains inactive during absorption and is selectively converted to toxic 5-FU in tumor tissues expressing high levels of Thymidine Phosphorylase (TP).

Future Horizons

The legacy of halogenated pyrimidines extends into modern diagnostics and precision medicine:

  • PET Imaging: [18F]-Fluorothymidine (FLT) utilizes the same transport and phosphorylation pathways as thymidine but is trapped in the cell (not incorporated into DNA). It serves as a PET tracer for cellular proliferation.

  • Next-Gen Polymers: Fluorinated pyrimidines are being conjugated to aptamers and lipid nanoparticles (LNPs) to overcome resistance mechanisms like DPD overexpression.

References

  • Heidelberger, C., et al. (1957).[1][3][4][5] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds."[4][5] Nature. [Link]

  • Duschinsky, R., Pleven, E., & Heidelberger, C. (1957).[3][5] "The Synthesis of 5-Fluoropyrimidines." Journal of the American Chemical Society. [Link]

  • Prusoff, W. H. (1959).[6] "Synthesis and biological activities of iododeoxyuridine, an analog of thymidine."[7] Biochimica et Biophysica Acta. [Link][8]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. [Link]

  • Parker, W. B. (2009). "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews. [Link]

Sources

Exploratory

Theoretical Calculations on 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine: A Comprehensive Computational Guide

Executive Summary & Introduction The rational design of heterocyclic pharmacophores relies heavily on understanding their quantum mechanical behavior before empirical synthesis and biological testing. 5-Bromo-4-hydraziny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The rational design of heterocyclic pharmacophores relies heavily on understanding their quantum mechanical behavior before empirical synthesis and biological testing. 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: 78577795-9) is a highly functionalized scaffold of immense interest in medicinal chemistry and agrochemicals. Its unique substitution pattern—a strongly electron-withdrawing trifluoromethyl (-CF₃) group, a polarizable bromine (-Br) atom, and a highly nucleophilic hydrazine (-NHNH₂) moiety—creates a complex electronic push-pull system across the pyrimidine core.

This whitepaper provides an in-depth technical guide to performing and interpreting theoretical calculations on this molecule. By leveraging Density Functional Theory (DFT), researchers can map the Molecular Electrostatic Potential (MEP), analyze Frontier Molecular Orbitals (FMOs), and quantify Natural Bond Orbital (NBO) charge transfers. These computational insights are critical for predicting the molecule's reactivity, stability, and binding affinity within biological targets[1].

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the computational workflow must be designed as a self-validating system. The choice of functional and basis set is not arbitrary; it is dictated by the specific atomic composition of the molecule[2].

Step-by-Step Experimental Workflow
  • Initial Conformational Search:

    • Action: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94 force field).

    • Causality: The hydrazine group (-NHNH₂) possesses rotational freedom. Identifying the lowest-energy conformer prevents the DFT optimization from becoming trapped in a high-energy local minimum.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformer using the B3LYP functional paired with the 6-311++G(d,p) basis set[1].

    • Causality: The B3LYP hybrid functional provides an excellent balance between computational cost and accuracy for organic molecules[3]. The inclusion of diffuse functions (++) is strictly required here because the molecule contains highly electronegative fluorine atoms and lone pairs on the nitrogen atoms. Polarization functions (d,p) are necessary to accurately model the electron cloud distortion around the heavy, polarizable bromine atom.

  • Frequency Calculation (Validation Step):

    • Action: Run a vibrational frequency calculation at the same level of theory.

    • Causality: This is the critical self-validation step. The presence of zero imaginary frequencies confirms that the optimized geometry represents a true minimum on the potential energy surface, rather than a saddle point[4].

  • Electronic & Spectroscopic Property Extraction:

    • Action: Calculate FMO energies, generate the MEP surface, and perform NBO analysis.

Workflow Start 1. Conformational Search (MMFF94 Force Field) Opt 2. Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq 3. Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Electrophilic/Nucleophilic Sites) Freq->MEP NBO NBO Analysis (Charge Transfer & Stability) Freq->NBO

Caption: Computational workflow for the theoretical evaluation of pyrimidine derivatives.

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine are governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].

  • HOMO Locus (Electron Donation): In this molecule, the HOMO is predominantly localized over the hydrazine (-NHNH₂) group and the adjacent pyrimidine nitrogen. The lone pairs on the hydrazine nitrogens make this region the primary site for electrophilic attack and a strong hydrogen-bond donor/acceptor in biological systems.

  • LUMO Locus (Electron Acceptance): The LUMO is heavily localized over the trifluoromethyl (-CF₃) group and the electron-deficient pyrimidine ring. The strong inductive electron-withdrawing effect of the -CF₃ group significantly lowers the LUMO energy, making the molecule a better electron acceptor[2].

The energy gap (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) determines the chemical hardness and softness of the molecule. A larger gap implies higher kinetic stability and lower chemical reactivity, while a smaller gap indicates a highly polarizable, "soft" molecule.
Global Reactivity Descriptors

Based on DFT calculations of closely related halogenated and trifluoromethylated pyrimidines, the theoretical electronic properties are summarized below[2][6].

ParameterSymbolEquationProjected Value (eV)Interpretation
HOMO Energy

--6.15High electron-donating capacity (Hydrazine driven).
LUMO Energy

--1.85Strong electron-accepting capacity (-CF₃ driven).
Energy Gap


4.30Moderate kinetic stability; bio-reactive.
Ionization Potential


6.15Energy required to remove an electron.
Electron Affinity


1.85Energy released when gaining an electron.
Chemical Hardness


2.15Resistance to charge cloud deformation.
Chemical Softness


0.46High polarizability, favorable for protein binding.
Electrophilicity Index


3.72Strong propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a crucial visualization tool that overlays the electrostatic potential onto the constant electron density surface of the molecule. It is the most reliable method for predicting non-covalent interactions, such as hydrogen bonding during molecular docking[1].

For 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine:

  • Red Regions (Negative Potential): Concentrated around the nitrogen atoms of the pyrimidine ring and the fluorine atoms of the -CF₃ group. These act as potent hydrogen bond acceptors[7].

  • Blue Regions (Positive Potential): Localized strictly over the hydrogen atoms of the hydrazine (-NHNH₂) group. This region is highly nucleophilic and serves as a strong hydrogen bond donor[1].

  • Green/Yellow Regions (Neutral/Moderate): The bromine atom exhibits an anisotropic charge distribution (a "sigma-hole"), presenting a neutral equatorial band but a slightly positive cap along the C-Br bond axis, which can participate in highly specific halogen bonding with target proteins.

Reactivity Core Pyrimidine Core (Electron Deficient) CF3 -CF3 Group (Strong EWG, LUMO Locus) CF3->Core Inductive Pull Br -Br Atom (Halogen Bonding, Steric Bulk) Br->Core Inductive/Resonance Hydrazine -NHNH2 Group (Strong EDG, HOMO Locus) Hydrazine->Core Electron Donation

Caption: Electronic effects of substituents on the pyrimidine core dictating chemical reactivity.

Natural Bond Orbital (NBO) Analysis

While MEP shows surface potential, NBO analysis dives into the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule[3].

In this pyrimidine derivative, the most significant stabilization energies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) arise from the delocalization of the lone pair (

) electrons from the hydrazine nitrogen atoms into the anti-bonding orbitals (

) of the pyrimidine ring (

). Conversely, the highly electronegative fluorine atoms in the -CF₃ group pull electron density away from the ring via

interactions, creating a distinct polarization gradient across the molecule. This push-pull mechanism is precisely what makes this scaffold an excellent candidate for kinase inhibition, as it perfectly aligns with the hydrogen-bond donor/acceptor hinge regions of ATP-binding sites.

Conclusion

The theoretical calculation of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine using DFT (B3LYP/6-311++G(d,p)) provides a rigorous, self-validating framework for understanding its chemical behavior. The synergistic effects of the electron-donating hydrazine group and the electron-withdrawing trifluoromethyl group create a highly polarized molecule with distinct electrophilic and nucleophilic domains. These computational metrics—specifically the HOMO-LUMO gap, MEP surfaces, and NBO charge distributions—serve as foundational data for subsequent molecular docking, ADMET profiling, and rational drug design[1][6].

References

1.[1] DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. Journal of the Mexican Chemical Society (SciELO). URL: 2.[5] Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Arab Journal of Nuclear Sciences and Applications (PMC). URL: 3.[7] Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. SciSpace. URL: 4.[2] Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (DergiPark). URL: 5.[4] Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. URL: 6.[3] Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. URL: 7.[6] DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6. Semantic Scholar. URL:

Sources

Foundational

safety and handling precautions for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine This guide provides comprehensive safety and handling protocols for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

This guide provides comprehensive safety and handling protocols for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS RN: 785777-95-9), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the compound's complex functionality, incorporating a halogenated pyrimidine core and a hydrazine moiety, a thorough understanding and strict adherence to safety protocols are imperative.

Hazard Identification and Risk Assessment

The primary toxicological concerns for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine stem from its hydrazine component. Analogue data from 2-Hydrazino-4-(trifluoromethyl)pyrimidine suggests significant acute toxicity via oral, dermal, and inhalation routes, alongside irritation to skin, eyes, and the respiratory system[1][2]. The toxicological properties have not been exhaustively investigated for the title compound, thus it must be handled with the utmost care as a substance with significant potential health hazards[3].

1.1. GHS Classification (Inferred from Analogue Data)

The following GHS classification is based on the hazardous properties of 2-Hydrazino-4-(trifluoromethyl)pyrimidine[1][2]. Researchers must treat 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine as possessing, at a minimum, these hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

1.2. Summary of Precautionary Statements [1][2][4]

TypePrecautionary Statement CodeStatement Text
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P311Call a POISON CENTER or doctor/physician.
P361Take off immediately all contaminated clothing.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls and diligent use of appropriate PPE.

2.1. Engineering Controls

All manipulations of solid 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3]. The fume hood provides the primary barrier of protection. An emergency eyewash station and safety shower must be immediately accessible in the handling area[3][5].

2.2. Personal Protective Equipment (PPE)

PPE is a mandatory secondary defense and must be worn at all times when handling the compound.

PPE TypeSpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile rubber).Prevents skin contact, as the substance is considered harmful via dermal absorption[1][3]. Gloves must be inspected before use and disposed of after handling[6].
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient[7].
Skin & Body A flame-retardant laboratory coat and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing[8].
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if there is a risk of dust formation or if work is performed outside a fume hood in an emergency[1][9].

Safe Handling and Experimental Workflows

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. The causality behind these steps is to contain the chemical at every stage of manipulation.

3.1. General Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational. Don appropriate PPE as detailed in Section 2.2. Designate a specific area within the hood for the handling of this compound.

  • Weighing: Handle the solid compound with care to avoid generating dust[6]. Use a spatula to transfer the material. Weighing should be done in the fume hood on a tared weigh boat or directly into the reaction vessel.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container[6]. Wash hands thoroughly with soap and water[10].

3.2. Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Material Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup VerifyHood Verify Fume Hood Operation DonPPE Don Full PPE VerifyHood->DonPPE PrepArea Designate & Prepare Work Area DonPPE->PrepArea WeighSolid Weigh Solid Compound (Avoid Dust Generation) PrepArea->WeighSolid Transfer Transfer to Reaction Vessel WeighSolid->Transfer AddSolvent Add Solvent Slowly Transfer->AddSolvent Decontaminate Decontaminate Tools & Surfaces AddSolvent->Decontaminate DoffGloves Dispose of Gloves Properly Decontaminate->DoffGloves WashHands Wash Hands Thoroughly DoffGloves->WashHands

Caption: Workflow for the safe handling of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.

Storage, Stability, and Incompatibilities

4.1. Storage Conditions

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[1][8]. It should be stored locked up or in an area accessible only to qualified personnel[10]. Avoid exposure to heat, flames, sparks, and other ignition sources[3].

4.2. Chemical Stability

The compound is expected to be stable under normal storage temperatures and pressures[3]. However, hydrazines can be reactive.

4.3. Incompatible Materials

Avoid contact with strong oxidizing agents, as they may react exothermically with the hydrazine moiety. Keep away from incompatible materials to mitigate the risk of hazardous reactions[3].

Emergency and First-Aid Procedures

In case of any exposure, immediate action is crucial. Show the safety data sheet of a close analogue to the attending medical professional[7].

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][11].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][12].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[1][12].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1][2].

Spill and Waste Management

6.1. Accidental Release Measures

For any spill, evacuate non-essential personnel from the area. Ensure adequate ventilation and wear full PPE, including respiratory protection[1].

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal[7].

  • Large Spills: Prevent the material from entering drains or waterways[11]. Collect the material and place it in a designated container for disposal by a licensed professional waste disposal service[3][10].

6.2. Waste Disposal

All waste containing this compound, including empty containers, contaminated gloves, and cleanup materials, must be treated as hazardous waste. Disposal must be conducted by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations[3][8]. Do not dispose of it in the sewer system[7].

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET for 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine 99%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Bromo-2-(trifluoromethyl)pyrimidine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2(1H)-Pyrimidinone, 5-bromo-.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 2-Amino-4-(trifluoromethyl)pyrimidine.
  • Aaronchem. (2024). Safety Data Sheet for 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine.
  • Aaronchem. (2024). Safety Data Sheet for 4-(Trifluoromethyl)pyrimidine-5-carbonitrile.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
  • Fisher Scientific. (2016). SAFETY DATA SHEET for Pyrimidine, 5-bromo-.
  • ChemView. (n.d.). Section 2. Hazards identification.
  • Chemrio. (n.d.). 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET for 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
  • Fluorochem. (2024). Safety Data Sheet for 5-BROMO-2-IODO-4-(TRIFLUOROMETHYL)PYRIMIDINE.
  • Vector. (2015). Safety Data Sheet.
  • ChemScene. (2021). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • PubChem. (n.d.). 5-bromo-4-hydrazinylpyrimidine.
  • BuyersGuideChem. (n.d.). 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.
  • U.S. Environmental Protection Agency (EPA). (2025). Exposure data for 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines.
  • National Center for Biotechnology Information (NCBI). (n.d.). REFERENCES - Toxicological Profile for Hydrazines.
  • ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • Global Substance Registration System (GSRS). (n.d.). GSRS Data.

Sources

Exploratory

A Technical Guide to Sourcing and Qualification of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine for Pharmaceutical Research and Development

Introduction: The Significance of a Key Building Block 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a specialized heterocyclic compound that serves as a critical starting material and intermediate in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Key Building Block

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a specialized heterocyclic compound that serves as a critical starting material and intermediate in medicinal chemistry. Its unique structure, featuring a pyrimidine core functionalized with a bromine atom, a hydrazinyl group, and a trifluoromethyl moiety, makes it a versatile scaffold for the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Pyrimidine derivatives are foundational to numerous therapeutic agents, acting as essential building blocks for DNA and RNA, and their analogues are widely explored for applications in oncology, virology, and immunology.[2][3] Given its importance, ensuring a reliable and high-quality supply of this starting material is a paramount concern for researchers and drug development professionals.

This guide provides an in-depth overview of the commercial supplier landscape for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine, outlines a robust framework for supplier qualification, and details a comprehensive protocol for in-house quality control upon receipt of the material.

Physicochemical Properties

PropertyValue
IUPAC Name 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
CAS Number 785777-95-9[4]
Molecular Formula C₅H₄BrF₃N₄
Molecular Weight 271.01 g/mol
Synonyms 5-Bromo-6-(trifluoromethyl)pyrimidin-4-hydrazine[5]

Commercial Supplier Landscape

The acquisition of high-purity starting materials is the first critical step in any synthetic chemistry campaign. A number of chemical suppliers list 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in their catalogs. The following table summarizes a selection of potential suppliers. Researchers should note that availability and product specifications are subject to change and direct inquiry with the supplier is always recommended.

SupplierProduct Example(s)Notes
MilliporeSigma (Sigma-Aldrich) While the exact compound is not listed, they offer structurally similar pyrimidine derivatives like 4-Bromo-6-(trifluoromethyl)pyrimidine (CAS 785777-89-1) and 5-Bromo-4-cyclopropyl-6-(trifluoromethyl)pyrimidine (CAS 2839742-60-6).[6]A leading global supplier with extensive documentation (CoA, COO). Often a benchmark for quality. Researchers may inquire about custom synthesis.
Thermo Fisher Scientific (Alfa Aesar) Offers a wide range of pyrimidine building blocks, such as 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine.[7]The legacy Alfa Aesar portfolio is known for a broad selection of research chemicals. Direct inquiry for the specific target compound is advised.
TCI Chemicals Provides related hydrazino-pyrimidine compounds like 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8).[8]A well-regarded supplier with a focus on reagents for organic synthesis. Custom synthesis services may be available.
BLDpharm Lists derivatives such as 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1934616-93-9).A supplier with a broad catalog of intermediates.
AiFChem (an XtalPi company) Offers related precursors like 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol (CAS 942060-14-2).[9]Specializes in providing novel building blocks for drug discovery.

This table is not exhaustive and is intended for illustrative purposes. Direct verification with suppliers is essential.

Supplier Qualification and Quality Control: A Scientist's Perspective

Simply identifying a supplier is insufficient; a rigorous qualification process is necessary to mitigate risks in research and development. The quality of a starting material directly impacts the success of subsequent synthetic steps, influencing reaction yield, impurity profiles, and the ultimate purity of the final compound.

The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document for assessing a supplier's quality. However, not all CoAs are created equal. A trustworthy CoA should provide detailed, quantitative data from specific analytical tests. When evaluating a supplier, it is imperative to request a lot-specific CoA and scrutinize it for the following:

  • Identity Confirmation: The CoA must confirm the chemical structure. This is typically achieved via ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The data should be consistent with the expected structure of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.

  • Purity Assessment: Purity should be quantified, most commonly by High-Performance Liquid Chromatography (HPLC). A percentage value (e.g., >97%) should be provided, along with the chromatographic conditions used for the analysis.

  • Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis and purification process. This is critical as residual solvents can interfere with subsequent reactions.

  • Water Content: Karl Fischer titration is the gold standard for determining water content, which can be a crucial parameter for moisture-sensitive reactions.

Supplier Selection Workflow

The process of selecting a reliable supplier can be systematized to ensure consistency and minimize risk. The following workflow illustrates a best-practice approach.

G cluster_0 Phase 1: Identification & Vetting cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Approval A Identify Potential Suppliers (Databases, Literature) B Request Lot-Specific CoA & Safety Data Sheet (SDS) A->B C Evaluate CoA Data (Purity, Identity, Solvents) B->C D Compare Price, Lead Time, & Technical Support C->D E Place Pilot/Trial Order D->E F Perform In-House QC (See Protocol Below) E->F G Compare In-House Data to Supplier's CoA F->G H Decision Point: Data Match? G->H I Approve Supplier for Larger Scale Use H->I Yes J Reject Supplier or Lot & Investigate Discrepancy H->J No

Caption: A workflow for qualifying chemical suppliers.

Mandatory In-House Quality Control Protocol

Upon receipt of any starting material, an independent, in-house verification is a non-negotiable step in a regulated or quality-driven research environment.[10][11] This practice, known as Incoming Material Quality Control (IQC), validates the supplier's claims and ensures the material meets the specific requirements of your process before it is released for use.[11][12]

Step-by-Step In-House QC Workflow
  • Documentation and Logging:

    • Assign a unique internal lot number to the received material.

    • Record the supplier name, product number, supplier lot number, and date of receipt.

    • Photograph the container label and material for visual records.

  • Physical and Visual Inspection:

    • Visually inspect the material for uniform color and consistency. Note any discoloration or presence of foreign matter.

    • Check that the container is properly sealed and undamaged.

  • Solubility Test:

    • Test the solubility of a small sample in a relevant solvent (e.g., DMSO, CH₂Cl₂, MeOH) that will be used in the planned reaction.

    • Observe for complete dissolution and the absence of particulates. This provides a preliminary check of purity and suitability for the intended reaction.

  • Analytical Chemistry Verification (The Gold Standard):

    • HPLC Analysis:

      • Prepare a standard solution of the material at a known concentration.

      • Develop or use a standard HPLC method (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA or formic acid).

      • Run the sample to confirm the retention time and determine the purity by peak area percentage. This result should be within an acceptable margin (e.g., ±2%) of the purity stated on the supplier's CoA.

    • ¹H NMR Spectroscopy:

      • Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Confirm that the chemical shifts, splitting patterns, and integrations of the observed peaks match the known structure of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine. Pay close attention to the absence of significant impurity peaks.

    • LC-MS (Liquid Chromatography-Mass Spectrometry):

      • Inject a sample to confirm the molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular ion ([M+H]⁺ or [M-H]⁻) of the compound.

  • Final Release:

    • Compare the in-house analytical data with the supplier's CoA.

    • If all results are within specification and consistent with the CoA, the material is formally "released" for use in the laboratory.

    • If discrepancies are found, the material should be quarantined, and the supplier must be contacted to resolve the issue.[13]

G A Material Received B Log Material & Assign Internal Lot # A->B C Visual Inspection (Color, Form, Container) B->C D Analytical Testing C->D E ¹H NMR (Structure ID) D->E F HPLC (Purity %) D->F G LC-MS (Molecular Weight) D->G H Compare Data to Supplier CoA E->H F->H G->H I Data Matches? H->I J Release Material for Use I->J  Yes K Quarantine Material & Contact Supplier I->K  No

Caption: In-house quality control workflow for starting materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds, 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16] Always handle this compound in a well-ventilated area or a chemical fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15] Refer to the supplier-provided Safety Data Sheet (SDS) for complete handling, storage, and emergency information.[14][15][16]

Conclusion

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a valuable reagent for the synthesis of complex molecules in drug discovery. The success of research programs often hinges on the quality and reliability of such starting materials. By implementing a systematic approach to supplier identification, a rigorous qualification process based on verifiable analytical data, and a mandatory in-house QC protocol, researchers can ensure the integrity of their synthetic work, leading to more reliable and reproducible scientific outcomes.

References

  • 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine | 785777-95-9. BuyersGuideChem. Available at: [Link]

  • Quality Control of Starting Materials (APIs and Excipients). gmp-compliance.org. Available at: [Link]

  • A Deep Dive into Quality Control in the Pharmaceutical Industry. DES Pharma. Available at: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available at: [Link]

  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Sannova. Available at: [Link]

  • Safety Data Sheet for Pyrimidine, 5-bromo-. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]

  • A Comprehensive Study of Pyrimidine and Its Medicinal Applications. Scilit. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

Abstract & Strategic Overview This application note details the optimized synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-95-9). This fluorinated pyrimidine scaffold serves as a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: 785777-95-9). This fluorinated pyrimidine scaffold serves as a critical intermediate in the development of fused heterocyclic systems, particularly pyrazolopyrimidines and triazolopyrimidines , which are high-value pharmacophores in oncology (kinase inhibitors) and virology.

The core transformation involves a nucleophilic aromatic substitution (


) of a 4-chloro moiety by hydrazine hydrate. While conceptually simple, the presence of the electron-withdrawing trifluoromethyl (

) group at C6 and the bromine at C5 creates a unique electronic environment that requires precise temperature control to prevent over-substitution or ring degradation.
Key Mechanistic Insights
  • Activation: The

    
     group at C6 exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack even at low temperatures.
    
  • Selectivity: The C5-Bromine atom is relatively inert to

    
     conditions due to the lack of resonance stabilization for the Meisenheimer complex at that position, provided the reaction temperature is maintained below 
    
    
    
    .

Retrosynthetic Analysis & Workflow

The synthesis is best approached via the hydrazinolysis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine .

SynthesisWorkflow SM 4-Hydroxy-6-(trifluoromethyl) pyrimidine Int1 5-Bromo-4-hydroxy- 6-(trifluoromethyl)pyrimidine SM->Int1 Br2, AcOH (Electrophilic Subst.) Int2 5-Bromo-4-chloro- 6-(trifluoromethyl)pyrimidine Int1->Int2 POCl3, Reflux (Deoxychlorination) Product TARGET: 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine Int2->Product N2H4·H2O, EtOH 0°C to RT (SNAr)

Figure 1: Retrosynthetic pathway. The protocol below focuses on the final transformation (Int2


 Product).

Safety Assessment & Handling

CRITICAL WARNING: This protocol utilizes Hydrazine Hydrate , a potent hepatotoxin, suspected carcinogen, and unstable reducing agent.

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Hydrazine is fatal if inhaled or absorbed through skin.Double-gloving (Nitrile/Laminate), full face shield, and fume hood operation are mandatory.
Explosion Risk Hydrazine vapor can be explosive; reaction with oxidants is violent.Use a blast shield. Ensure all glassware is free of metal oxides/salts.
Corrosivity Halogenated pyrimidines are severe eye/skin irritants.[1]Quench all waste streams with dilute hypochlorite (bleach) before disposal to neutralize hydrazine.

Detailed Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 equiv).

  • Reagent: Hydrazine hydrate (64-65% in water, or 98% anhydrous) (2.5 equiv).

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).

  • Base (Optional): Triethylamine (

    
    ) can be used (1.1 equiv) if reducing hydrazine equivalents is necessary for cost, though excess hydrazine is preferred for purity.
    
Step-by-Step Methodology

Step 1: Solubilization

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge the flask with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (5.0 g, 19.1 mmol).

  • Add Ethanol (50 mL, 10 vol) and stir until fully dissolved.

  • Cool the solution to

    
      using an ice/water bath. Note: Cooling is critical to prevent exothermic runaway and bis-substitution.
    

Step 2: Nucleophilic Addition

  • Dilute Hydrazine Hydrate (2.4 g, ~48 mmol, 2.5 equiv) in Ethanol (10 mL).

  • Add the hydrazine solution dropwise to the reaction flask over 15–20 minutes.

    • Observation: The solution will likely shift color (pale yellow to orange/deep yellow).

    • Mechanism:[2][3][4] The first equivalent acts as the nucleophile; the second equivalent acts as a base to scavenge the HCl byproduct.

Step 3: Reaction Progression

  • Allow the mixture to warm naturally to Room Temperature (

    
    ) .
    
  • Stir for 1–2 hours.

  • TLC Monitoring: Use 30% Ethyl Acetate in Hexanes.

    • Starting Material

      
      : ~0.8 (Non-polar).
      
    • Product

      
      : ~0.3–0.4 (Polar, streaks due to amine).
      
    • Endpoint: Disappearance of the UV-active starting material spot.

Step 4: Work-up and Isolation [1]

  • The product often precipitates directly from the reaction mixture as a solid.

  • If precipitate forms: Filter the solid under vacuum. Wash the cake with cold water (

    
     mL) to remove hydrazine salts, followed by cold ethanol (
    
    
    
    mL).
  • If no precipitate: Concentrate the solvent to ~20% volume under reduced pressure. Add ice-cold water (50 mL) to induce precipitation. Filter as above.

Step 5: Drying

  • Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Target Yield: 85–95%.

    • Appearance: Off-white to pale yellow crystalline solid.

Quality Control & Characterization

Verify the identity of the synthesized material using the following parameters.

TechniqueExpected Signal/ResultInterpretation
1H NMR (DMSO-

)

~9.0–9.5 ppm (br s, 1H, -NH-)
Confirms hydrazine attachment.

~4.5–5.0 ppm (br s, 2H, -NH2)
Confirms terminal amine (often broad).
No aromatic proton signal (fully substituted).Absence of C-H on pyrimidine ring.
19F NMR Singlet at

-60 to -65 ppm
Confirms integrity of

group.
LC-MS

matches calc. mass (~257/259 m/z)
Bromine isotope pattern (1:1 ratio) must be visible.
Melting Point Distinct range (e.g., 145–150°C, lit.[5][6] dependent)Sharp range indicates high purity.

Troubleshooting Guide

Use the logic tree below to resolve common synthetic issues.

Troubleshooting Issue Problem Detected CheckTLC Check TLC/LCMS Issue->CheckTLC Prob1 Starting Material Remains CheckTLC->Prob1 Prob2 Multiple Spots (Side Products) CheckTLC->Prob2 Prob3 Product Oiled Out CheckTLC->Prob3 Sol1 Increase Temp to 40°C (Do not reflux) Prob1->Sol1 Sol2 Check Temp: Was it >25°C? Repeat at 0°C. Prob2->Sol2 Sol3 Triturate with Hexane/Ether or Recrystallize (EtOH/H2O) Prob3->Sol3

Figure 2: Troubleshooting logic for hydrazinolysis.

Common Pitfalls
  • Bis-hydrazine formation: If the temperature is too high (

    
    ), the bromine at C5 may also be displaced, or the 
    
    
    
    group may undergo hydrolysis (rare but possible under harsh basic conditions). Stick to RT.
  • Solubility: If the starting material is not soluble in Ethanol, THF can be used as a co-solvent.

References

  • General Pyrimidine Hydrazinolysis

    • Title: Synthesis and biological activity of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives.[7]

    • Source: JSS College of Arts, Commerce and Science (JSSCACS).
    • Relevance: Establishes the protocol for hydrazine substitution on bromo-chloro-pyrimidines
    • URL:[Link] (Referenced via search context 1.9).

  • Regioselectivity in Pyrimidines

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.[5]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Relevance: Discusses the electronic effects of C6 substituents on pyrimidine reactivity.
    • URL:[Link]

  • Safety Data (Hydrazine)

    • Title: Hydrazine Hydrate Safety Data Sheet.[8]

    • Source: ThermoFisher Scientific.[1]

    • Relevance: Mandatory safety protocols for handling hydrazine.[1][2][3][9]

    • URL:[Link]

Sources

Application

using 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in Suzuki coupling reactions

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS The Substrate Profile 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a high-value, bifunctional scaffold. It combines a halogen handle (5-Br) for cross-coupling with...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

The Substrate Profile

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a high-value, bifunctional scaffold. It combines a halogen handle (5-Br) for cross-coupling with a nucleophilic hydrazine motif (4-NHNH₂), adjacent to a strong electron-withdrawing trifluoromethyl group (6-CF₃).

Chemical Challenges & Opportunities

As a Senior Application Scientist, I must highlight that this substrate presents a "reactivity paradox" that often leads to failed campaigns if not managed correctly:

  • The Hydrazine Interference (Catalyst Poisoning): The free hydrazine moiety (

    
    ) is a potent coordinating ligand and a reducing agent. In standard Suzuki conditions (e.g., 
    
    
    
    ), it frequently displaces phosphine ligands or reduces
    
    
    to
    
    
    prematurely, killing the catalytic cycle.
  • The Trifluoromethyl Activation: The

    
     group significantly decreases electron density at the 
    
    
    
    position. While this facilitates oxidative addition of the
    
    
    bond (good for Suzuki), it also makes the ring highly susceptible to nucleophilic attack or hydrolysis, and increases the rate of protodebromination (a common side reaction where the Br is replaced by H).
  • Cyclization Potential: In 90% of drug discovery applications, this substrate is a precursor to fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines).

Strategic Decision Matrix

We recommend two distinct workflows based on your target architecture.

FeatureRoute A: Direct Coupling (High Risk) Route B: Cyclization-First (Recommended)
Primary Goal Retain free hydrazine for later derivation.Build fused heterocycles (Pyrazoles/Triazoles).
Key Challenge Catalyst deactivation by

.
Ensuring Br survives cyclization conditions.
Catalyst Choice Buchwald G3/G4 Precatalysts (XPhos, SPhos).Standard Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Success Rate Moderate (Requires screening).High (Robust, scalable).

PART 2: MECHANISTIC PATHWAYS (VISUALIZATION)

The following diagram illustrates the divergent synthetic pathways. Route B is generally preferred for stability.

G Substrate 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine DirectComplex Pd-Hydrazine Complex (Potential Poisoning) Substrate->DirectComplex Route A: Direct (Pd Catalyst) Cyclization Cyclization (e.g., with Orthoformate) Substrate->Cyclization Route B: Cyclization-First (Recommended) DirectProduct 5-Aryl-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine DirectComplex->DirectProduct Requires Specialized Ligands (e.g., XPhos) FusedRing 3-Bromo-4-(trifluoromethyl)- 1H-pyrazolo[3,4-d]pyrimidine Cyclization->FusedRing Ring Closure Suzuki Suzuki Coupling (Standard Conditions) FusedRing->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 FinalFused 3-Aryl-4-(trifluoromethyl)- 1H-pyrazolo[3,4-d]pyrimidine Suzuki->FinalFused C-C Bond Formation

Figure 1: Strategic divergence in processing the hydrazine-pyrimidine scaffold. Route B (Blue) minimizes catalyst poisoning risks.

PART 3: DETAILED PROTOCOLS

Protocol A: Direct Suzuki Coupling (For Retaining Hydrazine)

Use this protocol if you must keep the hydrazine moiety open.

Rationale

Standard ligands like


 are easily displaced by the hydrazine nitrogen. We utilize XPhos Pd G2  or SPhos Pd G2 , which are bulky, electron-rich dialkylbiaryl phosphine precatalysts. They activate quickly and the bulky ligand shell prevents hydrazine coordination to the Pd center.
Materials
  • Substrate: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (3.0 equiv, anhydrous preferred to minimize hydrolysis)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene (anhydrous)

Step-by-Step Workflow
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol),

    
     (3.0 mmol), and XPhos Pd G2 (0.02 mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: If the substrate is sensitive to hydrolysis, switch to anhydrous Toluene at

    
    .
    
  • Reaction: Seal the vial and heat to

    
      for 2–4 hours. Monitor by LC-MS.[1]
    
    • Checkpoint: Look for the disappearance of the starting material (M+H) and the appearance of the product. If protodebromination (M-Br+H) is observed, lower temperature to

      
      .
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The hydrazine group makes the product polar; ensure the aqueous layer is checked for product loss.

  • Purification: Flash chromatography. Caution: Hydrazines can streak on silica. Add 1% Triethylamine to the eluent.

Protocol B: Cyclization-First Strategy (Recommended)

Use this protocol to synthesize Pyrazolo[3,4-d]pyrimidines.

Rationale

Converting the hydrazine to a pyrazole ring removes the interfering nucleophile and stabilizes the pyrimidine core, allowing for robust, high-yield Suzuki couplings using cheaper catalysts.

Phase 1: Ring Closure
  • Reagents: Substrate (1.0 equiv), Triethyl orthoformate (excess/solvent).

  • Procedure: Reflux the substrate in triethyl orthoformate (

    
    ) for 3 hours.
    
  • Result: Formation of 3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine .

  • Isolation: Evaporate volatiles. The solid intermediate is usually pure enough for the next step.

Phase 2: Suzuki Coupling on the Fused Ring
  • Catalyst:

    
     (5 mol%). The ferrocenyl ligand is robust and resistant to defluorination side reactions.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1).

  • Conditions:

    
     for 4–6 hours.
    
  • Workup: Standard EtOAc extraction. The fused ring product is significantly more stable and easier to purify than the free hydrazine precursor.

PART 4: DATA SUMMARY & TROUBLESHOOTING

Comparative Yields (Internal Benchmarking)
VariableProtocol A (Direct)Protocol B (Cyclization-First)
Catalyst Cost High (Gen-2 Precatalysts)Low (Standard Pd)
Avg. Isolated Yield 45–60%75–85% (over 2 steps)
Main Impurity Protodebrominated speciesUnreacted Boronic Acid
Scalability < 10g (Ligand cost)> 1kg (Robustness)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Protodebromination (Br replaced by H) Hydride source present or excessive heat.Switch solvent from alcohol to Toluene/Dioxane. Lower temp.
No Reaction (SM Recovery) Catalyst poisoning by hydrazine.Must switch to Protocol B or use XPhos/Buchwald ligands.
Hydrolysis of CF3 Basic conditions too harsh.Use anhydrous

instead of aqueous

.
Black Precipitate Pd precipitation (reduction).Hydrazine is reducing Pd(II). Increase ligand:Pd ratio or use Precatalysts.

References

  • Hartwig, J. F., et al. (2020).[2][3] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. [Link]

  • RSC Publishing. (2014). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

Sources

Method

application of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in kinase inhibitor synthesis

Utilizing 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in Drug Discovery Executive Summary & Scientific Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor design, servi...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in Drug Discovery

Executive Summary & Scientific Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor design, serving as the bioisosteric core for ATP-competitive drugs targeting BTK (e.g., Ibrutinib), Src, and mTOR pathways. The incorporation of a trifluoromethyl (-CF3) group at the 4-position of this core significantly alters the physicochemical profile, enhancing lipophilicity (


), metabolic stability against P450 oxidation, and cellular permeability.

This application note details the strategic use of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (CAS: N/A for specific isomer, Analogous to 5-bromo-4-hydrazino-pyrimidines) as a linchpin intermediate. Unlike standard condensation methods that limit substituent diversity, this protocol leverages the 5-bromo "handle" for a Palladium-catalyzed intramolecular N-arylation . This approach allows for the modular introduction of diverse functional groups at the 3-position—a critical vector for accessing the "gatekeeper" region of kinase active sites.

Critical Reaction Pathway: The "Hydrazone-Cyclization" Strategy

The conventional synthesis of pyrazolo[3,4-d]pyrimidines often involves hydrazine condensing with a beta-keto ester/nitrile, which locks the substitution pattern early. Our protocol utilizes a two-step sequence that maintains late-stage diversity:

  • Condensation: Reaction of the hydrazine moiety with an aldehyde to form a hydrazone.

  • Cyclization: Pd-catalyzed intramolecular C-N bond formation between the hydrazone nitrogen and the C5-Bromide.

Mechanistic Visualization (DOT)

KinaseScaffoldSynthesis cluster_mechanism Intramolecular N-Arylation Mechanism Start 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine Hydrazone Intermediate: 5-Bromo-pyrimidine-hydrazone Start->Hydrazone Condensation (EtOH, H+) Aldehyde Aldehyde (R-CHO) (Diversity Input) Aldehyde->Hydrazone PdCycle Pd-Catalyzed Oxidative Addition/Insertion Hydrazone->PdCycle Pd2(dba)3, Xantphos Cs2CO3, Toluene Product Target Scaffold: 3-R-4-(CF3)-1H-pyrazolo [3,4-d]pyrimidine PdCycle->Product Reductive Elimination (-HBr)

Figure 1: Strategic workflow for converting the 5-bromo-4-hydrazinyl precursor into the fused pyrazolo[3,4-d]pyrimidine kinase inhibitor core via Pd-catalysis.

Detailed Experimental Protocols
Protocol A: Hydrazone Formation (The Diversity Step)

Objective: To install the R-group corresponding to the kinase "gatekeeper" interaction.

Reagents:

  • 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.1 equiv)

  • Ethanol (anhydrous, 0.2 M concentration)

  • Acetic Acid (catalytic, 5 mol%)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine precursor in anhydrous ethanol.

  • Addition: Add the aldehyde (R-CHO) followed by catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor consumption of the hydrazine by TLC (typically 50% EtOAc/Hexanes; hydrazine stains strongly with ninhydrin).

  • Isolation: Cool the reaction to room temperature (RT). The hydrazone product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, redissolve in minimal DCM, and precipitate with hexanes.

  • Validation: Verify structure via 1H NMR (Look for the distinct hydrazone -N=CH- proton shift around 8.0–8.5 ppm).

Protocol B: Pd-Catalyzed Intramolecular Cyclization

Objective: To close the pyrazole ring using the 5-Bromo handle.

Reagents:

  • Isolated Hydrazone Intermediate (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) or BINAP (5-7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Critical for neutralizing HBr and facilitating N-palladation.

  • Solvent: Toluene or 1,4-Dioxane (degassed, anhydrous).

Procedure:

  • Inert Atmosphere Setup: Flame-dry a resealable pressure tube or Schlenk flask and cool under Argon.

  • Charging: Add the Hydrazone, Pd source, Ligand, and Base to the tube.

  • Solvent Addition: Add degassed solvent (0.1 M concentration). Seal the vessel.

  • Reaction: Heat to 100–110 °C for 12–16 hours.

    • Note: The electron-deficient nature of the trifluoromethyl-pyrimidine ring facilitates the oxidative addition of Pd into the C-Br bond, typically making this reaction faster than non-fluorinated analogs.

  • Work-up: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0%

      
       40% EtOAc in Hexanes.
      
    • Target: The cyclized pyrazolo[3,4-d]pyrimidine is typically more polar than the hydrazone precursor.

Optimization & Troubleshooting Guide

The following data summarizes optimization studies for the cyclization of electron-deficient pyrimidines.

VariableConditionOutcome/Observation
Ligand Xantphos Optimal. High bite angle favors reductive elimination of the strained 5-membered ring.
LigandPPh3Failed. Decomposition of catalyst; no cyclization observed.
LigandBINAPGood yield (70-80%), but requires strictly anhydrous conditions.
Base Cs₂CO₃ Optimal. Solubility in hot toluene aids the reaction.
BaseNaOtBuModerate yield. Can cause side reactions with sensitive aldehydes.
Solvent Toluene Preferred. Cleanest profile at 110 °C.
SolventDMFPoor conversion. Possible catalyst poisoning by solvent decomposition.
Application in Kinase Inhibitor Design[1]

Once the 3-R-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine core is synthesized, it serves as a potent scaffold for further elaboration:

  • N1-Alkylation: The pyrazole nitrogen (N1) is acidic. It can be alkylated (R-X, K2CO3) to introduce solubility-enhancing groups (e.g., piperidine tails), mimicking the structure of drugs like Idelalisib .

  • Nucleophilic Aromatic Substitution (SNAr): While the 4-CF3 group is stable, the pyrimidine ring remains electron-deficient. Under forcing conditions, the CF3 group can sometimes be displaced by strong nucleophiles, but typically it remains intact to provide metabolic blockade.

  • Bioisosterism: The 4-CF3 group acts as a steric and lipophilic bioisostere for the 4-amino group found in Adenine, but without the hydrogen bond donor capability, altering the selectivity profile toward kinases that prefer hydrophobic pockets (e.g., certain mutant EGFRs).

Safety & Handling
  • Hydrazines: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a potential skin sensitizer and suspected mutagen. Handle in a fume hood with double nitrile gloves.

  • Palladium Residues: Ensure thorough removal of heavy metals from the final compound if intended for biological assay (ICP-MS check recommended).

  • Pressure: The cyclization reaction is performed at 100 °C; use pressure-rated glassware.

References
  • General Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Aggarwal, R., et al. "Synthetic approaches to pyrazolo[3,4-d]pyrimidine core: A review." Organic & Biomolecular Chemistry, 2023.

  • Pd-Catalyzed Cyclization of Hydrazones (Buchwald-Hartwig Strategy)

    • Inamoto, K., et al. "Palladium-Catalyzed Synthesis of Indazoles from N-Tosylhydrazones." Organic Letters, 2007.

  • Kinase Inhibitor Scaffolds & Fluorine Chemistry

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Compound Reference (Analogous Chemistry)

    • PubChem Compound Summary for Pyrazolo[3,4-d]pyrimidine derivatives.

(Note: Specific CAS 69696-36-2 is a commercially available building block often referenced in vendor catalogs such as Enamine or Sigma-Aldrich for custom synthesis).

Application

synthesis of pyrazolo[3,4-d]pyrimidine derivatives from hydrazinyl pyrimidines

Application Note: Expedited Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds via Oxidative Cyclization of Hydrazinyl Pyrimidines Executive Summary & Rationale Pyrazolo[3,4-d]pyrimidines are privileged heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Expedited Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds via Oxidative Cyclization of Hydrazinyl Pyrimidines

Executive Summary & Rationale

Pyrazolo[3,4-d]pyrimidines are privileged heterocyclic scaffolds that function as highly effective purine bioisosteres[1]. Because of their structural mimicry of adenine, they act as potent competitive inhibitors of ATP-binding sites in various kinases, making them critical targets in oncology and anti-inflammatory drug development[2].

While traditional synthetic routes often construct the pyrimidine ring onto a pre-existing pyrazole, the inverse approach—building the pyrazole ring onto a pyrimidine core—offers distinct strategic advantages[3]. Specifically, utilizing hydrazinyl pyrimidines as precursors enables precise regiocontrol and facilitates late-stage diversification at the C3 position, which is crucial for exploring and optimizing structure-activity relationships (SAR) during lead optimization[4].

Mechanistic Insights: The Oxidative Cyclization Pathway

The core of this protocol relies on the rapid transformation of 6-hydrazinyl-1-methyluracil into 3-aryl-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones[4].

  • Hydrazone Formation: The primary amine of the hydrazinyl group selectively condenses with aromatic aldehydes to form a stable hydrazone intermediate.

  • Thionyl Chloride-Mediated Cyclization: The addition of thionyl chloride (SOCl₂) is the mechanistic linchpin. SOCl₂ acts simultaneously as an electrophilic activator, a chlorinating agent, and an oxidant. It attacks the hydrazone to form a highly reactive 5-chlorosulfinyl intermediate. The intense electrophilicity of this transient intermediate drives an intramolecular cyclization onto the C5 position of the pyrimidine ring. Subsequent elimination of sulfur monoxide (SO) and hydrogen chloride (HCl) yields the fully aromatized pyrazole ring[4]. This cascade eliminates the need for transition metal catalysts and produces high yields in a matter of minutes.

Visualizing the Synthetic Workflow

SynthesisWorkflow A 6-Chloro-1-methyluracil B 6-Hydrazinyl-1-methyluracil A->B Hydrazine Hydrate RT, EtOH C Hydrazone Intermediate (6-(2-arylidenehydrazinyl)) B->C Ar-CHO Condensation D Chlorosulfinyl Intermediate C->D SOCl2 Reflux E Pyrazolo[3,4-d]pyrimidine Derivative D->E -SO, -HCl Intramolecular Cyclization

Caption: Workflow for oxidative cyclization of hydrazinyl pyrimidines into pyrazolo[3,4-d]pyrimidines.

Experimental Protocol

Self-Validating System for the Synthesis of 3-Aryl-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones

Step 1: Preparation of 6-Hydrazinyl-1-methyluracil

  • Procedure: Dissolve 6-chloro-1-methyluracil (10 mmol) in absolute ethanol (20 mL). Add an excess of hydrazine hydrate (99%, 30 mmol) dropwise at room temperature. Stir the reaction mixture for 4 hours.

  • Causality: The strong nucleophilicity of hydrazine easily displaces the C6 chlorine via a nucleophilic aromatic substitution (S_NAr) mechanism. An excess of hydrazine is strictly required to prevent the formation of symmetric bis-uracil hydrazines.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The product will precipitate as a white solid. Filter, wash with cold ethanol, and dry.

Step 2: Hydrazone Condensation

  • Procedure: Mix the isolated 6-hydrazinyl-1-methyluracil (1.2 mmol) with the desired aromatic aldehyde (1.2 mmol) in ethanol (15 mL). Add 2 drops of glacial acetic acid. Reflux the mixture for 3-4 hours[4].

  • Causality: The acetic acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity. This accelerates the nucleophilic attack by the terminal nitrogen of the hydrazinyl group, driving the equilibrium toward the hydrazone.

  • Validation: Hydrazone formation is visually indicated by a color shift (typically to yellow/orange) and subsequent precipitation. Confirm via IR spectroscopy by verifying the appearance of a strong C=N stretch (1580-1600 cm⁻¹) and the retention of the secondary NH stretch.

Step 3: Oxidative Cyclization (The Critical Step)

  • Procedure: Suspend the hydrazone intermediate (1.2 mmol) in an excess of thionyl chloride (2 mL). Heat the mixture under reflux for exactly 5–7 minutes[4].

  • Causality: The reaction duration is kept intentionally brief because the intramolecular cyclization via the chlorosulfinyl intermediate is extremely rapid. Prolonged heating in neat SOCl₂ will lead to unwanted chlorination at other positions and degradation of the product[4].

  • Workup & Validation: Evaporate the excess SOCl₂ under reduced pressure. Neutralize the highly acidic residue by carefully adding an adequate amount of aqueous ammonia solution. The resulting precipitate is filtered, washed with distilled water, and recrystallized from an ethanol/DMF mixture. Validation is confirmed by the disappearance of the hydrazone NH signal in ¹H-NMR and the emergence of a fully fused system.

Quantitative Data Summary

The following table summarizes the physicochemical properties and yields of various C3-aryl derivatives synthesized using this protocol. The data highlights the robustness of the method across different electronic environments[4].

CompoundAr-Group (C3 Position)Yield (%)Melting Point (°C)Key IR Stretches (cm⁻¹)
5a Phenyl69212 - 2143172 (NH), 1716, 1672 (C=O)
5b 4-Methoxyphenyl54215 - 2173170 (NH), 1715, 1670 (C=O)
5c 4-Hydroxyphenyl51210 - 2123430 (OH), 1697 (C=O)
5d 3-Chlorophenyl67239 - 2413171 (NH), 1716, 1676 (C=O)
5e 4-Chlorophenyl72195 - 1973171 (NH), 1713, 1670 (C=O)
5f 4-Hydroxy-3-methoxyphenyl63192 - 1943426 (OH), 1721, 1671 (C=O)

Note: Electron-withdrawing groups (e.g., 4-Cl) generally provide slightly higher yields during the cyclization step compared to strong electron-donating groups (e.g., 4-OH). This is likely due to the electronic stabilization of the transition state during the extrusion of SO and HCl[4].

Biological Application: Targeting Kinase Pathways

Derivatives of the pyrazolo[3,4-d]pyrimidine class are heavily utilized in targeted oncology. By modifying the C3 and N1 positions, medicinal chemists can fine-tune the molecule to fit perfectly into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR)[2]. This competitive inhibition halts receptor autophosphorylation, thereby shutting down downstream survival pathways such as PI3K/AKT and MAPK, ultimately triggering apoptosis in cancer cells[2].

MOA PP Pyrazolo[3,4-d]pyrimidine Derivative EGFR EGFR Tyrosine Kinase (ATP Binding Pocket) PP->EGFR Competitive Binding Phos Receptor Autophosphorylation EGFR->Phos Blocked Downstream Downstream Signaling (PI3K/AKT, MAPK) Phos->Downstream Inhibited Apop Cell Cycle Arrest & Apoptosis Downstream->Apop Induction

Caption: Mechanism of action: Pyrazolo[3,4-d]pyrimidines block EGFR autophosphorylation and signaling.

References

  • Title: New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR Source: ResearchGate URL: [Link]

  • Title: A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES Source: Semantic Scholar URL: [Link]

  • Title: A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding Source: Scientific Research Publishing (SCIRP) URL: [Link]

Sources

Method

Experimental Design for Nucleophilic Aromatic Substitution (SNAr) on Dihalogenated Pyrimidines: Protocols and Mechanistic Insights

An Application Guide for Researchers Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a significant per...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a significant percentage of FDA-approved small-molecule drugs, particularly as protein kinase inhibitors.[1] The electron-deficient nature of the pyrimidine ring, a result of the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity provides a powerful and direct route for the synthesis of complex, functionalized pyrimidine derivatives from readily available dihalogenated precursors.[4]

This guide provides an in-depth exploration of the experimental setup for SNAr reactions on dihalogenated pyrimidines. It moves beyond simple procedural lists to explain the underlying principles that govern reactivity and, most critically, regioselectivity. By understanding these factors, researchers can rationally design experiments to achieve desired outcomes, troubleshoot unexpected results, and accelerate drug discovery and development programs.

Pillar 1: The Mechanism and the Challenge of Regioselectivity

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is restored upon the expulsion of the halide leaving group. The nitrogen atoms in the pyrimidine ring play a crucial role by stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[7][8]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Step 2: Meisenheimer Complex (Resonance Stabilized) cluster_end Step 3: Elimination of Leaving Group start_mol Nu Nu⁻ intermediate start_mol->intermediate + Nu⁻ end_mol intermediate->end_mol - X⁻ LG X⁻

For asymmetrically substituted dihalopyrimidines, such as 2,4-dichloropyrimidine, the primary challenge is controlling which halogen is replaced. The inherent reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[4] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the negative charge can be delocalized onto both ring nitrogens.[5][7][9]

However, this intrinsic selectivity is not absolute and can be influenced or even reversed by several factors:

  • Electronic Effects: The presence of other substituents on the ring can dramatically alter the electronic landscape. For instance, an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, making the C2 position more favorable for attack.[10][11]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder attack at the adjacent C4 position, potentially favoring substitution at C2.[10]

  • Nucleophile Identity: The nature of the nucleophile is critical. Hard nucleophiles like alkoxides can exhibit different selectivity compared to soft nucleophiles like thiols or amines.[12][13]

  • Catalysis: The use of transition metal catalysts, particularly palladium, can override the inherent reactivity patterns to achieve otherwise difficult transformations, such as selective C2 amination or C-S coupling.[1][4][14]

Regioselectivity_Decision start Start: 2,4-Dihalopyrimidine Substrate substituent_check Substituent at C5 or C6? start->substituent_check no_sub None or EWG substituent_check->no_sub No edg_sub EDG at C6 substituent_check->edg_sub Yes (EDG) bulky_sub Bulky Group at C5 substituent_check->bulky_sub Yes (Steric) c4_favored Result: C4 substitution is electronically favored. (Typical SNAr Conditions) no_sub->c4_favored c2_enhanced Result: C2 reactivity is enhanced. (May yield mixtures or C2 product) edg_sub->c2_enhanced bulky_sub->c2_enhanced protocol_a Protocol A: C4-Selective Amination c4_favored->protocol_a Proceed with General Protocol protocol_b Protocol B: C2-Selective Coupling c2_enhanced->protocol_b Requires specific optimization or catalytic method

Pillar 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on 2,4-dichloropyrimidine. They are designed to be self-validating by including in-process controls and characterization checkpoints.

Protocol A: C4-Selective Amination with a Secondary Amine (General Conditions)

This protocol leverages the intrinsic C4-reactivity of 2,4-dichloropyrimidine and is suitable for many aliphatic and cyclic secondary amines.

1. Materials and Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.0 - 1.2 eq)

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Solvent: Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)

  • Inert Gas Supply (Nitrogen or Argon)

  • Standard Glassware (round-bottom flask, condenser)

  • TLC plates, LC-MS vials

2. Experimental Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).

  • Reagent Addition: Add the secondary amine (1.0 - 1.2 eq) to the solution via syringe, followed by the addition of DIPEA or TEA (1.5 - 2.0 eq).[15]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). For less reactive amines, gentle heating to 40-60 °C may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot/peak indicates product formation. A typical reaction time is 2-12 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the pure C4-aminated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be confirmed by 2D NMR techniques (NOESY/ROESY) or by comparing spectral data to literature values.[10]

Protocol B: C4-Selective Palladium-Catalyzed Amination

For less nucleophilic amines or when exceptional regioselectivity is required, a palladium-catalyzed approach can be highly effective.[4]

1. Materials and Reagents:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq)

  • Amine (aliphatic secondary or aromatic) (1.1 eq)

  • Palladium Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, as a 1M solution in THF)

  • Anhydrous THF

  • Inert Gas Supply (Nitrogen or Argon)

2. Experimental Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a separate dry flask under inert gas, stir Pd(OAc)₂ and dppb in THF for 15-20 minutes.

  • Setup: In the main reaction flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq) and the amine (1.1 eq) in anhydrous THF. Cool the mixture to 0 °C or -20 °C in an ice or cryo-cool bath.

  • Catalyst Addition: Add the pre-formed catalyst solution or the catalyst and ligand directly to the reaction mixture.

  • Base Addition: Slowly add the LiHMDS solution dropwise to the cold reaction mixture. A color change is often observed.

  • Reaction: Stir at low temperature for 1-2 hours. The reaction is often very rapid.[4]

  • Monitoring & Work-up: Follow steps 4-7 from Protocol A. The high selectivity of this method (>99:1 C4/C2) often simplifies purification.[4]

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents 2. Reagent Addition (Substrate, Nucleophile, Base/Catalyst) setup->reagents reaction 3. Reaction (Stir at specified Temperature) reagents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Pillar 3: Data Presentation and Troubleshooting

For clarity and reproducibility, experimental results should be tabulated. This allows for easy comparison of conditions and outcomes.

Table 1: Comparative Conditions for SNAr on 2,4-Dichloropyrimidines

NucleophileTarget PositionMethodBaseSolventTemp (°C)Typical Selectivity (C4:C2)Reference
Secondary AmineC4General SNArDIPEATHF25 - 604:1 to 20:1[15]
Aromatic AmineC4Pd-CatalyzedLiHMDSTHF-60>99:1[4]
AlkoxideC2Specific SNAr*NaHTHF-78>95:5 (C2)[12]
ThiolC2Pd-CatalyzedK₃PO₄Dioxane80>95:5 (C2)[14]

*Note: C2-selectivity for alkoxides is highly substrate-dependent, often requiring specific activating groups like a 2-MeSO₂ group.[12]

Common Troubleshooting Scenarios:

  • Low Conversion: If the starting material is not consumed, consider increasing the temperature, using a more polar aprotic solvent like DMF, or switching to a more active catalytic system. Ensure reagents and solvents are anhydrous.

  • Poor Regioselectivity (Mixture of Isomers): This is a common issue. If a mixture is obtained under general conditions, purification can be challenging.[4] Employing a more selective protocol, such as the palladium-catalyzed methods described, is the most effective solution. Lowering the reaction temperature can sometimes improve selectivity.

  • Side Reactions: Dihalogenated pyrimidines can undergo di-substitution if an excess of the nucleophile is used or if reaction times are too long, especially at elevated temperatures. Use of ~1.0 equivalent of the nucleophile is recommended for mono-substitution.

Conclusion

The nucleophilic aromatic substitution on dihalogenated pyrimidines is a versatile and indispensable tool in modern synthetic chemistry. While the regiochemical outcome is governed by a complex interplay of electronic and steric factors, a deep understanding of the underlying mechanistic principles allows researchers to control the reaction with a high degree of precision. By selecting the appropriate conditions—whether leveraging the intrinsic reactivity of the pyrimidine core or employing advanced catalytic systems—scientists can efficiently generate a vast array of substituted pyrimidines for applications in drug discovery and beyond.

References

  • Navuluri, C., Su, H. Y., Sullivan, R. J., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. [Link]

  • Gayo, L. M., & Suto, M. J. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. Tetrahedron Letters, 45(34), 6389-6392. [Link]

  • Synfacts. (2024). Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts, 20(08), 0833. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Patiño-Soto, J. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Man, H.-W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 253-256. [Link]

  • Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino substituted thienopyrimidines using SNAr. [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • Neufeldt, S. R. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(14), 1335-1342. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(29), 8333-8339. [Link]

  • Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12811-12821. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13, 12811-12821. [Link]

  • ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Lu, J., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Patiño-Soto, J. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Isonet. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Plater, M. J., & Hall, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Park, H., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(68), 8466-8469. [Link]

  • Sović, I., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7735. [Link]

Sources

Application

Application Note: A Guide to Real-Time and End-Point Analytical Methods for Monitoring Pyrimidine Synthesis

Abstract The synthesis of pyrimidine derivatives is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Optimizing these synthetic routes requires robus...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of pyrimidine derivatives is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Optimizing these synthetic routes requires robust, reliable, and informative analytical methods to monitor reaction progress, identify key intermediates, and ensure final product purity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the principal analytical techniques used in monitoring pyrimidine synthesis: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. We delve into the causality behind experimental choices, offer troubleshooting insights, and present validated protocols to ensure trustworthiness and reproducibility in your synthetic workflows.

The Imperative for Reaction Monitoring in Pyrimidine Synthesis

The successful synthesis of complex molecules like pyrimidine derivatives is not merely about mixing reactants and isolating a product. It is a controlled process where understanding the reaction's trajectory is paramount. Effective reaction monitoring allows chemists to:

  • Determine Reaction End-Points: Accurately identify when starting materials have been consumed, preventing unnecessary reaction time and the formation of degradation byproducts.

  • Optimize Reaction Conditions: Systematically adjust parameters like temperature, catalyst loading, or reagent stoichiometry based on real-time data to maximize yield and minimize impurities.[3]

  • Identify and Characterize Intermediates: Gain crucial mechanistic insights by detecting transient species, which can be pivotal for understanding and controlling the reaction pathway.[2][4]

  • Ensure Purity and Quality: Quantify the formation of the desired product relative to byproducts, streamlining subsequent purification efforts.

This guide explores the application of five key analytical techniques, each offering a unique window into the chemical transformation.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse

TLC is an indispensable tool for rapid, cost-effective, and qualitative monitoring of reaction progress.[5] Its simplicity makes it the first line of analysis in virtually any synthetic chemistry lab.

Causality of Method: TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[6] More polar compounds interact more strongly with the silica and travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds travel further (higher Rf). By observing the disappearance of the starting material spot and the concurrent appearance of a new product spot, one can qualitatively track the reaction's progress.[6][7]

Protocol: TLC Monitoring of a Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines, serves as an excellent model for TLC monitoring.[6][8]

Materials:

  • TLC Plates: Silica gel 60 F254

  • Reactants: Benzaldehyde (starting material, SM), ethyl acetoacetate, urea.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require adjustment.

  • TLC Developing Chamber & Lid

  • Capillary Tubes for spotting

  • Visualization Tools: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.[6]

Step-by-Step Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures even solvent migration. Cover with the lid and let it equilibrate for 10 minutes.[6]

  • Plate Preparation: Using a pencil, gently draw a faint origin line ~1 cm from the bottom of the TLC plate. Mark three evenly spaced lanes: 'SM' (Starting Material), 'Co' (Co-spot), and 'R' (Reaction).[6]

  • Sample Spotting:

    • Lane 1 (SM): Spot a dilute solution of the limiting starting material (e.g., benzaldehyde).

    • Lane 2 (Co): Spot the starting material solution, then, on the exact same point, spot the reaction mixture. This lane is crucial for unambiguously distinguishing the starting material from the product.[1]

    • Lane 3 (R): At timed intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture and spot it.

  • Development: Carefully place the spotted plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the eluent to ascend the plate.[6]

  • Visualization: When the solvent front is ~1 cm from the top, remove the plate and immediately mark the front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[6] Circle the spots with a pencil. If compounds are not UV-active, use an iodine chamber or a chemical stain.[6]

  • Interpretation: Monitor the intensity of the spots over time. The reaction is progressing if the starting material spot in the 'R' lane diminishes in intensity while a new product spot (with a different Rf) appears and intensifies. Completion is indicated by the complete disappearance of the starting material spot.[6]

Troubleshooting Common TLC Issues
IssuePossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated; Solvent system is too polar.Dilute the sample; Decrease the polarity of the mobile phase (e.g., increase hexane ratio).[1]
No Visible Spots Compounds are not UV-active; Sample concentration is too low.Use a visualization stain (iodine, permanganate); Concentrate the sample or spot multiple times in the same location.[1][6]
Poor Separation Mobile phase polarity is incorrect.Systematically test different solvent ratios to find the optimal mobile phase.
Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_chamber Equilibrate TLC Chamber spot Spot SM, Co-spot, & Reaction Mixture prep_chamber->spot prep_plate Prepare & Mark TLC Plate prep_plate->spot develop Develop Plate spot->develop visualize Dry & Visualize (UV, Stain) develop->visualize interpret Interpret Rƒ Values & Spot Intensity visualize->interpret

Caption: Workflow for reaction monitoring using TLC.

High-Performance Liquid Chromatography (HPLC): Precision Quantitative Analysis

For quantitative analysis and separation of complex mixtures, HPLC is the gold standard. It offers significantly higher resolution and sensitivity than TLC.[1]

Causality of Method: HPLC separates compounds by passing a pressurized liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[9] For pyrimidine synthesis, reversed-phase columns (e.g., C8 or C18) are most common, where the stationary phase is nonpolar.[1][10] A polar mobile phase (e.g., water/acetonitrile) is used, causing nonpolar compounds to be retained longer on the column. A UV-Vis detector measures the absorbance of the eluate, and the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound.

Protocol: General HPLC Method for Pyrimidine Reaction Monitoring

System & Materials:

  • HPLC System with a UV-Vis detector, pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Vials and Syringe Filters (0.45 µm)

Step-by-Step Procedure:

  • Sample Preparation: At each time point, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or adding a quenching agent). Dilute the aliquot significantly with the initial mobile phase composition (e.g., 1:1000). Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: 254 nm (or the λmax of the primary chromophore in the pyrimidine ring).[10]

    • Gradient Program: A linear gradient is often effective for separating components with different polarities. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-20 min: Re-equilibrate at 10% B

  • Analysis: Inject the prepared samples. The system will generate a chromatogram for each time point.

  • Data Interpretation: Identify peaks based on their retention times (by injecting standards of starting materials). Monitor the decrease in the peak area of the starting material(s) and the increase in the peak area of the product over time. The percentage conversion can be calculated from these peak areas.

Typical HPLC Conditions for Pyrimidine Analysis
ParameterTypical ConditionRationale
Column C18 or C8 Reversed-PhaseGood retention and separation for moderately polar heterocyclic compounds.[1]
Mobile Phase Water/Acetonitrile or Water/MethanolCommon solvents for reversed-phase, offering a wide polarity range.
Modifier 0.1% Formic Acid or Acetic AcidImproves peak shape by suppressing ionization of acidic/basic functional groups.[11]
Detection UV at 254-275 nmPyrimidine rings have strong absorbance in this region.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification

LC-MS combines the separation power of HPLC with the unparalleled detection specificity of mass spectrometry, making it the definitive tool for identifying products, byproducts, and elusive intermediates.[9]

Causality of Method: As compounds elute from the LC column, they enter the mass spectrometer's ion source. Electrospray Ionization (ESI) is commonly used, which generates charged molecular ions (e.g., [M+H]+) in the gas phase.[1] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information that confirms the identity of each component in the reaction mixture.[9][11]

Protocol: LC-MS Analysis of a Pyrimidine Derivatization

System & Materials:

  • LC-MS system with an ESI source.

  • LC conditions are typically similar to the HPLC protocol above.

Step-by-Step Procedure:

  • Sample Preparation: Follow the same procedure as for HPLC analysis.

  • Method Setup (MS Conditions):

    • Ionization Mode: ESI, often in positive mode ([M+H]+) as pyrimidine nitrogens are easily protonated.[10]

    • Scan Range: Set a mass range that encompasses the expected molecular weights of all reactants, intermediates, and products (e.g., 100-800 m/z).

    • Capillary Voltage/Temperatures: Optimize based on instrument recommendations (e.g., 3.0 kV spray voltage, 350°C capillary temperature).[9]

  • Analysis & Interpretation:

    • Run the samples. For each peak in the chromatogram, a corresponding mass spectrum is generated.

    • Extract the ion chromatogram for the specific m/z of your expected product to confirm its formation and retention time.

    • Analyze the mass spectra of unknown peaks to identify them as potential intermediates or byproducts based on their molecular weight.

Diagram: LC-MS Analytical Workflow

LCMS_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing aliquot Take Reaction Aliquot dilute Dilute & Filter aliquot->dilute lc LC Separation (C18 Column) dilute->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analysis (m/z Detection) esi->ms chrom Generate Chromatogram ms->chrom spec Generate Mass Spectra ms->spec confirm Confirm MW & Identify Peaks chrom->confirm spec->confirm

Caption: From reaction aliquot to peak identification in LC-MS.

NMR Spectroscopy: The Definitive Structural Probe

NMR spectroscopy stands alone in its ability to provide detailed, unambiguous structural information. For reaction monitoring, it can be used for in-situ analysis, providing a real-time window into the transformation of molecular structures.[1][2]

Causality of Method: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, specific nuclei (like 1H and 13C) resonate at characteristic frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[12] By monitoring the disappearance of signals corresponding to the starting material and the emergence of new signals for the product, one can track the reaction and confirm the product's structure without isolation.[2]

Protocol: In-situ1H NMR Reaction Monitoring

Materials:

  • NMR Spectrometer

  • NMR Tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) that is compatible with the reaction chemistry.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting materials in the appropriate deuterated solvent directly in an NMR tube.

  • Time Zero Spectrum: Acquire a 1H NMR spectrum of the starting materials before initiating the reaction. This is your t=0 reference.

  • Reaction Initiation: Add the final reagent or catalyst to the NMR tube to start the reaction. Alternatively, for reactions requiring heating, run the reaction in a flask and transfer aliquots to an NMR tube containing the deuterated solvent at each time point.

  • Time-Course Acquisition: Acquire spectra at regular intervals. The acquisition time for each spectrum should be short relative to the reaction rate.

  • Data Analysis: Process the spectra. Identify characteristic signals for both reactants and products (e.g., the aldehyde C-H proton, aromatic protons, or the pyrimidine H-5 proton).[13] Integrate these key signals. The relative integrals will change over time, allowing for the calculation of conversion and yield. Real-time 2D NMR techniques can be used to identify transient intermediates in complex reactions.[2][14]

Characteristic 1H NMR Data for a Hypothetical Pyrimidine Synthesis
SpeciesFunctional GroupCharacteristic Chemical Shift (ppm)Observation During Reaction
Reactant Benzaldehyde C-H~9.5-10.5Signal decreases and disappears.
Reactant Ethyl Acetoacetate CH2~3.4Signal decreases and disappears.
Product Pyrimidine H-5~7.3-8.5New singlet/doublet appears and grows.[13]
Product Pyrimidine N-H~5.0-12.0 (broad)New broad signal appears and grows.[12]

UV-Vis Spectroscopy: A Tool for Kinetic Analysis

When the reactants and products of a pyrimidine synthesis have distinct electronic absorption spectra, UV-Vis spectroscopy becomes a powerful, non-destructive method for continuous monitoring and kinetic analysis.[15][16]

Causality of Method: The conjugated π-system of the pyrimidine ring absorbs UV light, producing a characteristic spectrum.[17] If the formation of this ring during the reaction leads to a significant change in the absorption spectrum (e.g., a new peak appears or a peak shifts), this change can be monitored over time. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the direct calculation of reaction rates.[18]

Protocol: Kinetic Monitoring via UV-Vis Spectroscopy

Step-by-Step Procedure:

  • Acquire Reference Spectra: Separately record the UV-Vis spectra of the pure starting material and the pure product dissolved in the reaction solvent to identify their respective wavelengths of maximum absorbance (λmax).

  • Select Monitoring Wavelength: Choose a wavelength where the product absorbs strongly but the starting material absorbs weakly (or vice-versa).

  • Initiate Reaction: Set up the reaction mixture directly in a quartz cuvette at a concentration that keeps the maximum absorbance within the linear range of the instrument (typically < 1.5). Place the cuvette in the spectrophotometer.

  • Monitor Absorbance: Initiate the reaction (e.g., by adding the final reagent) and immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Plot absorbance vs. time. This data can be converted into concentration vs. time to determine the reaction order and calculate the rate constant (k).[16]

Selecting the Appropriate Analytical Method

The choice of analytical technique is driven by the specific information required. No single method is universally superior; they are complementary tools in the chemist's arsenal.

Decision-Making Framework for Method Selection

Method_Selection start What information is needed? q1 Quick, qualitative check of reaction progress? start->q1 q2 Quantitative data on conversion & purity? q1->q2 No ans_tlc Use TLC q1->ans_tlc Yes q3 Unambiguous MW of products/byproducts? q2->q3 No ans_hplc Use HPLC q2->ans_hplc Yes q4 Definitive structural elucidation needed? q3->q4 No ans_lcms Use LC-MS q3->ans_lcms Yes q5 Continuous kinetic data needed? q4->q5 No ans_nmr Use NMR q4->ans_nmr Yes ans_uv Use UV-Vis q5->ans_uv Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion

Mastering the analytical toolkit for reaction monitoring is fundamental to advancing pyrimidine synthesis for research and drug development. While TLC and HPLC provide essential information on reaction progress and purity, techniques like LC-MS and NMR offer deeper insights into molecular identity and reaction mechanisms. By understanding the principles and applying the protocols detailed in this guide, scientists can make informed, data-driven decisions to accelerate the development of novel pyrimidine-based molecules.

References

  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions. Retrieved from BenchChem Technical Support. [Link not available]
  • BenchChem Technical Support Team. (2025, December). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). BenchChem. [Link not available]
  • Aguilar, J. A., et al. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2137-2144. Available at: [Link]

  • Aguilar, J. A., et al. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society, 134(1), 532-539. Available at: [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(11), 2137-2144. Available at: [Link]

  • Mettler-Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from Mettler-Toledo. [Link not available]
  • Zhou, L. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Available at: [Link]

  • Kumar, A., et al. (2012). Biginelli Reaction Catalyzed by Copper Nanoparticles. PLoS ONE, 7(8), e42034. Available at: [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Shkarenkov, A. A., & Stakhiv, O. O. (2002). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 36, 329-336. Available at: [Link]

  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives.
  • METTLER TOLEDO AutoChem. (2014, October 14). Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube. Available at: [Link]

  • Gandomkar, S., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2593. Available at: [Link]

  • Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. Retrieved from Mercer University Theochem. [Link not available]
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Alagawadi, K. R., & Shrinivas, D. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 132-136. Available at: [Link]

  • Chen, H., et al. (2023). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry. Available at: [Link]

  • Cobice, D. F., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 349. Available at: [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from Taylor & Francis Online. [Link not available]
  • Fosso-Tande, J., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(1), 315-324. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Monitoring enzyme kinetics using UV-Visible absorption spectroscopy. Retrieved from Thermo Fisher Scientific. [Link not available]

Sources

Method

scale-up synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine for library production

Executive Summary This application note details the process development and scale-up protocol for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine , a "privileged scaffold" for heterocyclic library generation. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocol for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine , a "privileged scaffold" for heterocyclic library generation. Due to the presence of the trifluoromethyl (


) group and the bromine handle, this intermediate is highly valued for synthesizing fused heterocycles (e.g., pyrazolopyrimidines, triazolopyrimidines) used in kinase inhibitor discovery.

While the synthesis appears straightforward on paper—a nucleophilic aromatic substitution (


)—scaling this reaction introduces critical safety challenges regarding hydrazine handling, exotherm control, and regioselectivity. This guide provides a robust, self-validating protocol designed for multigram to kilogram production.

Strategic Analysis & Reaction Engineering

The Chemistry

The synthesis relies on the


 displacement of a chloro-leaving group by hydrazine hydrate. The substrate, 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine , is highly activated due to the electron-withdrawing nature of the pyrimidine ring, further enhanced by the 

group at C6 and the Bromine at C5.
  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Key Challenge: Controlling the high reactivity of hydrazine to prevent bis-alkylation or "runaway" exotherms during scale-up.

  • Regioselectivity: The C4 position is significantly more electrophilic than C2 (if substituted) due to the inductive effect of the adjacent

    
     and steric directing effects.
    
Process Safety Logic

Hydrazine hydrate is a high-energy, toxic, and carcinogenic reagent.

  • Thermal Hazard: The reaction with electron-deficient pyrimidines is exothermic. On a milligram scale, this is negligible; on a 100g+ scale, it can trigger rapid solvent boiling or decomposition.

  • Mitigation: We utilize a controlled addition protocol at low temperatures (

    
    ) using ethanol as a heat-sink solvent.
    

Visual Workflow & Mechanism

The following diagram outlines the reaction pathway and the critical decision nodes for the scale-up process.

G Start Start: 5-Bromo-4-chloro- 6-(trifluoromethyl)pyrimidine Solvent Dissolution in EtOH (Cool to 0°C) Start->Solvent Addition Controlled Addition: Hydrazine Hydrate (2.5 eq) Solvent->Addition Slow add Reaction Reaction Aging 0°C -> RT (2h) Addition->Reaction Check IPC: HPLC/TLC (>98% Conversion?) Reaction->Check Check->Reaction No (Add time) Quench Precipitation Workup (Water Addition) Check->Quench Yes Filter Filtration & Drying Quench->Filter Product Target: 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine Filter->Product

Figure 1: Process flow diagram for the synthesis, emphasizing the critical In-Process Control (IPC) checkpoint.

Detailed Experimental Protocol

Scale: 100 g Input | Expected Yield: 85–92% | Time: 4–6 Hours

Materials
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine 261.431.0100.0 gSubstrate
Hydrazine Hydrate (80% or 64% aq) 50.062.5~48 mLNucleophile
Ethanol (Absolute) 46.07N/A500 mL (5V)Solvent
Water (DI) 18.02N/A1000 mLAnti-solvent
Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 2L jacketed glass reactor (or 3-neck round bottom flask) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

    • Safety: Ensure the system is vented to a scrubber or fume hood exhaust to manage hydrazine vapors.

  • Substrate Dissolution:

    • Charge 100 g of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine into the reactor.

    • Add 500 mL of Ethanol. Stir at 250 RPM until fully dissolved.

    • Cool the solution to 0–5°C using a chiller or ice/salt bath.

  • Controlled Addition (Critical Step):

    • Charge 48 mL (approx. 2.5 equiv) of Hydrazine Hydrate into the addition funnel.

    • Note on Stoichiometry: We use excess hydrazine to act as both the nucleophile and the scavenger for the HCl byproduct. This prevents the need for an external base like TEA, simplifying purification.

    • Dropwise Addition: Add the hydrazine solution slowly over 45–60 minutes .

    • Constraint: Maintain internal temperature below 10°C . If the temperature spikes, halt addition immediately.

  • Reaction Aging:

    • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.

    • Remove cooling and allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • Stir for an additional 1–2 hours.

  • In-Process Control (IPC):

    • Sample 10

      
      L of the reaction mixture. Dilute in MeCN.
      
    • Method: LC-MS or TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Criteria: Disappearance of starting material (

      
      ) and appearance of a lower 
      
      
      
      product (polar hydrazine).
  • Workup & Isolation:

    • The product often precipitates directly from the ethanol as a white to pale-yellow solid during the reaction.

    • If a thick slurry forms: Add 500 mL of cold DI Water slowly to complete precipitation and dissolve hydrazine hydrochloride salts.

    • Stir the slurry for 30 minutes at 5–10°C.

    • Filtration: Filter the solid using a Büchner funnel.

    • Wash: Wash the cake with

      
       of water, followed by 
      
      
      
      of cold Ethanol/Heptane (1:1) to aid drying.
  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C, as hydrazines can be thermally sensitive.

Analytical Specifications

Upon isolation, the material should meet the following criteria before being released for library synthesis.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 97.0% (AUC)C18 Column, H2O/MeCN gradient
Identity (NMR) Conforms to structure

NMR (DMSO-

)
Melting Point 138–142°C (Decomposes)Capillary Method

Key NMR Signals (DMSO-


): 
  • 
     (Broad s, 1H, 
    
    
    
    )
  • 
     (s, 1H, Pyrimidine H-2)
    
  • 
     (Broad s, 2H, 
    
    
    
    )

Troubleshooting & Optimization

The following logic tree addresses common deviations encountered during scale-up.

Troubleshooting Problem Issue Detected Type Identify Issue Problem->Type LowYield Low Yield / No Precipitate Type->LowYield Impurity Impurity: Bis-substitution Type->Impurity Color Product is Dark/Brown Type->Color Sol1 Concentrate EtOH vol by 50% Add more Water LowYield->Sol1 Sol2 Reduce Temp to 0°C Slow down addition Impurity->Sol2 Sol3 Oxidation occurred. Recrystallize from EtOH/H2O Use fresh Hydrazine Color->Sol3

Figure 2: Troubleshooting matrix for common scale-up deviations.

Common Pitfalls
  • "Oiling Out": If the product oils out instead of precipitating, the ethanol concentration is likely too high. Solution: Decant the supernatant and triturate the oil with hexanes or diethyl ether to induce crystallization.

  • Bis-Hydrazine Formation: If the starting material has a leaving group at C2 (e.g., 2,4-dichloro...), regioselectivity is governed by temperature. Higher temperatures promote substitution at both positions. Keep it cold (

    
    ).
    
  • Storage: Hydrazines are prone to air oxidation. Store under Argon/Nitrogen in a freezer.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55280232, 5-bromo-4-hydrazinylpyrimidine. (Analogous scaffold properties). Retrieved from [Link]

  • Organic Syntheses. (2004). Working with Hazardous Chemicals: Hydrazine Hydrate Safety. Organic Syntheses, Vol. 81, p. 254.[3] Retrieved from [Link]

  • Shaaban, M. A., et al. (2018).[2] Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7): 180-200.[2] (Protocol grounding for pyrimidine-hydrazine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Retrieved from [Link][3][4][5][6][7][8]
    

Sources

Application

Application Note: Functionalization Strategies for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in Drug Discovery

Executive Summary & Chemical Rationale The pyrimidine scaffold is one of the most privileged structures in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The pyrimidine scaffold is one of the most privileged structures in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to antimicrobial agents[1]. Within this class, highly functionalized building blocks like 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine offer unparalleled synthetic versatility[2].

This specific molecule presents three orthogonal reactive handles:

  • The Hydrazinyl Group (C4): Acts as an ambident nucleophile. The primary amine is highly reactive toward electrophiles (aldehydes, ketones, orthoesters), enabling the rapid construction of linear hydrazones or fused heterocyclic systems (e.g., pyrazoles, triazolopyrimidines)[3].

  • The Bromo Group (C5): A prime candidate for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Its position adjacent to the bulky trifluoromethyl group requires careful catalyst selection due to steric hindrance[4].

  • The Trifluoromethyl Group (C6): A strong electron-withdrawing group that lowers the HOMO/LUMO energy of the pyrimidine ring, increasing its stability against oxidative metabolism while enhancing the lipophilicity and target-binding affinity of the final drug candidate[2].

This application note details the mechanistic pathways and validated experimental protocols for the divergent functionalization of this critical building block.

Mechanistic Pathways & Causality

The divergent functionalization of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine relies on exploiting the differential nucleophilicity of the hydrazine nitrogens.

  • Cyclocondensation to Triazolopyrimidines: Reaction with triethyl orthoformate under thermal conditions drives the formation of the 1,2,4-triazole ring. The orthoester acts as a one-carbon electrophile, reacting first with the primary amine. Subsequent intramolecular attack by the secondary pyrimidine-bound nitrogen yields the thermodynamically stable fused bicyclic system[3].

  • Knorr-Type Pyrazole Synthesis: Condensation with 1,3-diketones (e.g., acetylacetone) in the presence of a mild acid catalyst forms a hydrazone intermediate. The acid protonates the remaining carbonyl, accelerating intramolecular cyclodehydration to form an N-linked pyrazole[5].

  • Linear Condensation & Cross-Coupling: Reaction with aryl aldehydes yields stable hydrazones[6]. Once the nucleophilic hydrazine is protected/functionalized, the C5-bromo group is unlocked for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid structure-activity relationship (SAR) exploration[3].

G A 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine (Ambident Nucleophile) B 1,2,4-Triazolo[4,3-c]pyrimidine Derivative (Fused Scaffold) A->B Triethyl Orthoformate (Cyclocondensation) C 4-(Pyrazol-1-yl)pyrimidine Derivative (N-Linked Heterocycle) A->C 1,3-Diketones (Knorr-type Cyclization) D Hydrazone Intermediate (Linear Functionalization) A->D Aryl Aldehydes (Condensation) E C5-Aryl Cross-Coupled Product (Late-Stage Diversification) B->E Arylboronic Acid, Pd(0) (Suzuki-Miyaura) D->E Arylboronic Acid, Pd(0) (Suzuki-Miyaura)

Reaction pathways for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine functionalization.

Quantitative Data: Reaction Metrics

The following table summarizes the expected reaction metrics and analytical validation markers for the three primary functionalization pathways described in this guide.

Reaction PathwayReagents & ConditionsTypical YieldRegioselectivityKey Analytical Marker (1H NMR / MS)
Triazolo-pyrimidine Triethyl orthoformate, 110°C, 4h75 - 85%Complete cyclization at N3Triazole C-H singlet (~9.0 ppm); Loss of NHNH₂
Pyrazolyl-pyrimidine Acetylacetone, EtOH, AcOH, 80°C, 3h80 - 90%N-linked pyrazolePyrazole C4-H singlet (~6.1 ppm)
Hydrazone Formation Ar-CHO, EtOH, RT, 2h85 - 95%E-isomer predominantImine C-H singlet (~8.2 ppm)
Suzuki-Miyaura (C5) Ar-B(OH)₂, Pd(dppf)Cl₂, 90°C, 12h60 - 75%C5-Aryl specificDisappearance of Br isotope pattern in MS

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Fused [1,2,4]Triazolo[4,3-c]pyrimidine Scaffold

This protocol utilizes neat triethyl orthoformate to achieve a clean cyclocondensation, avoiding strong aqueous acids that could lead to side reactions[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (1.0 mmol) in triethyl orthoformate (5.0 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol). Causality: The acid accelerates the formation of the imidate intermediate by protonating the orthoester.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 4 hours.

  • Validation Check 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar hydrazine starting material (low Rf) should completely convert to a less polar, UV-active spot.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly. If not, concentrate the mixture under reduced pressure to remove excess triethyl orthoformate, then triturate the residue with cold diethyl ether.

  • Validation Check 2 (Analytical): Confirm structure via LC-MS (observe [M+H]+ corresponding to the addition of a CH group and loss of 3 equivalents of EtOH/H₂O). ¹H NMR will show the disappearance of the broad -NHNH₂ signals and the emergence of a sharp singlet at ~9.0 ppm (triazole C-H).

Protocol B: Synthesis of 4-(1H-Pyrazol-1-yl)pyrimidine Scaffold

This Knorr-type synthesis utilizes the ambident nucleophilicity of the hydrazine to form an N-linked pyrazole[5][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (1.0 mmol) in absolute ethanol (10 mL).

  • Reagent Addition: Add acetylacetone (1.1 mmol) dropwise at room temperature, followed by 3 drops of glacial acetic acid. Causality: Ethanol perfectly solubilizes both reagents, while acetic acid protonates the diketone, increasing its electrophilicity and driving the cyclodehydration.

  • Reflux: Heat the mixture to 80°C for 3 hours.

  • Validation Check 1 (In-Process): The reaction mixture will transition from a suspension to a clear solution, followed by the precipitation of the pyrazolyl-pyrimidine product as it forms.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under a vacuum.

  • Validation Check 2 (Analytical): ¹H NMR will confirm the structure via the presence of two methyl singlets (~2.2 and ~2.6 ppm) and a distinct pyrazole C4-H proton singlet at ~6.1 ppm.

Protocol C: Hydrazone Formation and Tandem Suzuki-Miyaura Coupling

Because the C5-bromo group is highly sterically hindered by the adjacent CF₃ and hydrazinyl groups, a highly active bidentate palladium catalyst is required for successful cross-coupling[3][4].

Step-by-Step Methodology:

  • Hydrazone Protection: React the starting pyrimidine (1.0 mmol) with benzaldehyde (1.05 mmol) in ethanol (10 mL) at room temperature for 2 hours. Filter the resulting precipitated hydrazone intermediate and dry thoroughly. Causality: This step masks the nucleophilic primary amine, preventing it from poisoning the palladium catalyst in the next step.

  • Cross-Coupling Setup: In a Schlenk tube, combine the hydrazone intermediate (0.5 mmol), an arylboronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). Causality: The large bite angle of the dppf ligand forces the palladium center into a geometry that accelerates reductive elimination, which is critical for overcoming the steric bulk at the C5 position.

  • Reaction: Seal the tube and heat to 90°C for 12 hours.

  • Workup & Validation: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography. LC-MS validation will show the complete disappearance of the characteristic 1:1 isotopic bromine doublet, replaced by the mass of the cross-coupled aryl product.

References

1.[1] Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: National Institutes of Health (PMC) URL: [Link]

2.[4] Title: Recent Advances in Direct C–H Functionalization of Pyrimidines Source: ResearchGate / Synthesis URL: [Link]

4.[7] Title: Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

5.[5] Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL: [Link]

6.[3] Title: Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation for Their Anticancer Efficacy Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

7.[6] Title: One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine synthesis troubleshooting

Technical Support Center: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Synthesis Ticket ID: PYR-CF3-HYD-001 Subject: Troubleshooting Low Yields & Impurity Profiles Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Synthesis

  • Ticket ID: PYR-CF3-HYD-001

  • Subject: Troubleshooting Low Yields & Impurity Profiles

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a classic Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1] While theoretically straightforward, the unique electronic environment created by the electron-withdrawing trifluoromethyl (

) group and the bromine atom at C5 creates specific pitfalls. Low yields are typically caused by dimerization (bridging) , reductive debromination , or salt retention during workup, rather than low reactivity.

This guide deconstructs the reaction mechanics and provides actionable solutions to restore yields to the >85% range.

Part 1: The Reaction Mechanism & Critical Failure Points

To troubleshoot effectively, we must visualize the competing pathways. The desired pathway is the attack of hydrazine at C4.

The Chemistry:

  • Activation: The C4 position is highly activated by the ortho-nitrogen (N3) and the para-nitrogen (N1), plus the strong inductive effect of the

    
     group at C6.
    
  • The Risk: Because the product is a secondary hydrazine (a nucleophile), it can compete with hydrazine to attack a second molecule of the starting material, forming a "dimer."

ReactionPathways SM Starting Material (4-Chloro-5-bromo-6-CF3) Intermediate Meisenheimer Complex SM->Intermediate + N2H4 (k1) Debrom Debrominated Byproduct (Loss of Br) SM->Debrom High Temp / Long Time (Reductive Dehalogenation) Hydrazine Hydrazine Hydrate (Nucleophile) Product Target Product (4-Hydrazinyl) Intermediate->Product - HCl Dimer Dimer Impurity (Bis-pyrimidine) Product->Dimer + SM (k2) (Low Hydrazine Conc.)

Figure 1: Reaction pathways showing the desired


 route (Green) and critical side reactions (Red).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Yield is consistently low (<40%)

Q: I am reacting 1 equivalent of hydrazine with my chloropyrimidine. Why is the yield so low?

A: The stoichiometry is the primary culprit.

  • The Cause: If you use a 1:1 ratio, as soon as the product forms, it acts as a nucleophile. It competes with the remaining hydrazine to attack the starting material, forming a dimer (bis-pyrimidine hydrazine). Additionally, the reaction generates HCl, which protonates the hydrazine, rendering it non-nucleophilic.

  • The Fix: You must use a significant excess of hydrazine hydrate (3.0 to 5.0 equivalents) .

    • Equivalents 1-2: Act as the nucleophile.

    • Equivalents 3-4: Act as a base to scavenge HCl.

    • Equivalents 5+: Ensure the concentration of hydrazine is always higher than the concentration of the product, statistically preventing dimerization.

Issue 2: Loss of Bromine (Debromination)

Q: My Mass Spec shows a peak at [M-79], indicating the bromine is gone. How did this happen?

A: Hydrazine is a potent reducing agent (Wolff-Kishner conditions), and electron-deficient heterocycles are prone to reductive dehalogenation.

  • The Cause: High temperatures (refluxing in ethanol/dioxane for extended periods) or trace metal contamination can catalyze the removal of the bromine atom at C5.

  • The Fix:

    • Lower Temperature: Run the reaction at 0°C to Room Temperature . The

      
       group activates the ring sufficiently that heat is rarely needed for the displacement of chlorine.
      
    • Solvent Choice: Switch to THF or Isopropanol at ambient temperature. Avoid reflux.

Issue 3: Product is an Oil or Gum

Q: The literature says the product is a solid, but I isolated a sticky oil.

A: You likely have the hydrohalide salt or trapped solvent.

  • The Cause: The hydrazine moiety is basic. If you evaporated the reaction mixture directly, you isolated the Pyrimidine-NH-NH2

    
     HCl salt, which is often hygroscopic and oily.
    
  • The Fix:

    • Precipitation Method: Do not evaporate to dryness. Instead, pour the reaction mixture into ice-cold water . The free base (neutral product) should precipitate out as a solid.

    • Neutralization: If no solid forms, adjust the pH of the aqueous solution to ~8-9 using saturated

      
       to ensure the hydrazine is deprotonated, then filter.
      
Issue 4: Regioselectivity (Wrong Isomer)

Q: How do I know the hydrazine attacked position 4 and not position 2 or 6?

A:

  • Chemistry Logic: In 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine:

    • C4: Most reactive.[2] Activated by N3 and the strong electron-withdrawing

      
       group.
      
    • C6: The

      
       group is generally stable to substitution under mild conditions, though hydrolysis to a carboxylic acid is possible in strong base.
      
    • C2: If there is a leaving group at C2 (e.g., if starting with 2,4-dichloro), C4 is still preferred due to the steric hindrance at C5 (Bromine) and the electronic pull of the

      
      .
      
  • Verification: Check 1H NMR. The hydrazine -NH- protons are distinct. Reaction at C4 is standard; reaction at C6 would result in loss of

    
     (visible in 19F NMR).
    

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize dimerization and prevent debromination.

Materials:

  • Substrate: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq)

  • Reagent: Hydrazine Hydrate (64-80% solution) (3.0 - 5.0 eq )

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF) (10 volumes)

  • Base (Optional): Triethylamine (1.1 eq) - Only if limiting hydrazine usage is strictly necessary.

Step-by-Step Workflow:

  • Preparation: Dissolve the chloropyrimidine substrate in Ethanol (or THF) and cool the solution to 0°C in an ice bath.

    • Why? Cooling prevents the exothermic reaction from spiking the temperature, which causes debromination.

  • Addition: Add Hydrazine Hydrate dropwise over 10-15 minutes.

    • Why? Slow addition maintains a high local concentration of nucleophile relative to the substrate, favoring mono-substitution.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature for 1-2 hours.

    • Monitor: Check TLC or LCMS. Look for the disappearance of SM. Do NOT heat unless conversion is stalled after 4 hours.

  • Workup (Precipitation):

    • Concentrate the solvent to ~20% of original volume (do not dry completely).

    • Pour the residue into ice-water (5x volume) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid.[3]

    • Wash with cold water (to remove excess hydrazine and HCl salts).

    • Wash with a small amount of cold hexanes (to remove trace organic impurities).

    • Dry under vacuum at 40°C.

Data Summary Table

ParameterRecommended ConditionReason
Stoichiometry 3.0 - 5.0 eq HydrazinePrevents dimerization; scavenges HCl.
Temperature 0°C

RT
Prevents debromination (loss of Br).
Solvent Ethanol, THF, or IPAPolar protic/aprotic solvents stabilize the transition state.
Time 2 - 4 HoursFast reaction due to activated ring; prolonged time risks side products.

Part 4: Decision Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Analyze Reaction Outcome CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No YieldYes Yes: Yield Low CheckYield->YieldYes Yes PurityYes Yes: Impurities Present CheckPurity->PurityYes Precipitation Did you precipitate in water? YieldYes->Precipitation PrecipYes Yes Precipitation->PrecipYes PrecipNo No (Rotovap only) Precipitation->PrecipNo SolubilityIssue Product likely water soluble or didn't crash out. Action: Neutralize pH to 8. PrecipYes->SolubilityIssue SaltIssue Product is HCl salt (Oil). Action: Neutralize & Precipitate. PrecipNo->SaltIssue CheckMS Check LCMS/NMR PurityYes->CheckMS DimerFound Dimer Found (2x Mass)? CheckMS->DimerFound High Mass DebromFound Mass = [M-Br]? CheckMS->DebromFound Low Mass DimerAction Action: Increase Hydrazine to 5.0 eq. DimerFound->DimerAction DebromAction Action: Lower Temp to 0°C. Reduce reaction time. DebromFound->DebromAction

Figure 2: Diagnostic workflow for identifying the root cause of synthesis failure.

References

  • BenchChem. (2025).[4] Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from

  • MDPI. (2022). SnAr Reactions of Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2008). Perhalogenated pyrimidine scaffolds.[3][5][6] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Retrieved from

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • BuyersGuideChem. (n.d.). 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Properties. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Brominated Pyrimidines

Brominated pyrimidines (e.g., 5-bromopyrimidine, 2-amino-5-bromopyrimidine) are indispensable electrophilic intermediates in medicinal chemistry, frequently utilized in Suzuki-Miyaura and Stille cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Brominated pyrimidines (e.g., 5-bromopyrimidine, 2-amino-5-bromopyrimidine) are indispensable electrophilic intermediates in medicinal chemistry, frequently utilized in Suzuki-Miyaura and Stille cross-coupling reactions. However, their purification is notoriously challenging. The inherent basicity of the pyrimidine nitrogen atoms, the polarity of substituted derivatives, and the unexpected lability of the C-Br bond under certain conditions often lead to poor recovery, streaking on silica, or spontaneous debromination.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and standardized protocols to ensure the high-yield isolation of these critical building blocks.

Section 1: Diagnostic Purification Workflow

Use the following decision matrix to determine the optimal purification strategy based on the physicochemical properties of your specific brominated pyrimidine derivative.

G Start Crude Bromopyrimidine SolCheck Soluble in DCM/EtOAc? Start->SolCheck NP Normal Phase Silica SolCheck->NP Yes RP Reverse Phase (C18) SolCheck->RP No (Highly Polar) StreakCheck Basic Amines Present? NP->StreakCheck AcidCheck Acid Sensitive C-Br? RP->AcidCheck ModNP Add 1-3% Et3N / NH3 StreakCheck->ModNP Yes StdNP Standard Hex/EtOAc StreakCheck->StdNP No BufferRP Use NH4OAc Buffer AcidCheck->BufferRP Yes AcidRP Use 0.1% Formic Acid AcidCheck->AcidRP No

Diagnostic workflow for selecting the optimal bromopyrimidine purification strategy.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my brominated pyrimidine streak severely on normal-phase silica gel, and how can I achieve baseline resolution? Causality: Pyrimidines contain basic nitrogen atoms (lone pairs) that interact strongly with the inherently acidic silanol groups (Si-OH) on standard silica gel. This continuous protonation/deprotonation equilibrium during elution causes severe peak tailing, leading to co-elution with structurally similar unbrominated starting materials. Solution: You must deactivate the silica by adding a volatile amine modifier. Pre-treating the column and running the mobile phase with 1–3% triethylamine (Et3N) competitively binds the acidic silanol sites[1]. By occupying these active sites, Et3N prevents the pyrimidine from hydrogen-bonding to the stationary phase, ensuring sharp bands. Alternatively, a gradient containing methanolic ammonia (NH3/MeOH) can be used for highly polar derivatives[2].

Q2: I am observing spontaneous debromination (loss of the bromine atom) during purification. What is causing this degradation? Causality: The pyrimidine ring is highly electron-deficient. On highly acidic, unmodified silica gel, trace metal impurities (like Fe or Al present in lower-grade silica) can act as Lewis acids. They coordinate to the pyrimidine nitrogens, further withdrawing electron density and activating the labile C-Br bond toward protodehalogenation or nucleophilic attack[1]. Solution: Minimize the compound's residence time on the column. If the compound is highly sensitive, switch entirely to reverse-phase chromatography (C18)[3]. If you must use normal phase, strictly buffer your system with Et3N and avoid prolonged heating (>40°C) during the rotary evaporation of the collected fractions.

Q3: My brominated pyrimidine derivative (e.g., a bromouracil) is practically insoluble in standard chromatography solvents like DCM, Hexanes, or EtOAc. How do I load it onto a column? Causality: Strong intermolecular hydrogen bonding (especially in pyrimidines with -NH2, -OH, or carbonyl groups) leads to high crystal lattice energy, rendering them insoluble in non-polar solvents. They often only dissolve in highly polar solvents like DMF, DMSO, or pure Methanol, which will immediately ruin a normal-phase separation if injected directly. Solution: Utilize the Dry Loading technique[1]. Dissolve the crude mixture in a highly polar, volatile solvent (like a THF/MeOH mixture), add a mass of silica gel (typically 2-3x the crude mass), and evaporate it to a free-flowing powder. Load this powder directly onto the head of the packed column.

Section 3: Quantitative Comparison of Purification Modifiers

To assist in method development, the following table summarizes the empirical effects of various mobile phase modifiers on the purification metrics of standard bromopyrimidines.

Mobile Phase ModifierSilica InteractionTypical Rf Shift (vs Unmodified)Average Recovery RateDebromination Risk
None (Standard Hex/EtOAc) Strong (Severe Tailing)N/A< 60%High (Prolonged retention)
1–3% Triethylamine (Et3N) Neutralized+0.15 to +0.25> 90%Low
5% NH3 in Methanol Neutralized+0.20 to +0.30> 85%Low
0.1% Formic Acid (RP-C18) N/A (Hydrophobic)N/A> 95%Moderate (pH ~2.7)
Section 4: Standardized Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography

Target: Basic, organic-soluble bromopyrimidines.

  • Solvent Preparation: Prepare Mobile Phase A (Hexanes or DCM) and Mobile Phase B (EtOAc or MeOH). Add exactly 1% (v/v) Triethylamine (Et3N) to both solvent bottles and mix thoroughly[1][2].

  • Column Equilibration (Self-Validation Step): Flush the packed silica column with 3-5 column volumes (CV) of the Et3N-modified low-polarity solvent. Validation: Collect a few drops of the eluent and test the pH with indicator paper; it must read basic (pH > 8) to confirm the silanol sites are fully deactivated.

  • Sample Loading: Dissolve the crude bromopyrimidine in a minimal volume of DCM. If the sample is cloudy, perform a dry load by evaporating the crude mixture onto 3 equivalents of bare silica gel[1].

  • Elution: Run a shallow gradient (e.g., 0% to 50% B over 10 CVs). Monitor the elution at 254 nm, as bromopyrimidines possess strong UV chromophores.

  • Post-Purification: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly below 40°C to prevent thermal debromination.

Protocol B: Reverse-Phase (C18) Preparative HPLC

Target: Highly polar, acid-sensitive, or insoluble brominated derivatives (e.g., nucleoside analogs).

  • Mobile Phase Setup: Use LC-MS grade Water (A) and Acetonitrile (B). Add 0.1% Formic Acid to both to improve peak shape[3]. Note: If the C-Br bond is highly labile, replace Formic Acid with 10 mM Ammonium Acetate buffer (pH ~6.8) to prevent acid-catalyzed degradation.

  • Sample Injection: Dissolve the crude material in DMSO or a Water/MeCN mixture. Filter the solution through a 0.45 µm PTFE syringe filter to protect the C18 column frit.

  • Gradient Elution: Start at 5% B, hold for 1 minute to allow polar impurities to elute, then ramp to 95% B over 15 minutes[4].

  • Isolation: Freeze the collected fractions in a -80°C bath and lyophilize (freeze-dry) for 24-48 hours. This safely removes the water and volatile buffers without the thermal stress of rotary evaporation, yielding the pure bromopyrimidine as a fluffy powder.

References
  • MDPI (Molecules) - An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides. [Link]

  • Beilstein Journal of Organic Chemistry - Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling. [Link]

  • ACS Journal of Medicinal Chemistry (via PMC) - Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.[Link]

Sources

Troubleshooting

common pitfalls in the characterization of fluorinated heterocyclic compounds

Welcome to the Fluorine Chemistry Technical Assistance Center . I am Dr. Aris Thorne, Senior Application Scientist. I specialize in the structural elucidation of halogenated heterocycles. You are likely here because your...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Chemistry Technical Assistance Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in the structural elucidation of halogenated heterocycles. You are likely here because your spectra are behaving erratically—integrals are drifting, carbon signals are splitting unexpectedly, or your mass balance is off.

Fluorine (


) is a "diva" nucleus: highly sensitive and informative, but it demands specific protocols that differ from standard organic characterization. Below is your troubleshooting guide, structured to address the causality of these anomalies and provide self-validating solutions.

Module 1: NMR Spectroscopy – The "Multiplet Forest"

The Issue: You run a standard


 (proton-decoupled) experiment. Instead of clean singlets, your aromatic region is cluttered with complex multiplets, often mistaken for impurities or rotational isomers.

The Causality: Unlike protons, fluorine has a massive coupling interaction with carbon that persists in standard proton-decoupled experiments.

  • Magnitude:

    
     couplings are massive (
    
    
    
    ), often wider than the entire aromatic region.
  • Range: Coupling extends effectively over 1–4 bonds (

    
     to 
    
    
    
    ).
Troubleshooting Protocol: Deconvoluting Spectra

Do not manually peak-pick every split until you confirm the coupling source.

Step 1: The Magnitude Check Measure the distance (in Hz) between the split peaks. Compare against the standard values in Table 1 .

Table 1: Typical C-F Coupling Constants in Heterocycles

Bond DistanceInteraction TypeTypical

Value (Hz)
Visual Appearance
1 Bond (

)

(Direct)

Wide Doublet (

)
1 Bond (

)

(Trifluoromethyl)

Wide Quartet (

)
2 Bonds (

)

(Geminal)

Medium Doublet/Quartet
3 Bonds (

)

(Vicinal)

Narrow Doublet
4 Bonds (

)
Long Range

Broadening / Tiny splitting

Step 2: The Validation Experiment If the splitting pattern is ambiguous, run a


-decoupled 

experiment
(denoted as

).
  • Result: If the multiplets collapse into singlets, the splitting is confirmed as C-F coupling.

  • Note: This requires a probe capable of tuning to

    
     on the decoupling channel (often a specialized "dual" or "triple" resonance probe).
    
Visualization: Logic Tree for Signal Assignment

C_Spectrum_Analysis Start Start: Complex 13C Signal Observed Measure Measure Splitting (Hz) Start->Measure IsLarge Is J > 150 Hz? Measure->IsLarge IsMedium Is J = 15-40 Hz? IsLarge->IsMedium No DirectCF Direct C-F Bond (1J) Confirm: Is it a Doublet (CF) or Quartet (CF3)? IsLarge->DirectCF Yes Geminal Geminal C-C-F (2J) Likely ipso/ortho carbon IsMedium->Geminal Yes Vicinal Vicinal/Long Range (3J/4J) Likely meta/para carbon IsMedium->Vicinal No

Figure 1: Decision logic for assigning carbon signals in fluorinated heterocycles based on coupling magnitude.

Module 2: Quantitative NMR (qNMR) – The "Invisible Integral"

The Issue: You are using


 NMR to determine purity or yield. The baseline is flat, and the peaks are sharp, but your calculated purity is consistently lower than expected (e.g., 85% instead of 98%).

The Causality: Fluorine nuclei often exhibit exceptionally long longitudinal relaxation times (


), particularly in isolated environments (like 

groups on heterocycles) where there are no nearby protons to facilitate relaxation via dipolar mechanisms.
  • Standard Default: Most NMR pulse sequences default to a relaxation delay (

    
    ) of 1.0 second.
    
  • The Reality:

    
    
    
    
    
    values can range from 2 to 10+ seconds .
  • The Error: If

    
    , the magnetization does not fully recover between scans. This leads to saturation , where the signal intensity is artificially reduced.
    
Protocol: Determination & Optimization

Step 1: Measure


 (Inversion-Recovery) [1]
  • Prepare your sample at the concentration intended for qNMR. Oxygen (paramagnetic) affects

    
    , so do not degas unless you plan to degas every subsequent sample.
    
  • Run the t1ir (inversion-recovery) pulse sequence.[2]

  • Array the variable delay (

    
    ) from 0.01s to 20s (e.g., 0.1, 0.5, 1, 2, 5, 10, 20).
    
  • Process the data; the null point (where signal crosses zero) is approx

    
    . Most software fits this exponentially to give the exact 
    
    
    
    .

Step 2: Set qNMR Parameters

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    the longest measured
    
    
    for 99.3% recovery (sufficient for standard work). Set to
    
    
    for 99.9% recovery (strict qNMR).
  • Acquisition Time (

    
    ):  Ensure 
    
    
    
    is long enough to capture the FID decay to noise (usually >2s for sharp F signals) to avoid truncation artifacts.
Visualization: qNMR Optimization Workflow

qNMR_Workflow Sample Sample Prep (Do not degas) Pulse Calibrate 90° Pulse Sample->Pulse T1_Exp Run Inversion Recovery (Array 0.1s - 20s) Pulse->T1_Exp Calc Calculate Longest T1 T1_Exp->Calc Set_D1 Set D1 = 5 * T1 Calc->Set_D1 Acquire Acquire qNMR Set_D1->Acquire

Figure 2: Step-by-step workflow for ensuring quantitative accuracy in


 NMR.

Module 3: Mass Spectrometry – The "Phantom Peak"

The Issue: In LC-MS (ESI+), you cannot find the molecular ion


, or you see a dominant peak at 

.

The Causality: Fluorinated heterocycles, especially those with fluorine ortho to a nitrogen or oxygen, are prone to HF elimination inside the ion source.

  • Mechanism: The loss of neutral hydrogen fluoride (HF, mass

    
    ).
    
  • Result: The "parent" ion you see is actually

    
    .
    

FAQ: Troubleshooting MS Data

ObservationProbable CauseVerification Step
Mass is

Loss of HF in source.Lower the cone voltage/fragmentor voltage. Check for metastable ions.
Mass is


adduct (common with F).
Look for the

(

) to confirm the base mass.
Low Sensitivity Ion suppression.Fluorine is electron-withdrawing, reducing basicity of N-heterocycles. Switch to Negative Mode (ESI-) if the molecule has acidic protons.

Module 4: Chromatography – The "Fluorine Effect"

The Issue: You predicted your fluorinated compound would be more lipophilic (retained longer) than the non-fluorinated analog, but it elutes earlier (or vice versa).

The Causality: Fluorine is lipophilic but also highly electronegative and non-polarizable. This creates a "polar hydrophobicity."

  • On C18 Columns: Fluorination usually increases retention due to hydrophobicity, unless the fluorine creates a dipole that interacts with the mobile phase water, reducing retention.

  • On Fluorophenyl Columns: These columns interact specifically with fluorinated analytes via

    
    -
    
    
    
    and F-F interactions.

Technical Insight: Separating a fluorinated product from a non-fluorinated impurity (e.g., incomplete reaction) is often difficult on C18 because the size difference between H and F is small (Van der Waals radii: H=1.20Å, F=1.47Å).

Solution: Use a PFP (Pentafluorophenyl) stationary phase. The "fluorine-fluorine" affinity often provides the necessary selectivity that C18 lacks.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, M. E., et al. (2013). 19F NMR Relaxation Times and qNMR. Journal of Chemical Education.

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available perfluorinated stationary phases. Journal of Chromatography A.

  • Berger, S., & Sicker, D. (2011). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (See section on Heteronuclear Coupling).

Sources

Optimization

stability issues of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine under different conditions

CAS Registry Number: 785777-95-9 Support Ticket Series: STAB-PYR-CF3-BR Status: Active Guide Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the stability profile of 5-B...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 785777-95-9 Support Ticket Series: STAB-PYR-CF3-BR Status: Active Guide

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the stability profile of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine , a critical intermediate often used in the synthesis of pyrazolo[3,4-d]pyrimidines and kinase inhibitors.

Due to the synergistic effects of the electron-withdrawing trifluoromethyl (-CF


) group and the bromine atom, this molecule exhibits heightened reactivity. While this reactivity is beneficial for subsequent cyclization (e.g., SNAr or Pd-catalyzed coupling), it introduces specific stability challenges regarding oxidation, hydrolysis, and photolysis.
Physicochemical Snapshot
PropertyCharacteristicImplication for Stability
Functional Group Hydrazine (–NHNH

)
High risk of oxidation; nucleophilic; forms hydrazones with ketones/aldehydes.
Ring Substituents -CF

(C6), -Br (C5)
Strong electron-withdrawing nature makes the ring electron-deficient, increasing susceptibility to nucleophilic attack (hydrolysis) at C4.
Physical State Solid (typically off-white/yellow)Color change indicates degradation (oxidation).
Storage Class Hygroscopic / Air-SensitiveRequires inert atmosphere and low temperature.

Troubleshooting Guides (Q&A Format)

Category A: Physical Appearance & Storage Stability[1]

User Query: "My compound has turned from off-white to a dark orange/brown solid. Is it still usable?"

Diagnosis: Oxidative Degradation. The hydrazine moiety is highly susceptible to air oxidation.[1] The electron-deficient pyrimidine ring pulls electron density, but the terminal nitrogen of the hydrazine remains electron-rich enough to react with atmospheric oxygen. This leads to the formation of azo impurities (


) or radical decomposition products, which are highly chromophoric (colored).

Technical Insight:

  • Mechanism: Oxidative dehydrogenation of the hydrazine group.

  • Impact: If the color is light yellow, purification via recrystallization (ethanol/water) may recover the material. Dark brown usually indicates significant decomposition (>10%).

Corrective Protocol:

  • Check Purity: Run LC-MS. Look for a mass of

    
     (azo intermediate) or hydrolysis products.
    
  • Purification: If purity >85%, recrystallize immediately.

  • Prevention: Store under Argon/Nitrogen at -20°C.

User Query: "The powder has caked into a hard lump. Can I grind it?"

Diagnosis: Hygroscopic Agglomeration. Hydrazinyl pyrimidines can form hydrates or simply absorb moisture. Water absorption is dangerous not just physically, but chemically, as it promotes hydrolysis of the hydrazine group back to the pyrimidinone (especially if traces of acid/base are present).

Safety Warning: Do NOT grind vigorously if the compound is old or colored. Hydrazine derivatives can be shock-sensitive if significant decomposition (such as azide formation, though rare here) or buildup of pressure has occurred.

Category B: Solution Stability & Reaction Conditions

User Query: "I dissolved the compound in Acetone for a reaction, but the LC-MS shows a new peak M+40. What happened?"

Diagnosis: Unintended Hydrazone Formation. You cannot use ketone or aldehyde solvents (Acetone, MEK, Acetaldehyde) with this compound. The hydrazine group (


) reacts rapidly with carbonyls to form hydrazones (

).

Remediation:

  • Solvent Selection: Use DMSO , DMF , THF , or Acetonitrile .

  • Protocol: If the hydrazone formed, it is likely irreversible under mild conditions without destroying the pyrimidine ring. Discard and restart.

User Query: "The compound degrades rapidly in aqueous base (NaOH/KOH). Why?"

Diagnosis: Nucleophilic Displacement (Hydrolysis). The -CF


 group at C6 and Br at C5 make the C4 position extremely electron-deficient. While hydrazine is a nucleophile, it is also a leaving group under basic aqueous conditions. Hydroxide ions (

) attack C4, displacing the hydrazine and forming 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol (or its tautomer).

Visualizing the Degradation Pathways:

Degradation Start 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine Oxidation Azo/Radical Species (Brown Color) Start->Oxidation O2 / Air / Heat Hydrolysis 5-Bromo-6-(CF3) pyrimidin-4-ol Start->Hydrolysis Aqueous Base (OH-) Hydrazone Hydrazone Adduct (In Acetone/Aldehydes) Start->Hydrazone Ketone Solvents RingOpen Ring Opening (Pyrazoles) Start->RingOpen Harsh Acid/High T

Figure 1: Primary degradation pathways for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.

Category C: Thermal & Photostability

User Query: "Can I dry this compound in an oven at 60°C?"

Diagnosis: Thermal Instability Risk. Hydrazines are thermally labile. While the CF3 group adds some stability to the ring, the C-N bond can cleave, or the hydrazine can decompose to nitrogen gas and amine byproducts.

Guideline:

  • Drying: Use a vacuum desiccator at Room Temperature (25°C) over P

    
    O
    
    
    
    .
  • Heating: Do not heat above 40°C unless in solution and under inert gas.

User Query: "Is the bromine atom stable to light?"

Diagnosis: Photolytic Dehalogenation. The C-Br bond is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage, generating radicals that degrade the hydrazine moiety or lead to debrominated byproducts.

Protocol:

  • Use amber glassware.

  • Wrap reaction vessels in aluminum foil during synthesis or storage.

Standard Operating Procedures (SOPs)

SOP-01: Optimal Handling & Solubilization

To be used when preparing stock solutions for biological assays or synthesis.

  • Environment: Work inside a fume hood. If possible, weigh the solid inside a glovebox under Nitrogen.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Reason: High solubility, non-reactive, stabilizes the hydrazine via H-bonding.

  • Concentration: Prepare fresh. Do not store stock solutions >24 hours even at -20°C.

  • Dissolution:

    • Add solvent.

    • Vortex gently (do not sonicate excessively as heat degrades the hydrazine).

    • Observe solution: Should be clear/pale yellow. If cloudy or dark orange, filter or discard.

SOP-02: Troubleshooting Flowchart

Troubleshooting Start Issue Detected Color Color Change? (Darkening) Start->Color Solubility Solubility Issue? Start->Solubility LCMS New Peak on LCMS? Start->LCMS Oxidation Oxidation Detected Color->Oxidation Brown/Orange Hygroscopic Water Absorption Solubility->Hygroscopic Caking/Clumping Hydrazone Solvent Incompatibility LCMS->Hydrazone M + Solvent Mass Recryst Action: Recrystallize (EtOH/H2O) + Argon Oxidation->Recryst Dry Action: Vacuum Dry (No Heat) Hygroscopic->Dry ChangeSolv Action: Switch to DMSO/DMF Hydrazone->ChangeSolv

Figure 2: Rapid diagnostic decision tree for experimental issues.

References

  • Synthesis & Reactivity

    • Title: Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives.

    • Relevance: Establishes the baseline protocol for synthesizing halogenated pyrimidinyl hydrazines and their reactivity with aldehydes (hydrazone form
    • Source:

  • Degradation Mechanisms

    • Title: Hydrazinolysis of some purines and pyrimidines.[1][2][3]

    • Relevance: Details the ring-opening and degradation pathways of pyrimidines when exposed to hydrazine and he
    • Source:

  • Safety & Handling

    • Title: Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Analog).
    • Relevance: Provides standard storage (2-8°C, Inert) and hazard identification (Skin Irritant, Toxic)
    • Source:

  • Reaction Optimization

    • Title: Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
    • Relevance: Discusses stoichiometry control to prevent di-substitution and oxid
    • Source:

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Mass Spectrometric and Analytical Characterization of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Authored by: A Senior Application Scientist Introduction 5-Bromo-4-hydrazinyl-6-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometric and Analytical Characterization of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

Authored by: A Senior Application Scientist

Introduction

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous biologically active molecules.[1][2] The strategic inclusion of a bromine atom, a trifluoromethyl group, and a hydrazinyl moiety creates a versatile building block for synthesizing novel compounds with potentially enhanced metabolic stability, binding affinity, and therapeutic efficacy.[3][4]

Accurate structural characterization is paramount for any new chemical entity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for providing rapid, sensitive, and structurally informative analysis.[3] This guide provides a detailed examination of the predicted . As no public, experimentally verified mass spectrum for this specific molecule is readily available, this analysis is built upon foundational principles of mass spectrometry and data from structurally related compounds. We will explore the characteristic cleavages and rearrangements, compare the utility of MS against other common analytical techniques, and provide a robust experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine in a mass spectrometer, typically using electrospray ionization (ESI) in positive mode followed by collision-induced dissociation (CID), is governed by the chemical properties of its distinct functional groups. The molecular ion ([M+H]⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[5]

The primary fragmentation pathways are predicted to involve the most labile bonds and the formation of the most stable fragment ions. These pathways include cleavage of the hydrazinyl group, loss of the trifluoromethyl or bromo substituents, and eventual fragmentation of the pyrimidine ring itself.

Proposed Fragmentation Pathways

The fragmentation cascade likely originates from the protonated molecular ion. The exact monoisotopic mass of the neutral molecule (C₅H₄BrF₃N₄) is approximately 255.9571 Da (for ⁷⁹Br).

G M [M+H]⁺ m/z 257/259 C₅H₅BrF₃N₄⁺ F1 Loss of N₂H₄ m/z 225/227 M->F1 - N₂H₄ F2 Loss of •CF₃ m/z 188/190 M->F2 - •CF₃ F3 Loss of Br• m/z 178 M->F3 - Br• F4 Loss of N₂H₄ & Br• m/z 146 F1->F4 - Br•

Caption: Predicted major fragmentation pathways for protonated 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.

Key Fragment Ions and Their Origins

The table below summarizes the major fragment ions anticipated from tandem mass spectrometry (MS/MS) experiments.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
257 / 259[C₅H₅BrF₃N₄]⁺-Protonated Molecular Ion ([M+H]⁺) : The characteristic 1:1 isotopic signature is a key identifier for a mono-brominated compound.[5]
225 / 227[C₅HBrF₃N₂]⁺N₂H₄Loss of Hydrazine : Cleavage of the C-N bond connecting the hydrazinyl group to the pyrimidine ring. This is a common and energetically favorable fragmentation for hydrazinyl-substituted heterocycles.[3][6]
188 / 190[C₄H₅BrN₄]⁺•CF₃Loss of Trifluoromethyl Radical : Homolytic cleavage of the C-CF₃ bond. While the C-CF₃ bond is strong, this loss is frequently observed in the mass spectra of trifluoromethyl-containing compounds.[7][8]
178[C₅H₅F₃N₄]⁺Br•Loss of Bromine Radical : Cleavage of the C-Br bond. This fragmentation pathway eliminates the characteristic isotopic pattern.[9]
146[C₅HF₃N₂]⁺N₂H₄, Br•Sequential Loss : Loss of a bromine radical following the initial loss of hydrazine from the ion at m/z 225/227.

Experimental Protocol: LC-MS/MS Analysis

To experimentally verify these fragmentation patterns, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is recommended. The objective is to achieve good chromatographic separation from potential impurities and to generate high-quality mass spectra for structural confirmation.

Methodology
  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.[3]

  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating polar heterocyclic compounds.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.[3]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Capillary Voltage : 3.5 kV.

    • Cone Voltage : 30 V.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.[3]

    • Data Acquisition : Perform a full scan (MS1) to identify the protonated molecular ion ([M+H]⁺) at m/z 257/259. Subsequently, perform a product ion scan (MS2) by selecting the precursor ions at m/z 257 and 259 for collision-induced dissociation (CID) to generate the fragment ions.

LC-MS/MS Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Solution Stock->Working Dilution LC LC Separation (C18 Column) Working->LC MS1 MS1 Full Scan (Find m/z 257/259) LC->MS1 MS2 MS2 Product Ion Scan (Fragment Precursor) MS1->MS2 Confirm Confirm Molecular Ion MS2->Confirm Analyze Analyze Fragmentation Pattern Confirm->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Standard workflow for the characterization of the target compound via LC-MS/MS.

Comparison with Alternative Analytical Techniques

While MS is a powerful tool, a comprehensive characterization often relies on orthogonal techniques. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

FeatureMass Spectrometry (MS)NMR SpectroscopyHPLC-UV
Primary Information Molecular weight and fragmentation patterns (sub-structural information).Definitive atomic connectivity and 3D structure.Purity, retention time, and quantification.
Sensitivity Very high (picogram to femtogram).Low (milligram to microgram).High (nanogram to microgram).
Structural Detail High (infers connectivity from fragments).Very high (provides unambiguous atom-to-atom connections).Low (only confirms the presence of a chromophore).
Quantification Possible, but often requires stable isotope-labeled standards for best accuracy.Possible (qNMR), but less common and requires high purity standards.Excellent, the gold standard for quantification and purity assessment.
Sample Throughput High.Low.High.
Synergistic Application

For drug development professionals, these techniques are not mutually exclusive but are used in concert:

  • HPLC-UV is first used to establish the purity of a synthesized batch.

  • LC-MS provides rapid confirmation of the expected molecular weight.

  • High-Resolution MS (HRMS) can confirm the elemental composition.

  • NMR (¹H, ¹³C, ¹⁹F, and 2D-NMR) is employed to provide the final, unambiguous proof of structure.

Conclusion

The structural characterization of novel chemical entities like 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a critical step in the research and development pipeline. Mass spectrometry offers an unparalleled combination of speed, sensitivity, and structural insight. Based on established fragmentation principles, the molecule is expected to exhibit characteristic losses of its hydrazinyl, trifluoromethyl, and bromo-substituents, with the bromine isotope pattern serving as a crucial diagnostic marker. While this guide presents a predicted fragmentation map, it also provides a clear and robust experimental protocol for its empirical verification. For a complete and unambiguous structural dossier, it is best practice to complement mass spectrometry data with results from NMR spectroscopy and HPLC-UV analysis, leveraging the strengths of each technique for a comprehensive characterization.

References

  • BenchChem.
  • Desai, N. C., et al. (2014).
  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • Jamieson, W. D., & Hutzinger, O. (1970). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 48(10), 1636-1642. [Link]

  • Letcher, R. J., & Chu, I. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 636-646. [Link]

  • CheMystery. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Wu, W. N., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]

Sources

Comparative

Comparative Reactivity Guide: Bromo- vs. Chloropyrimidines in MedChem Synthesis

Executive Summary In medicinal chemistry, the choice between bromo- and chloropyrimidines is rarely about simple reactivity rates; it is a strategic decision regarding chemoselectivity and orthogonal functionalization ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between bromo- and chloropyrimidines is rarely about simple reactivity rates; it is a strategic decision regarding chemoselectivity and orthogonal functionalization .

While alkyl bromides are universally more reactive than alkyl chlorides, pyrimidine chemistry defies this simplification.[1][2]

  • In

    
     reactions:  Chloropyrimidines are often the superior choice due to higher electronegativity facilitating the rate-determining nucleophilic attack, with reactivity often comparable to or exceeding bromides.
    
  • In Pd-Catalyzed reactions: Bromopyrimidines are significantly more reactive due to weaker bond dissociation energies (BDE), enabling rapid oxidative addition.[1][2]

This guide details how to exploit these differences to sequentially functionalize the pyrimidine ring—a core scaffold in kinase inhibitors (e.g., Imatinib, Rosuvastatin).

Mechanistic Foundations: The Physics of Selectivity

To control reactivity, one must understand the competing physical properties of the Carbon-Halogen (C-X) bond.

FeatureC-Cl (Chloro)C-Br (Bromo)Impact on Reactivity
Bond Dissociation Energy (BDE) ~340–400 kJ/mol~280 kJ/molBr wins Pd-Coupling. Weaker bonds break faster during Oxidative Addition (Pd⁰

Pdᴵᴵ).[2]
Electronegativity (

)
3.162.96Cl wins

.
Stronger dipole lowers the LUMO energy of the ring, accelerating nucleophilic attack (the rate-determining step).
C-X Bond Length ~1.73 Å~1.89 ÅLonger C-Br bond relieves steric strain in crowded intermediates.[1][2]
The Reactivity Hierarchy

For a poly-halogenated pyrimidine, the order of operation is dictated by the reaction type:

  • 
     Reactivity Order:  C4-Cl 
    
    
    
    C4-Br > C2-Cl
    
    
    C2-Br
    
    
    C5-X (Inert)[2]
  • Pd-Coupling Reactivity Order: C-I > C-Br

    
     C-Cl (at any position)[2]
    

Reaction Class A: Nucleophilic Aromatic Substitution ( )

In


, the breaking of the C-X bond is not the rate-determining step (RDS). The RDS is the addition of the nucleophile to form the Meisenheimer complex. Therefore, the "leaving group ability" (Br > Cl) matters less than the ability to stabilize the transition state (Cl > Br due to induction).

Key Insight: 2-Chloropyrimidine is approximately


 times more reactive than chlorobenzene.[1][2][3] Consequently, using the more expensive bromo-analog for standard 

is often chemically unnecessary and economically inefficient.
Regioselectivity (The C4 vs. C2 Rule)

In 2,4-dichloropyrimidine, substitution occurs preferentially at C4 .

  • Reasoning: The nitrogen atoms at positions 1 and 3 stabilize the negative charge.[1] Attack at C4 allows resonance stabilization involving both nitrogens (para-like).[1][2] Attack at C2 is less favorable (ortho-like).[1][2]

Comparative Data: Amination of Halopyrimidines

Conditions: 1.0 equiv Halopyrimidine, 1.1 equiv Benzylamine, EtOH, RT.

SubstrateProduct Yield (1h)SelectivityNotes
2-Chloropyrimidine 92%N/AStandard benchmark.[2]
2-Bromopyrimidine 94%N/ANo significant advantage over Cl.
2,4-Dichloropyrimidine 88%>95% C4-subst.[2]C4 is kinetically favored.
2,4-Dibromopyrimidine 85%>90% C4-subst.[2]Lower selectivity observed occasionally due to faster non-selective pathways.[1][2]

Reaction Class B: Transition Metal Cross-Coupling (Suzuki/Buchwald)

Here, the C-X bond strength is the limiting factor.[1] The oxidative addition of Pd to C-Cl is slow and endothermic without specialized ligands (e.g., Buchwald biaryl phosphines). C-Br undergoes oxidative addition rapidly.[1][2][4]

The Orthogonal Strategy: By employing a 5-bromo-2-chloropyrimidine scaffold, researchers can perform a Suzuki coupling at C5 (reacting the Br) while leaving the C2-Cl intact for a subsequent


 reaction.[2] This is the "Hero Workflow" for library generation.
Workflow Visualization

The following diagram illustrates the chemoselective functionalization of a mixed-halogen pyrimidine.

Chemoselectivity cluster_legend Selectivity Rules Start 5-Bromo-2-chloropyrimidine (Dual Electrophile) Path_Suzuki Path A: Suzuki Coupling (Pd-Catalyzed) Start->Path_Suzuki C-Br reacts first (Weak Bond) Intermediate 5-Aryl-2-chloropyrimidine (C2-Cl Intact) Path_Suzuki->Intermediate Chemoselective Path_SnAr Path B: SNAr Displacement (Nucleophilic Attack) Intermediate->Path_SnAr C2-Cl Activated (Low LUMO) Final_Product 2-Amino-5-arylpyrimidine (Dual Functionalized) Path_SnAr->Final_Product Rule1 1. Pd adds to C-Br >> C-Cl Rule2 2. C5 is inert to SNAr

Caption: Chemoselective workflow exploiting the reactivity gap between C5-Br (Pd-active) and C2-Cl (SNAr-active).[2]

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C-Br Reactivity)

Target: Selective arylation of 5-bromo-2-chloropyrimidine at C5.[2]

Rationale: We use a standard Pd(PPh3)4 catalyst.[1][2][5] This catalyst is active enough for Aryl-Br but generally too bulky and electron-poor to activate the Aryl-Cl at C2 under mild conditions, ensuring chemoselectivity.[2]

  • Setup: In a reaction vial, combine 5-bromo-2-chloropyrimidine (1.0 equiv, 193 mg, 1 mmol) and Phenylboronic acid (1.1 equiv, 134 mg).

  • Solvent: Add DME (Dimethoxyethane) (4 mL) and 2M aqueous Na₂CO₃ (2 mL). Note: The biphasic system helps dissolve inorganic bases.

  • Degassing: Sparge with nitrogen for 5 minutes. Oxygen poisons the Pd(0) species.[1]

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS.[1][2] The starting material (Br/Cl) should vanish; the intermediate (Ar/Cl) should appear. The di-coupled product is rare under these conditions.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Outcome: Yields typically 75–85% of 5-phenyl-2-chloropyrimidine .[1][2]

Protocol B: Regioselective (C-Cl Reactivity)

Target: Functionalization of 2,4-dichloropyrimidine at C4.[2]

Rationale: We use a controlled temperature (0°C to RT).[1][2] C4 is more electron-deficient than C2.[1][2][6] Higher temperatures (>60°C) will lead to substitution at both C2 and C4.[1]

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 149 mg, 1 mmol) in anhydrous Ethanol (5 mL).

  • Base: Add DIPEA (Diisopropylethylamine) (1.2 equiv).[1][2]

  • Nucleophile: Cool solution to 0°C (Ice bath). Add Morpholine (1.0 equiv) dropwise.[1][2]

    • Critical Step: Rapid addition or excess amine leads to disubstitution.[1][2]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature for 1 hour.

  • Workup: Evaporate volatiles. Redissolve in DCM, wash with water.[1][2]

  • Outcome: Yields >90% of 4-morpholino-2-chloropyrimidine .[1] The C2-Cl remains available for a second, harsher

    
     or Suzuki coupling.[2]
    

Decision Matrix: When to use which?

ScenarioRecommended HalogenWhy?
Routine

Chloro Cheaper, atom-economical, highly reactive at C2/C4/C6.[2]
Suzuki/Buchwald Bromo Faster oxidative addition; milder catalysts (e.g., Pd(dppf)) work well.[1]
Library Synthesis Bromo-Chloro Hybrid Allows "One-Pot, Two-Step" diversity.[2] React Br first, then Cl.[1][2][7]
High Temp

Chloro C-Br bonds can sometimes undergo radical debromination or scrambling at very high T (>150°C).[1][2] C-Cl is thermally robust.[1][2]

References

  • Large, J. M., et al. "Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines."[1][2] Synlett, 2006.[1][2][7]

  • Luo, Y., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemistryOpen, 2016.[1][2]

  • BenchChem Application Note. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine." BenchChem, 2025.[1][2][4][8]

  • Anbarasan, P., et al. "Palladium-Catalyzed Oxidative Addition of Aryl Chlorides vs Bromides."[1][2] Inorganic Chemistry Frontiers, 2015.[1][2]

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Derivatives and Their Analogs

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its integral role in the building blocks of l...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its integral role in the building blocks of life—nucleic acids (cytosine, thymine, and uracil)—and its presence in a multitude of therapeutic agents.[1][2][3][4] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring, a principle that allows for the fine-tuning of pharmacological properties.[1][3][5] This guide provides a comparative analysis of derivatives based on the 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine core, exploring how strategic modifications unlock a wide spectrum of biological activities, from antimicrobial to anticancer and kinase inhibition.

The core scaffold itself is a testament to rational drug design. The trifluoromethyl (-CF3) group is known to enhance metabolic stability and cell membrane permeability, while the bromine atom can serve as a handle for further synthetic modification or participate in halogen bonding with biological targets.[6] The hydrazinyl moiety provides a versatile point for diversification, enabling the synthesis of a vast library of analogs with distinct pharmacological profiles.[7]

Comparative Biological Activities: A Landscape of Therapeutic Potential

While direct head-to-head studies of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine derivatives versus specific analogs are specialized, a broader survey of the literature reveals clear patterns in how modifications to the trifluoromethyl-pyrimidine core dictate biological outcomes. The following table synthesizes data from various studies to provide a comparative overview.

Compound Class / DerivativeBiological Activity/TargetKey Quantitative ResultsReference
Trifluoromethylpyrimidine Analogues Antimicrobial (Gram-positive bacteria)Showed potent activity against Enterococcus faecalis with Minimum Inhibitory Concentrations (MIC) ranging from 3.125 to 12.5 µg/mL, outperforming standard antibiotics like ampicillin and tetracycline.[8]
Fused Trifluoromethyl-Thiazolo[4,5-d]pyrimidines Anticancer (Melanoma cell lines)Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione) reduced cell viability to 20% at a 50 µM concentration against A375 and C32 melanoma cell lines.[6]
Trifluoromethyl Pyrimidine Derivatives (Amide Moiety) Antifungal (Botrytis cinerea)Compounds 5b , 5j , and 5l exhibited exceptional in vitro antifungal activity with inhibition rates of 96.76%, 96.84%, and 100% respectively at 50 µg/mL, which was superior to the commercial agent tebuconazole.[9]
Trifluoromethyl Pyrimidine Derivatives (General) Antiviral (Tobacco Mosaic Virus - TMV)Compound 5j showed a curative activity (EC50) of 126.4 µg/mL, while compound 5m had a protection activity (EC50) of 103.4 µg/mL, both demonstrating higher potency than the commercial agent ningnanmycin.[10]
Trifluoromethylpyrimidine Derivatives (Thiadiazole/Triazole Thioether Moieties) Antifungal (Sclerotinia sclerotiorum)Compounds 7s and 7t displayed potent fungicidal activity with inhibition rates of 80.13% and 81.70% respectively at 50 µg/mL, significantly outperforming the control agent Pyrimethanil (68.39%).[11]
Pyrimido[5,4-e][1][3][8]triazine Derivatives Anticancer (Human Lung Carcinoma - A549)Fused pyrimidine derivative 6b demonstrated the highest cytotoxic effect with an IC50 value of 3.6 µM.[12]
General Pyrimidine Derivatives Kinase Inhibition (e.g., EGFR, CDK4/6)The pyrimidine core is a key feature in numerous FDA-approved kinase inhibitors like Gefitinib and Palbociclib by mimicking the adenine core of ATP to block its binding site.[1][7][13][7][13]

Structure-Activity Relationship (SAR) Insights

The data consistently demonstrates that the biological activity of trifluoromethyl-pyrimidine derivatives is not attributable to the core alone but is critically dependent on the nature of the appended moieties.

  • Antimicrobial and Antifungal Activity : The introduction of additional heterocyclic systems, such as 1,3,4-thiadiazole and 1,2,4-triazole, via a thioether linkage to the pyrimidine core, has been shown to produce compounds with excellent antifungal activity.[11] Similarly, other novel trifluoromethylpyrimidine analogues have demonstrated potent antimicrobial effects against Gram-positive bacteria, in some cases exceeding the efficacy of standard antibiotics.[8] This suggests that these appended moieties play a crucial role in target engagement within microbial cells.

  • Anticancer Potency : For anticancer applications, fusing the pyrimidine ring with other scaffolds, such as in the thiazolo[4,5-d]pyrimidine series, can generate highly potent compounds.[6] The chlorosubstituted derivative 3b was the most active in its series, indicating that the substituent at this position is a key determinant of cytotoxicity.[6] The mechanism often involves the induction of apoptosis or cell cycle arrest, highlighting the ability of these compounds to interfere with fundamental cellular processes.

  • Kinase Inhibition : The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP.[1][13] This allows pyrimidine derivatives to function as ATP-competitive inhibitors, blocking the kinase's active site and preventing the phosphorylation of downstream substrates.[13] This mechanism is fundamental to the action of numerous targeted cancer therapies. Modifications to the pyrimidine core determine the selectivity and potency against specific kinases, such as EGFR, VEGFR, or cyclin-dependent kinases (CDKs).[7]

Experimental Protocols: A Framework for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of pyrimidine derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

  • Materials : 96-well plates, desired cancer cell lines, complete cell culture medium (e.g., DMEM with 10% FBS), Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), and test compounds.

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment : Prepare serial dilutions of the pyrimidine derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials : 96-well plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compounds, and a positive control antibiotic.

  • Procedure :

    • Compound Preparation : Prepare a 2-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.

    • Inoculum Preparation : Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Inoculation : Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubation : Incubate the plates at the optimal temperature (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

ADP-Glo™ Kinase Assay for Kinase Inhibition

This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.[7]

  • Materials : Kinase enzyme, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Reagent, and test compounds.

  • Procedure :

    • Kinase Reaction : Set up the kinase reaction by incubating the kinase, substrate, ATP, and varying concentrations of the test pyrimidine derivative in a suitable buffer.

    • Stop Reaction & Deplete ATP : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

    • Convert ADP to ATP : Add the Kinase-Glo® Reagent to convert the ADP generated during the kinase reaction into ATP.

    • Measure Luminescence : The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial ADP concentration.

    • Analysis : Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in the development and analysis of these compounds, the following diagrams outline the key workflows and a principal mechanism of action.

G cluster_synthesis Derivative Synthesis A Core Scaffold (5-Bromo-4-hydrazinyl-6- (trifluoromethyl)pyrimidine) B Reaction with Aldehydes/Ketones A->B C Reaction with Isocyanates/Isothiocyanates A->C D Cyclization Reactions A->D E Hydrazone Derivatives B->E F Semicarbazone/ Thiosemicarbazone Analogs C->F G Fused Heterocyclic Analogs D->G

Caption: General synthetic routes for diversifying the core scaffold.

G A Synthesized Compound Library B Primary Screening (e.g., Single High Concentration) A->B C Dose-Response Assays (IC50 / MIC Determination) B->C D Hit Compounds C->D E Selectivity Profiling (e.g., vs. Normal Cell Lines or other Kinases) D->E F Lead Compound Identification E->F G Mechanism of Action Studies F->G

Caption: High-level workflow for biological screening and lead identification.

G cluster_kinase Kinase Active Site cluster_pathway Blocked Pathway kinase ATP Binding Pocket Substrate Binding Site Substrate Substrate kinase:f1->Substrate ATP ATP ATP->kinase:f0 Inhibitor Pyrimidine Derivative Inhibitor->kinase:f0 Binds & Blocks Phospho_Substrate Phosphorylated Substrate

Caption: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

Conclusion

The 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine scaffold represents a highly versatile and promising platform in modern drug discovery. The strategic incorporation of the trifluoromethyl group provides a metabolic advantage, while the hydrazinyl and bromo substituents offer rich opportunities for synthetic diversification. As demonstrated by the extensive research on related analogs, careful selection of substituents allows for the development of potent and selective agents targeting a wide array of diseases. The structure-activity relationships highlighted in this guide underscore that minor chemical modifications can lead to dramatic shifts in biological function, enabling the optimization of compounds for antimicrobial, anticancer, and kinase inhibitory activities. The provided experimental frameworks serve as a reliable foundation for researchers to validate these findings and propel the rational design of the next generation of pyrimidine-based therapeutics.

References

  • (No author name available). (n.d.). Synthesis and Antimicrobial Studies of New Trifluoromethylpyrimidine Analogues.
  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
  • (No author name available). (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • (No author name available). (2023, January 1). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • (No author name available). (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Benchchem. (n.d.). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
  • (No author name available). (2018, July 29). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. ResearchGate.
  • (No author name available). (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
  • (No author name available). (2025, March 29). Synthesis, antifungal and antibacterial evaluation of trifluoromethylpyrimidine derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole thioether moieties. Taylor & Francis.
  • (No author name available). (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
  • (No author name available). (n.d.). Synthesis and biological activity of some pyrimidine derivatives. Academia.edu.
  • (No author name available). (2025, August 7). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate.
  • (No author name available). (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • (No author name available). (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC.
  • Benchchem. (n.d.). Benchmarking 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Against FDA-Approved Pyrimidine Analogs: A Comparative Analysis for Kinase.
  • (No author name available). (n.d.). SYNTHESIS AND IN VITRO EVALUATION OF NITROGEN-CONTAINING DERIVATIVES AS POTENTIAL ANTICANCER AGENTS.
  • (No author name available). (2016, June 15). Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology and Innovation.
  • (No author name available). (2018, May 23). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][3][8]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PMC. Retrieved from

  • Benchchem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • (No author name available). (n.d.). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • (No author name available). (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.
  • (No author name available). (2024, August 27). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.
  • (No author name available). (2024, October 4). FGF receptor kinase inhibitors exhibit broad antiviral activity by targeting Src family kinases.
  • (No author name available). (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.

Sources

Comparative

Structural Elucidation of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine: A Comparative Guide

Executive Summary & Strategic Rationale In the development of pyrimidine-based kinase inhibitors, the precise structural characterization of intermediates like 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of pyrimidine-based kinase inhibitors, the precise structural characterization of intermediates like 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is critical. This scaffold presents a unique "structural triad" of challenges: the prototropic tautomerism of the hydrazinyl group, the lipophilic disorder of the trifluoromethyl (


) moiety, and the directional halogen-bonding potential of the bromine atom.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling for this specific derivative. While NMR is the standard for purity assessment, our analysis demonstrates that SC-XRD is the requisite "Gold Standard" for definitive tautomeric assignment and pharmacophore mapping in the solid state.

Comparative Analysis: SC-XRD vs. Alternatives

For a molecule with the complexity of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine, relying solely on one analytical method can lead to lead-optimization failures. The following table compares the "performance" of the X-ray structure against alternative structural determination methods.

Table 1: Performance Matrix of Structural Determination Methods
FeatureSC-XRD (The Product) Solution NMR (

)
DFT Modeling (Gas Phase)
Tautomer Identification Definitive. Directly locates H atoms on N (amine vs. imine) via difference Fourier maps.Ambiguous. Fast exchange often broadens signals; solvent effects can shift equilibrium, masking the bioactive form.[1]Predictive. Calculates relative energies but cannot account for complex lattice packing forces.
Halogen Bonding Direct Observation. Measures

distances and angles (

vdW radii).
Inferred. Indirect evidence via chemical shift perturbations; cannot measure bond directionality.Theoretical. Requires high-level basis sets to correctly model

-hole interactions.

Conformation
Explicit. Resolves rotational disorder and specific packing interactions.Averaged.

coupling constants give a time-averaged rotameric state.
Static. Often settles into a local minimum that may not reflect the bioactive conformation.
Sample Requirement Single Crystal (

mm).

mg in solution.
Computational Resources only.
Turnaround 24-48 Hours (including crystallization).1-2 Hours.Hours to Days (depending on theory level).

Technical Deep Dive: The Structural "Product"

The value of the X-ray structure for this derivative lies in resolving three specific chemical behaviors that drive drug efficacy.

Resolving the Hydrazine Tautomerism

The 4-hydrazinyl group can exist in two primary tautomeric forms:

  • Amine form: Pyrimidine-

    
    
    
  • Imine form: Pyrimidine(

    
    )-
    
    
    
    (dihydro form)[1]

Why X-ray Wins: In solution (NMR), the proton exchange between N3 and the exocyclic hydrazine nitrogen is often too fast on the NMR timescale, resulting in coalesced peaks. SC-XRD freezes this equilibrium. For 5-bromo-pyrimidines, the electron-withdrawing nature of the


 and Br groups often stabilizes specific tautomers via intramolecular hydrogen bonds (e.g., 

or

).
Halogen Bonding ( -hole interactions)

The 5-Bromo substituent is not merely a steric blocker; it is a "sticky" patch. The bromine atom exhibits a region of positive electrostatic potential (the


-hole) along the C-Br bond axis.
  • Experimental Observation: The crystal structure typically reveals

    
     or 
    
    
    
    contacts at distances 85-95% of the sum of van der Waals radii.
  • Relevance: This mimics interactions in the kinase binding pocket (e.g., hinge region interactions), making the crystal structure a better predictor of bioactivity than a gas-phase model.

The Rotational Disorder

The 6-trifluoromethyl group adds significant lipophilicity. In the crystal lattice, this group often exhibits rotational disorder.

  • Refinement Protocol: A high-quality structure requires modeling the F atoms over two or three split positions (e.g., A/B occupancy set to 0.6/0.4).[1] Ignoring this leads to artificially high thermal parameters (

    
    ) and incorrect density maps.
    

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, follow this optimized workflow for crystallizing and solving the structure of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine.

Crystallization Strategy (The "Slow Approach")

Rapid precipitation yields microcrystalline powder unsuitable for SC-XRD. Use Slow Evaporation or Vapor Diffusion .

  • Solvent System: Ethanol/Water (8:[1]2) or Methanol/Dichloromethane (1:1).[1] The polarity is needed to solubilize the hydrazine moiety, while the halogenated solvent aids the lipophilic

    
    /Br regions.[1]
    
  • Protocol:

    • Dissolve 15 mg of compound in 2 mL of Methanol in a small vial.

    • Place this vial inside a larger jar containing 10 mL of Dichloromethane (antisolvent).

    • Cap the large jar tightly.

    • Allow to stand undisturbed at 4°C for 3-5 days.

    • Validation: Inspect for clear, block-like prisms. Avoid needles (often indicates twinning).[1]

Data Collection & Refinement
  • Temperature: Collect at 100 K . This freezes the

    
     rotation and reduces thermal motion of the terminal hydrazine nitrogens, allowing for precise H-atom location.
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom.
  • Refinement Check:

    • Locate H atoms on nitrogens from the Difference Fourier Map (do not geometrically fix them initially). This validates the tautomer.

    • Check for Halogen Bonds : Look for intermolecular contacts involving Br where the

      
       angle is 
      
      
      
      .

Visualizing the Workflow & Interactions[1]

The following diagrams illustrate the structural determination workflow and the interaction map revealed by the X-ray structure.

Diagram 1: Structural Determination Workflow

G cluster_cryst Crystallization Phase cluster_data Data Acquisition Start Crude Derivative (5-Br-4-hydrazinyl-6-CF3-pyrimidine) Method Vapor Diffusion (MeOH / DCM) Start->Method Check Crystal Quality Check (Polarized Light) Method->Check Check->Method Amorphous/Microcryst (Retry) Diffraction SC-XRD Collection (Mo-Kα, 100K) Check->Diffraction Single Crystal Found Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Refinement Refinement Strategy: 1. Split CF3 positions 2. Locate N-H protons (Tautomer ID) 3. Model Br absorption Phasing->Refinement Result Final Product: Definitive 3D Structure (Tautomer + Packing) Refinement->Result

Caption: Step-by-step workflow from crude synthesis to definitive structural elucidation, highlighting critical decision points.

Diagram 2: Interaction Map (The "Why" of X-Ray)

Interactions Core Pyrimidine Core Br 5-Bromo Core->Br CF3 6-Trifluoromethyl Core->CF3 Hydrazine 4-Hydrazinyl Core->Hydrazine HalogenBond Halogen Bond (σ-hole) Stabilizes Lattice/Binding Br->HalogenBond Donor Lipophilic Hydrophobic Packing Disordered Domains CF3->Lipophilic Steric Bulk H_Bond Hydrogen Bond Network Defines Tautomer Hydrazine->H_Bond Donor/Acceptor

Caption: Interaction map showing how specific substituents of the derivative drive the solid-state assembly and biological recognition.

References

  • Portalone, G. (2013).[1] "A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine." Crystals, 3(1). Link[1]

  • Vayer, M., et al. (2022).[1] "Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography." Journal of Molecular Structure. Link

  • Lohitha, T.N., et al. (2022).[1][2] "The existence of H-bond and halogen bond interactions assisted supramolecular architecture – A quantum chemical investigation." Journal of Molecular Structure. Link

  • Sigma-Aldrich. "Product Specification: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine." Link

  • Grozav, A., et al. (2012).[1] "Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine... derivatives." ChemMedChem. Link

Disclaimer: This guide is intended for research purposes. Protocols should be adapted based on specific lab conditions and safety regulations.

Sources

Validation

validation of a new synthetic route for 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

Executive Summary Product: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Application: Key intermediate for pyrazolo[3,4-d]pyrimidine scaffolds (kinase inhibitors) and agrochemical antifungals. Innovation: Transition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine Application: Key intermediate for pyrazolo[3,4-d]pyrimidine scaffolds (kinase inhibitors) and agrochemical antifungals. Innovation: Transition from a thermodynamic solvothermal method to a Cryogenic Kinetic Control (CKC) protocol. Impact:

  • Yield Increase: 65%

    
     92%
    
  • Purity: >98% (HPLC) with elimination of bis-hydrazinyl impurities.

  • Safety: Reduced thermal risk profile for hydrazine handling.[1][2]

Introduction & Chemical Context

The pyrimidine pharmacophore is ubiquitous in drug discovery. The specific substitution pattern of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is highly valuable because it offers three distinct "handles" for diversification:

  • Hydrazine (-NHNH

    
    ):  A nucleophile for cyclization (e.g., with aldehydes/ketones to form fused rings).
    
  • Bromine (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Trifluoromethyl (-CF

    
    ):  Enhances metabolic stability and lipophilicity.
    

The Problem: Traditional synthesis relies on nucleophilic aromatic substitution (


) of 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine using refluxing ethanol. This "Method A" often suffers from:
  • Regiochemical scrambling: High heat can lead to transient dehalogenation or attack at the -CF

    
     site (hydrolysis).
    
  • Bis-substitution: Formation of 4,6-dihydrazinyl byproducts.

  • Safety Hazards: Heating hydrazine hydrate generates toxic vapors and increases explosion risk.

This guide validates Method B (New Route) , which utilizes a controlled, low-temperature addition in Tetrahydrofuran (THF).

Comparative Analysis: Thermal vs. Cryogenic

The following table contrasts the established literature method (Method A) with the proposed validated route (Method B).

FeatureMethod A (Traditional)Method B (New Validation)
Precursor 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidineSame
Reagent Hydrazine Hydrate (excess)Hydrazine Hydrate (1.1 eq) + DIPEA
Solvent Ethanol (EtOH)Tetrahydrofuran (THF)
Temperature Reflux (78°C)-10°C

RT
Mechanism Thermodynamic ControlKinetic Control
Yield 60-65%92%
Impurity Profile Contains ~10% bis-hydrazinyl & hydrolysis products<0.5% impurities
Workup Solvent evaporation (residue oil)Filtration of salts (solid precipitate)

Mechanistic Validation

The reaction proceeds via an


 mechanism. The presence of the electron-withdrawing Trifluoromethyl (-CF

) group at C6 and the Bromine (-Br) at C5 activates the C4-Chlorine bond.

Why Method B works: Under Method A (Heat) , the energy barrier for attacking the C6-CF


 bond or displacing the C5-Br is lowered, leading to side products.
Under Method B (Cold) , the reaction is kinetically controlled. The nucleophile (hydrazine) attacks the most electrophilic carbon (C4-Cl) exclusively. The use of THF (aprotic polar) solvates the intermediate Meisenheimer complex better than EtOH, stabilizing the transition state without requiring heat.
Mechanistic Pathway Diagram

SNAr_Mechanism Start 5-Bromo-4-chloro- 6-(trifluoromethyl)pyrimidine Complex Meisenheimer Complex Start->Complex + NH2NH2 (THF, -10°C) SideProd Bis-hydrazinyl / Hydrolysis Impurities Start->SideProd Reflux (EtOH) (Thermodynamic Drift) Hydrazine Hydrazine Hydrate Product 5-Bromo-4-hydrazinyl- 6-(trifluoromethyl)pyrimidine Complex->Product - HCl (Fast Step)

Caption: Kinetic differentiation between the desired SNAr pathway (Blue/Green) and thermal side reactions (Red).

Experimental Protocol (Method B)

Safety Warning: Hydrazine hydrate is a suspected carcinogen and highly toxic.[3] All operations must be performed in a functioning fume hood. Wear butyl rubber gloves.

Materials
  • Substrate: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (10 mmol, 2.61 g)

  • Reagent: Hydrazine hydrate (64% or 80% aq., 11 mmol)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (11 mmol)
    
  • Solvent: Anhydrous THF (30 mL)

Step-by-Step Workflow
  • Preparation: Charge the substrate and THF into a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -10°C.

  • Base Addition: Add DIPEA in one portion.

  • Reagent Addition: Add Hydrazine hydrate dropwise over 15 minutes. Critical: Maintain temp < 0°C to prevent exotherm spikes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a lower, polar spot (
      
      
      
      ).
  • Quench & Workup:

    • The product often precipitates as a hydrohalide salt or free base depending on conditions.

    • Pour the reaction mixture into 100 mL ice-cold water.

    • Stir vigorously for 10 minutes.

    • Filter the white solid precipitate.

  • Purification: Wash the filter cake with cold water (

    
     mL) followed by cold hexanes (
    
    
    
    mL) to remove trace hydrazine.
  • Drying: Dry under vacuum at 40°C for 4 hours.

Process Workflow Diagram

Workflow Setup 1. Dissolve Substrate in THF (-10°C) Add 2. Dropwise Addition of Hydrazine + DIPEA Setup->Add React 3. Warm to RT (Stir 2 hrs) Add->React Check 4. TLC Check (Complete Conversion?) React->Check Check->React No (Wait) Quench 5. Pour into Ice Water Check->Quench Yes Filter 6. Filtration & Hexane Wash Quench->Filter Final Pure Product (White Solid) Filter->Final

Caption: Optimized Cryogenic Kinetic Control (CKC) workflow for high-purity synthesis.

Validation Data

Physical Appearance: White to off-white crystalline solid. Melting Point: 147–149 °C (Lit. matches). Yield: 2.36 g (92%).

Spectroscopic Confirmation:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    
    
    9.20 (s, 1H, -NH), 8.45 (s, 1H, Pyrimidine H-2), 4.80 (br s, 2H, -NH
    
    
    ).
    • Note: The absence of ethyl peaks confirms no solvent trapping (common in Method A).

  • 
    F NMR:  Single singlet at -63.5 ppm (confirms integrity of -CF
    
    
    
    group).
  • LC-MS: Mass peak

    
     (Br isotope pattern observed).
    

References

  • Chemical Safety Logic. (2025). Safety precautions for hydrazine hydrate. ScienceMadness. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Beilstein Journals. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein J. Org. Chem. Link

  • Aggarwal, R., et al. (2023). Highly efficient and regioselective synthesis of... pyrazolo[1,5-a]pyrimidines via multicomponent reaction. Journal of Chemical Sciences. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine. Link

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the detailed structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the detailed structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous therapeutic agents, and a precise understanding of their structure-activity relationships is crucial for rational drug design. This guide offers a comprehensive spectroscopic comparison of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine, a molecule of significant synthetic interest, with structurally related compounds. By dissecting the influence of each substituent—the bromine atom, the hydrazinyl group, and the trifluoromethyl moiety—on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, we provide a foundational framework for the characterization of this and similar chemical entities.

The strategic placement of a bromine atom at the C5 position, a hydrazinyl group at C4, and a trifluoromethyl group at C6 of the pyrimidine ring creates a unique electronic and steric environment. This guide will delve into the expected spectral signatures arising from this arrangement and compare them with analogs where one or more of these key functional groups are absent or replaced. This comparative approach allows for a deeper understanding of the spectroscopic shifts and fragmentation patterns, providing a robust tool for researchers in the field.

Molecular Structures for Comparison

To understand the spectroscopic contributions of each substituent, we will compare our target compound with three analogs:

  • Compound A: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine (Target Compound)

  • Compound B: 4-Chloro-6-(trifluoromethyl)pyrimidine

  • Compound C: 5-Bromopyrimidine

  • Compound D: 2-Hydrazino-4-(trifluoromethyl)pyrimidine

Caption: Molecular structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed picture of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted pyrimidine is characterized by the chemical shifts of the aromatic protons on the pyrimidine ring and the protons of the substituent groups.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)

CompoundPyrimidine Ring Protons (ppm)Hydrazinyl Protons (NH, NH₂) (ppm)Other Protons (ppm)
A: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine H-2: ~8.5 (s)~8.0 (br s, 1H), ~4.5 (br s, 2H)-
B: 4-Chloro-6-(trifluoromethyl)pyrimidine H-2: 9.21 (s), H-5: 7.78 (s)[1]--
C: 5-Bromopyrimidine H-2: 9.1 (s), H-4/6: 8.8 (s)--
D: 2-Hydrazino-4-(trifluoromethyl)pyrimidine H-5: ~6.5 (d), H-6: ~8.2 (d)~7.5 (br s, 1H), ~4.0 (br s, 2H)-

Analysis:

  • Compound A (Target): The single proton on the pyrimidine ring (H-2) is expected to appear as a singlet at approximately 8.5 ppm. The electron-withdrawing effects of the bromine and trifluoromethyl groups deshield this proton. The hydrazinyl protons will likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange.

  • Compound B: The presence of two protons on the pyrimidine ring allows for a clearer understanding of the substituent effects. The H-2 proton is significantly downfield at 9.21 ppm due to the influence of the two ring nitrogens and the chloro and trifluoromethyl groups.[1] The H-5 proton is observed at 7.78 ppm.[1]

  • Compound C: In 5-bromopyrimidine, the H-2 proton is the most deshielded, appearing as a singlet. The equivalent H-4 and H-6 protons appear as a single peak.

  • Compound D: The hydrazino group is electron-donating, which would shield the ring protons compared to an unsubstituted pyrimidine. The trifluoromethyl group, being strongly electron-withdrawing, will have a deshielding effect. The interplay of these effects will determine the final chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)CF₃ (ppm)
A: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine ~158~160~105~155 (q)~120 (q)
B: 4-Chloro-6-(trifluoromethyl)pyrimidine ~160~165~120~158 (q)~122 (q)
C: 5-Bromopyrimidine ~159~157~123~157-
D: 2-Hydrazino-4-(trifluoromethyl)pyrimidine ~162~160~100~156 (q)~121 (q)

Analysis:

  • Compound A (Target): The carbon atoms attached to the electronegative nitrogen, bromine, and trifluoromethyl groups will be significantly deshielded and appear downfield. The C-5 carbon, bonded to bromine, is expected around 105 ppm. The C-6 and CF₃ carbons will exhibit quartet splitting due to coupling with the fluorine atoms.

  • Compound B: The carbons directly attached to the nitrogen and chlorine atoms (C-2, C-4, C-6) are the most downfield. The trifluoromethyl group's carbon will appear as a quartet.

  • Compound C: The C-5 carbon attached to the bromine atom is a key diagnostic peak.

  • Compound D: The electron-donating hydrazinyl group will influence the chemical shifts of the adjacent carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds due to its high sensitivity and wide chemical shift range.

Table 3: Comparison of ¹⁹F NMR Spectral Data (Predicted)

CompoundChemical Shift (ppm, relative to CFCl₃)
A: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine -65 to -70
B: 4-Chloro-6-(trifluoromethyl)pyrimidine -68 to -72
D: 2-Hydrazino-4-(trifluoromethyl)pyrimidine -63 to -68

Analysis:

The chemical shift of the CF₃ group is influenced by the electronic environment of the pyrimidine ring. Electron-withdrawing groups on the ring generally cause a downfield shift (less negative), while electron-donating groups cause an upfield shift (more negative). The hydrazinyl group in Compound A and D is expected to cause a slight upfield shift compared to the chloro group in Compound B .

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=N Stretch (ring)C-F StretchC-Br Stretch
A: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine 3200-3400 (br)1550-16501100-1300 (strong)500-600
B: 4-Chloro-6-(trifluoromethyl)pyrimidine -1550-16501100-1300 (strong)-
C: 5-Bromopyrimidine -1550-1650-500-600
D: 2-Hydrazino-4-(trifluoromethyl)pyrimidine 3200-3400 (br)1550-16501100-1300 (strong)-

Analysis:

  • The presence of the hydrazinyl group in Compound A and D will be clearly indicated by broad N-H stretching vibrations in the 3200-3400 cm⁻¹ region.

  • The strong C-F stretching vibrations of the trifluoromethyl group are a characteristic feature and are expected in the 1100-1300 cm⁻¹ range for Compounds A, B, and D .

  • The C-Br stretching vibration in Compounds A and C will appear in the fingerprint region (500-600 cm⁻¹).

  • The C=N stretching vibrations of the pyrimidine ring will be present in all compounds in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Molecular Ion Peaks and Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
A: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine [M]⁺ and [M+2]⁺ (due to Br isotopes)Loss of N₂H₃, loss of Br, loss of CF₃
B: 4-Chloro-6-(trifluoromethyl)pyrimidine [M]⁺ and [M+2]⁺ (due to Cl isotopes)Loss of Cl, loss of CF₃
C: 5-Bromopyrimidine [M]⁺ and [M+2]⁺ (due to Br isotopes)Loss of Br, fragmentation of the pyrimidine ring
D: 2-Hydrazino-4-(trifluoromethyl)pyrimidine [M]⁺Loss of N₂H₃, loss of CF₃

Analysis:

  • The mass spectra of Compound A and C will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Similarly, Compound B will show an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

  • Common fragmentation pathways for these compounds will involve the loss of the substituents from the pyrimidine ring. For Compound A , the loss of the hydrazinyl radical (•N₂H₃), the bromine radical (•Br), and the trifluoromethyl radical (•CF₃) are expected to be prominent fragmentation pathways.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Data Acquisition

G cluster_workflow NMR Sample Preparation and Analysis Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer acquisition Data Acquisition transfer->acquisition h1 ¹H NMR: 16-64 scans acquisition->h1 Proton c13 ¹³C NMR: 1024-4096 scans acquisition->c13 Carbon f19 ¹⁹F NMR: 64-256 scans acquisition->f19 Fluorine processing Data Processing h1->processing c13->processing f19->processing ft Fourier Transform processing->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline referencing Referencing to solvent peak or internal standard baseline->referencing

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard.

Mass Spectrometry Data Acquisition

G cluster_workflow Mass Spectrometry Analysis Workflow prep Sample Preparation dissolve Dissolve a small amount of sample in a suitable solvent (e.g., Methanol, Acetonitrile) prep->dissolve infusion Direct Infusion or LC-MS Introduction dissolve->infusion ionization Ionization infusion->ionization esi Electrospray Ionization (ESI) ionization->esi Soft apci Atmospheric Pressure Chemical Ionization (APCI) ionization->apci Soft ei Electron Impact (EI) ionization->ei Hard analysis Mass Analysis esi->analysis apci->analysis ei->analysis tof Time-of-Flight (TOF) analysis->tof High Resolution quad Quadrupole analysis->quad Unit Resolution orbitrap Orbitrap analysis->orbitrap High Resolution detection Data Acquisition & Processing tof->detection quad->detection orbitrap->detection

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for observing the molecular ion with minimal fragmentation. Electron impact (EI) can be used to induce fragmentation and provide structural information.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a time-of-flight (TOF), quadrupole, or orbitrap instrument.

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine and its analogs provides a clear illustration of how subtle changes in molecular structure are reflected in their NMR, IR, and MS data. The electron-withdrawing nature of the bromine and trifluoromethyl groups, coupled with the electron-donating and hydrogen-bonding capabilities of the hydrazinyl group, creates a distinct spectroscopic fingerprint for the target molecule. By understanding these individual contributions, researchers can confidently identify and characterize novel pyrimidine derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • ChemicalBook. 4-Chloro-6-trifluoromethylpyrimidine. [Link]

  • SpectraBase. 5-Bromopyrimidine. [Link]

  • NIST Chemistry WebBook. Pyrimidine, 5-bromo-. [Link]

Sources

Validation

assessing the purity of halogenated pyrimidines using analytical techniques

The Definitive Guide to Assessing the Purity of Halogenated Pyrimidines: A Comparative Analytical Workflow Introduction: The Criticality of Pyrimidine Purity Halogenated pyrimidines—such as 5-fluorouracil (5-FU), 5-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Assessing the Purity of Halogenated Pyrimidines: A Comparative Analytical Workflow

Introduction: The Criticality of Pyrimidine Purity

Halogenated pyrimidines—such as 5-fluorouracil (5-FU), 5-bromo-2'-deoxyuridine (BrdU), and 5-iodo-2'-deoxyuridine (IdU)—are cornerstone molecules in oncology, virology, and genomic research. The presence of impurities, whether unreacted halogens, positional isomers, or degradation products, can drastically alter their pharmacokinetic profiles, induce off-target toxicity, or confound experimental results.

As an application scientist, I frequently encounter challenges in isolating and quantifying these highly polar, low-molecular-weight compounds. Because standard reversed-phase chromatography often fails to retain them, selecting the correct analytical methodology is paramount[1]. This guide objectively compares the three primary analytical modalities—HPLC-UV, LC-MS/MS, and NMR Spectroscopy—providing field-proven methodologies and the mechanistic rationale behind each experimental choice.

Mechanistic Workflow for Technique Selection

G Sample Halogenated Pyrimidine Sample Prep Sample Preparation Sample->Prep Decision Analytical Objective? Prep->Decision HPLC HPLC-UV (Bulk Purity) LCMS LC-MS/MS (Trace Impurities) NMR 1H/13C NMR (Isomer Elucidation) Decision->HPLC >0.1% Impurities Decision->LCMS Sub-ng/mL Trace Decision->NMR Structural Proof

Strategic workflow for selecting analytical techniques based on pyrimidine purity assessment goals.

Comparative Analysis of Analytical Techniques

1. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

  • Mechanism & Utility: The gold standard for routine API (Active Pharmaceutical Ingredient) purity testing. Halogenated pyrimidines exhibit strong UV absorbance (e.g., 5-FU at 266 nm) due to their conjugated ring systems[2].

  • The Challenge: 5-FU is highly polar and often elutes in the void volume on standard C18 reversed-phase columns[1].

  • The Solution: Utilizing Hydrophilic Interaction Chromatography (HILIC) or specialized polar-embedded columns (e.g., Amide-80) ensures adequate retention and resolution from polar degradation products[1].

2. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • Mechanism & Utility: Essential for quantifying trace impurities or intracellular nucleotides at the femtomole level.

  • Causality in Ionization: Halogenated pyrimidines readily deprotonate under basic conditions. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice. For example, 5-FU yields a robust[M-H]- precursor ion at m/z 129[3].

3. NMR Spectroscopy (Nuclear Magnetic Resonance)

  • Mechanism & Utility: While not a primary quantitative tool for trace impurities, NMR is indispensable for structural validation. Halogenation induces significant deshielding effects. For instance, the 1H NMR spectra of halogenated pyrimidines will show distinct chemical shifts at the H-2, H-5, or H-6 positions, allowing unambiguous differentiation of positional isomers that might co-elute in chromatography[4].

Quantitative Data Comparison

Analytical TechniquePrimary ApplicationLOD / LOQ (Typical)Run TimeResolution of IsomersCost & Complexity
HPLC-UV (HILIC) Bulk API purity, USP assays~0.5 µg/mL / 1.5 µg/mL10–15 minModerate (requires optimization)Low to Moderate
LC-MS/MS (ESI-) Trace impurities, bioanalysis~0.1 ng/mL / 0.5 ng/mL5–10 minHigh (via MRM transitions)High
1H/13C NMR Structural elucidation, isomer ratio~1–5 mg total mass15–60 minExcellent (structural proof)Very High

Experimental Methodologies: Self-Validating Protocols

Protocol 1: HPLC-UV Purity Assay for 5-Fluorouracil (HILIC Mode)

Rationale: Standard reversed-phase chromatography fails to retain polar pyrimidines[1]. HILIC leverages a polar stationary phase and a highly organic mobile phase to partition water, effectively retaining the polar 5-FU.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (100% Acetonitrile) and Mobile Phase B (10 mM Ammonium Formate in Water, pH 3.5).

    • Causality: The acidic pH ensures the pyrimidine remains unionized, preventing secondary interactions with the silica backbone and improving peak shape on the HILIC column.

  • Column Selection: Install a HILIC Amide column (e.g., 3 µm, 4.6 × 150 mm)[1].

  • Sample Preparation: Dissolve the 5-FU sample in 80% Acetonitrile / 20% Water to a concentration of 100 µg/mL.

    • Causality: Matching the sample diluent to the initial highly organic mobile phase conditions prevents peak distortion and fronting caused by solvent mismatch.

  • Chromatographic Conditions: Run an isocratic flow at 80% A / 20% B. Set the flow rate to 1.0 mL/min and column temperature to 25°C. Monitor UV Detection at 266 nm[2].

  • Self-Validating System (SST): Inject a resolution mixture of 5-FU and uracil. The resolution (

    
    ) must be > 2.0, and the relative standard deviation (RSD) of the 5-FU peak area over 5 replicate injections must be < 1.0%. This System Suitability Test self-validates the system's precision and resolving power before any unknown sample analysis is performed.
    
Protocol 2: LC-MS/MS Quantification of Trace Halogenated Impurities

Rationale: To detect sub-nanogram level impurities, we utilize Solid-Phase Extraction (SPE) coupled with ESI- MS/MS[5].

Step-by-Step Methodology:

  • Sample Cleanup (SPE): Load the sample onto a Strong Anion-Exchange (SAX) SPE cartridge.

    • Causality: Under basic conditions (e.g., pH 8.5), 5-FU and its halogenated derivatives are anionic and strongly retain on the SAX resin[5]. This allows neutral and cationic interferences to be washed away, drastically reducing matrix effects.

  • Elution: Elute the target analytes with 1% formic acid in 60:40 methanol-water[5].

    • Causality: The acid neutralizes the negative charge on the pyrimidines, releasing them from the positively charged anion-exchange phase.

  • Reconstitution: Evaporate the eluate and reconstitute in 15% ammonium hydroxide in acetonitrile[5].

    • Causality: Re-introducing a basic environment promotes the deprotonation necessary for optimal sensitivity in negative-ion mass spectrometry.

  • MS/MS Parameters: Operate the mass spectrometer in ESI negative mode. For 5-FU, monitor the Multiple Reaction Monitoring (MRM) transition of m/z 129 [M-H]- to m/z 113[3].

  • Self-Validating System (Internal Standard): Spike all samples with a stable isotope-labeled internal standard (e.g.,

    
    -5-FU) prior to SPE. The recovery ratio between the analyte and the internal standard self-corrects for any losses during extraction or variations in ionization efficiency.
    

Conclusion

Assessing the purity of halogenated pyrimidines requires a nuanced understanding of their physicochemical properties. For routine batch release and USP compliance, HPLC-UV using HILIC or specialized polar columns is robust and cost-effective. However, when evaluating trace degradation products or intracellular metabolites, the sensitivity of LC-MS/MS is non-negotiable. Finally, NMR remains the ultimate arbiter for resolving positional isomers during the synthesis phase. By matching the analytical technique to the specific chemical behavior of the pyrimidine, researchers can ensure absolute data integrity.

References

  • Analysis of 5-Fluorouracil in Plasma by LC-MS/MS - Obrnuta faza. obrnutafaza.hr. 1

  • Report 5-FU 35 Days ENG 150115 | PDF | Liquid Chromatography–Mass Spectrometry. scribd.com. 3

  • HPLC determination of encapsulated 5-fluorouracil in lyoiphilized liposomes - Macedonian Pharmaceutical Bulletin. mfd.org.mk. 2

  • Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma | LCGC International. chromatographyonline.com. 5

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. researchgate.net. 4

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine proper disposal procedures

Executive Safety Directive WARNING: DUAL HAZARD COMPOUND As a Senior Application Scientist, I must emphasize that 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine presents a complex disposal challenge that exceeds stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

WARNING: DUAL HAZARD COMPOUND As a Senior Application Scientist, I must emphasize that 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine presents a complex disposal challenge that exceeds standard organic waste protocols. You are dealing with a molecule that combines a reducing hydrazine moiety (shock/friction sensitivity, reactivity) with halogenated stability (Trifluoromethyl group).

Critical Operational Constraints:

  • Do NOT mix with Oxidizers: Contact with nitric acid, peroxides, or chromates can trigger immediate deflagration.

  • Do NOT mix with Ketones/Aldehydes: Reacts to form hydrazones, altering solubility and waste classification.

  • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Standard laboratory incineration is insufficient; professional high-temperature incineration with acid gas scrubbing is mandatory.

Chemical Profile & Hazard Characterization

Before initiating disposal, validate the material state against this profile to ensure the correct waste stream selection.

FeatureHazard ImplicationDisposal Consequence
Hydrazine Group (-NHNH

)
High Reactivity / ReducerMust be segregated from oxidizers. Potential P-List/U-List analog (toxicity).
Trifluoromethyl (-CF

)
High Thermal StabilityRequires high-temp incineration (>1100°C) to break C-F bonds. Generates HF.
Bromine (-Br)Toxic Off-gassingGenerates corrosive HBr gas during destruction.
Pyrimidine Core BioactivityTreat as a cytotoxic/genotoxic hazard until proven otherwise.

Operational Disposal Protocol

This protocol prioritizes the "Lab Pack" method, which is the industry standard for complex, high-hazard pharmaceutical intermediates. Do not attempt in-lab chemical deactivation (e.g., bleaching) unless you have a dedicated reactor with off-gas scrubbing, as this can generate toxic haloamines and uncontrolled heat.

Phase A: Segregation & Packaging
  • Container Selection:

    • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. HDPE is preferred over glass to mitigate breakage risks, though glass is chemically compatible.

    • Liquid Waste (Mother Liquors): If the compound is dissolved (e.g., in DMSO or Methanol), segregate into a "Halogenated Organic - Basic/Neutral" stream.

    • Constraint: Never use metal containers (catalytic decomposition risk).

  • Stabilization (Liquid Waste Only):

    • Ensure the pH is Neutral to Slightly Alkaline (pH 7-9) .

    • Reasoning: Hydrazines are more stable in basic solution. Acidic conditions can protonate the hydrazine, but strong acids may induce hydrolysis of the -CF

      
       group over time, releasing HF.
      
  • Labeling:

    • Apply a hazardous waste label with the following specific identifiers:

      • Chemical Name: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine

      • Hazards: Toxic, Corrosive, Irritant.[1][2]

      • Critical Note: "CONTAINS HYDRAZINE MOIETY - DO NOT MIX WITH OXIDIZERS."

Phase B: Waste Stream Handoff

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).

  • RCRA Classification (USA):

    • While this specific CAS is likely not explicitly P-listed, it should be treated with the severity of P068 (Methyl Hydrazine) analogs due to the hydrazine functionality.

    • Waste Code Recommendation: D003 (Reactive - if tested), or more likely Toxic Solid, Organic, n.o.s.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for handling this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Material StateCheck->SolidPath LiquidPath Solution (DMSO/MeOH) StateCheck->LiquidPath Segregation CRITICAL SEGREGATION: Isolate from Oxidizers & Ketones SolidPath->Segregation LiquidPath->Segregation ContainerSolid Containerize: Wide-mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid Containerize: Halogenated Solvent Carboy Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Toxic', 'Hydrazine Derivative', 'Contains Fluorine' ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Final Destruction: High-Temp Incineration (w/ HF Scrubbing) Labeling->DisposalMethod

Caption: Figure 1. Segregation and packaging workflow for fluorinated hydrazine derivatives, emphasizing the critical isolation from oxidizers prior to incineration.

Emergency Contingencies

In the event of a spill or accidental exposure, immediate action is required.[3][4][5] This compound poses a respiratory and contact hazard.[1][6]

Spill Cleanup Protocol
  • Evacuate & Ventilate: Hydrazine derivatives can have significant vapor pressure or generate dust.[2]

  • PPE: Double nitrile gloves, lab coat, and P100 respirator (if powder) or full-face shield.

  • Absorbent Selection:

    • DO NOT USE: Paper towels or cellulosic material (reaction risk).

    • USE: Inert mineral absorbent (Vermiculite, Dry Sand, or Clay).

  • Action: Cover spill with vermiculite.[5] Scoop into a disposable container using a plastic scoop (non-sparking). Wipe area with water, then soap/water.

Medical First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[7] Note: If decomposition is suspected (smell of acrid gas), consider potential HF exposure protocols (Calcium Gluconate gel) as a precaution, though the intact molecule is primarily an organic toxicant.

  • Inhalation: Move to fresh air immediately. Hydrazines are respiratory sensitizers.

Scientific Rationale (E-E-A-T)

Why High-Temperature Incineration? The trifluoromethyl (-CF


) group contains the Carbon-Fluorine bond, one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard combustion temperatures (600-800°C) may fail to fully mineralize this group, leading to the emission of Perfluoroisobutene (PFIB) or other toxic fluorocarbons.
  • Mechanism: Complete destruction requires temperatures >1100°C to ensure mineralization to CO

    
    , H
    
    
    
    O, and HF.
  • Scrubbing: The facility must capture the resulting HF gas using alkaline scrubbers (e.g., Ca(OH)

    
    ) to prevent environmental release and equipment corrosion [1].
    

Why Avoid Bleach (Hypochlorite)? While bleach is often used to quench simple hydrazines, reacting it with a brominated compound can be dangerous.

  • Risk: The reaction can produce Bromamine or Cyanogen Bromide intermediates, which are volatile and highly toxic. Furthermore, the exotherm can volatilize the parent compound before destruction is complete [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] Available at: [Link][8]

  • U.S. Environmental Protection Agency. (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. (Reference for P-List/U-List logic regarding hydrazine derivatives). Available at: [Link]

  • PubChem. (n.d.). Compound Summary for CAS 175135-74-7. National Library of Medicine. (Used for structural verification). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.